molecular formula C8H16O2 B1677103 Octanoic Acid CAS No. 124-07-2

Octanoic Acid

Numéro de catalogue: B1677103
Numéro CAS: 124-07-2
Poids moléculaire: 144.21 g/mol
Clé InChI: WWZKQHOCKIZLMA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Octanoic acid appears as a colorless to light yellow liquid with a mild odor. Burns, but may be difficult to ignite. Corrosive to metals and tissue.
This compound is a straight-chain saturated fatty acid that is heptane in which one of the hydrogens of a terminal methyl group has been replaced by a carboxy group. This compound is also known as caprylic acid. It has a role as an antibacterial agent, a human metabolite and an Escherichia coli metabolite. It is a straight-chain saturated fatty acid and a medium-chain fatty acid. It is a conjugate acid of an octanoate.
The CIR Expert Panel concluded that the following ingredients are safe in the present practices of use andconcentration described in the safety assessment when formulated to be non-irritating and non-sensitizing, which may be basedon a QRA...Caprylic Acid...
Caprylic acid is an eight-carbon chain fatty acid, also known systematically as this compound. It is found naturally in coconuts and breast milk. It is an oily liquid with a slightly unpleasant rancid-like smell that is minimally soluble in water.
Caprylic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound has been reported in Alpinia latilabris, Artemisia xerophytica, and other organisms with data available.
This compound is a saturated medium-chain fatty acid with an 8-carbon backbone. This compound is found naturally in the milk of various mammals and is a minor component of coconut oil and palm kernel oil.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 8 investigational indications.
Caprylic acid is the common name for the eight-carbon straight chain fatty acid known by the systematic name this compound. It is found naturally in coconuts and breast milk. It is an oily liquid with a slightly unpleasant rancid taste that is minimally soluble in water. Caprylic acid is used commercially in the production of esters used in perfumery and also in the manufacture of dyes.
RN given refers to parent cpd;  structure in Merck Index, 9th ed, #1764

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWZKQHOCKIZLMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Record name OCTANOIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17440
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

15696-43-2 (unspecified lead salt), 16577-52-9 (lithium salt), 18312-04-4 (unspecified zirconium salt), 1912-83-0 (tin(+2) salt), 1984-06-1 (hydrochloride salt), 20195-23-7 (unspecified chromium salt), 20543-04-8 (unspecified copper salt), 2191-10-8 (cadmium salt), 3130-28-7 (iron(+3) salt), 3890-89-9 (copper(+2) salt), 4696-54-2 (barium salt), 4995-91-9 (nickel(+2) salt), 5206-47-3 (zirconium(+4) salt), 557-09-5 (zinc salt), 5972-76-9 (ammonium salt), 6028-57-5 (aluminum salt), 60903-69-7 (La(+3) salt), 6107-56-8 (calcium salt), 6427-90-3 (chromium(+2) salt), 6535-19-9 (unspecified manganese salt), 6535-20-2 (unspecified iron salt), 6700-85-2 (cobalt salt), 67816-08-4 (Ir(+3) salt), 68957-64-2 (Ru(+3) salt), 7319-86-0 (lead(+2) salt), 7435-02-1 (unspecified Ce salt), 764-71-6 (potassium salt)
Record name Octanoic acid [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124072
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3021645
Record name Octanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3021645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Octanoic acid appears as a colorless to light yellow liquid with a mild odor. Burns, but may be difficult to ignite. Corrosive to metals and tissue., Liquid; Liquid, Other Solid, Colorless to light yellow liquid with a mild odor; Insoluble in water; [CAMEO] May solidify when used or stored below room temperature; [CHEMINFO], Liquid, colourless, oily liquid/slight, unpleasant odour
Record name OCTANOIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17440
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Octanoic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Octanoic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2211
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Caprylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000482
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Octanoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/9/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

463.5 °F at 760 mmHg (NTP, 1992), 239 °C
Record name OCTANOIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17440
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Caprylic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04519
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name OCTANOIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/821
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

230 °F (NTP, 1992), 270 °F, 130 °C (open cup), 270 °F.
Record name OCTANOIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17440
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Octanoic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2211
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name OCTANOIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/821
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

less than 1 mg/mL at 64 °F (NTP, 1992), Very slightly sol in water (0.068 g/100 g at 20 °C); freely sol in alcohol, chloroform, ether, carbon disulfide, petroleum ether, glacial acetic acid, Miscible in ethanol, chloroform, acetonitrile, In water 789 mg/L at 30 °C, 0.789 mg/mL, slightly soluble in water; soluble in most organic solvents
Record name OCTANOIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17440
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Caprylic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04519
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name OCTANOIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/821
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Caprylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000482
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Octanoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/9/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.91 (USCG, 1999) - Less dense than water; will float, 0.910 at 20 °C/4 °C, 0.91
Record name OCTANOIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17440
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name OCTANOIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/821
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Octanoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/9/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Pressure

1 mmHg at 198.1 °F ; 5 mmHg at 237.4 °F; 760 mmHg at 459.5 °F (NTP, 1992), 0.00371 [mmHg], VP: 1 MM HG AT 78.0 °C, 3.71X10-3 mm Hg at 25 °C
Record name OCTANOIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17440
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Octanoic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2211
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name OCTANOIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/821
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Impurities

hexanoic acid; heptanoic acid; nonanoic acid; decanoic acid; valproic acid; methyl octanoate; ethyl octanoate; methyl decanoate; undecan-2-one; 5-butyltetrahydrofuran-2-one (gamma-hydroxyoctanoic acid lactone)
Record name OCTANOIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/821
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

SOLIDIFIES TO LEAFY CRYSTALS WHEN COLD, Colorless, Oily liquid

CAS No.

124-07-2
Record name OCTANOIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17440
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Octanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octanoic acid [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124072
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Caprylic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04519
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name octanoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5024
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Octanoic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Octanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3021645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.253
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CAPRYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OBL58JN025
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name OCTANOIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/821
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Caprylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000482
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

61 to 62 °F (NTP, 1992), 16.5 °C
Record name OCTANOIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17440
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Caprylic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04519
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name OCTANOIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/821
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Caprylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000482
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Octanoic Acid Signaling Pathways in Metabolic Regulation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Octanoic acid, a medium-chain fatty acid (MCFA), has emerged as a significant signaling molecule in the intricate network of metabolic regulation. Beyond its role as a readily available energy substrate, this compound actively modulates key hormonal and transcriptional pathways that govern energy homeostasis, glucose metabolism, and appetite. This technical guide provides a comprehensive overview of the core signaling pathways influenced by this compound, offering researchers, scientists, and drug development professionals a detailed understanding of its mechanisms of action. We delve into the critical role of this compound in the acylation of ghrelin, its interaction with peroxisome proliferator-activated receptors (PPARs), and its direct effects on neuronal circuits in the brain. Furthermore, this guide presents detailed, field-proven experimental protocols to empower researchers to investigate these pathways with precision and reproducibility.

Introduction: The Multifaceted Role of this compound in Metabolism

Medium-chain fatty acids (MCFAs), including this compound (C8:0), possess unique metabolic properties that distinguish them from their long-chain counterparts.[1][2] Their rapid absorption and transport directly to the liver via the portal vein, bypassing the lymphatic system, allows for swift mitochondrial β-oxidation.[3] This efficient energy provision has long been recognized, but recent research has illuminated a more nuanced role for this compound as a signaling molecule. It is now understood that this compound can directly and indirectly influence cellular signaling cascades, thereby regulating a spectrum of metabolic processes.[4] This guide will explore the core signaling axes through which this compound exerts its metabolic effects, providing a foundation for targeted research and therapeutic development.

The Ghrelin Acylation Pathway: A Key Nexus of this compound Signaling

The "hunger hormone" ghrelin requires a unique post-translational modification to become biologically active: the attachment of an n-octanoyl group to its third serine residue.[5][6] This acylation is catalyzed by the enzyme ghrelin O-acyltransferase (GOAT).[7]

2.1. Mechanism of Ghrelin Octanoylation

The GOAT-mediated octanoylation of proghrelin is a critical control point in energy homeostasis. Dietary this compound can serve as a direct substrate for this reaction, linking nutrient availability to the activation of this potent orexigenic signal.[8] The process occurs within the endoplasmic reticulum of ghrelin-producing cells, primarily in the stomach and pancreas.[6][7]

Diagram: Ghrelin Acylation by GOAT

Ghrelin_Acylation cluster_ER Endoplasmic Reticulum Lumen Proghrelin Proghrelin (inactive) GOAT Ghrelin O-acyltransferase (GOAT) Proghrelin->GOAT Substrate Acyl_Ghrelin Acylated Ghrelin (active) GOAT->Acyl_Ghrelin Catalyzes Octanoylation Octanoyl_CoA Octanoyl-CoA Octanoyl_CoA->GOAT Acyl Donor Secretion Secretion Acyl_Ghrelin->Secretion Secreted into circulation Target_Tissues Target Tissues (e.g., Hypothalamus) Secretion->Target_Tissues Acts on

Caption: The GOAT enzyme facilitates the attachment of octanoyl-CoA to proghrelin.

2.2. Experimental Protocol: In Vitro Ghrelin Octanoylation Assay

This protocol allows for the quantitative assessment of GOAT activity and the screening of potential inhibitors.

Materials:

  • Membrane fraction from Sf9 insect cells infected with baculovirus encoding mouse GOAT.[9]

  • Recombinant proghrelin-His8.[9]

  • [3H]octanoyl CoA.[9]

  • Myristyl ether CoA.[9]

  • Nickel-coated beads.[9]

  • Scintillation counter.

Methodology:

  • Reaction Setup: In a 50 µL reaction mixture, combine 50 µg of GOAT-containing membrane protein, 5 µg of proghrelin-His8, and 50 µM myristyl ether CoA.[9]

  • Initiation: Start the reaction by adding 1 µM [3H]octanoyl CoA.[9]

  • Incubation: Incubate the reaction mixture for 5 minutes at 37°C.[9]

  • Quenching and Isolation: Stop the reaction and isolate the [3H]octanoyl-proghrelin-His8 by adherence to nickel-coated beads.[9]

  • Quantification: Quantify the amount of [3H]octanoyl transferred to proghrelin-His8 using a scintillation counter.[9]

Self-Validation:

  • Negative Controls: Include reactions with membranes from uninfected Sf9 cells or with a catalytically inactive GOAT mutant (e.g., H338A) to ensure the observed activity is specific to GOAT.[9]

  • Substrate Dependence: Omit proghrelin or [3H]octanoyl CoA from separate reactions to confirm their necessity for the reaction.

This compound and Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a group of nuclear receptors that function as ligand-activated transcription factors, playing pivotal roles in lipid and glucose metabolism.[10][11] this compound has been shown to be a weak activator of PPARα.[3][12]

3.1. PPARα Activation and its Metabolic Consequences

Activation of PPARα in the liver stimulates the expression of genes involved in fatty acid uptake and β-oxidation, leading to reduced triglyceride levels.[11] While not as potent as synthetic agonists, the ability of this compound to engage this pathway contributes to its overall metabolic effects.

Diagram: this compound-Mediated PPARα Activation

PPAR_Activation cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OA This compound PPARa PPARα OA->PPARa Binds and Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Target_Genes Target Genes (e.g., CPT1, ACO) PPRE->Target_Genes Activates Transcription Metabolic_Effects Increased Fatty Acid Oxidation Target_Genes->Metabolic_Effects Leads to

Caption: this compound activates PPARα, leading to increased fatty acid oxidation.

3.2. Experimental Protocol: PPARα Luciferase Reporter Assay

This cell-based assay is a robust method for quantifying the activation of PPARα by this compound.

Materials:

  • Human hepatoblastoma cell line (e.g., HepG2) stably expressing a luciferase reporter gene under the control of a PPAR response element (PPRE).[13]

  • Expression vector for human PPARα.[13]

  • This compound.

  • Positive control (e.g., fenofibrate).[13]

  • Luciferase assay reagent.

Methodology:

  • Cell Culture and Transfection: Culture HepG2 cells and transfect them with the PPARα expression vector and the PPRE-luciferase reporter plasmid.

  • Treatment: Treat the transfected cells with varying concentrations of this compound or fenofibrate for 24 hours.[13]

  • Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.

Self-Validation:

  • Vector Control: Transfect cells with an empty expression vector to confirm that the response is dependent on PPARα expression.

  • PPRE Specificity: Use a reporter plasmid with a mutated PPRE to demonstrate that the transcriptional activation is mediated through this specific response element.

Central Nervous System Signaling: this compound's Direct Effects on Neurons

This compound can cross the blood-brain barrier and directly influence the activity of neurons involved in energy balance regulation.[14][15][16] Studies have shown that this compound can modulate the excitability of pro-opiomelanocortin (POMC) neurons in the arcuate nucleus of the hypothalamus.[13][16]

4.1. Modulation of POMC Neuron Activity

This compound has been shown to directly activate POMC neurons, which are anorexigenic, leading to a reduction in food intake and an increase in energy expenditure.[13][16] This activation is mediated, at least in part, through the G-protein coupled receptor 40 (GPR40).[16]

Diagram: this compound Signaling in POMC Neurons

POMC_Signaling cluster_neuron POMC Neuron OA This compound GPR40 GPR40 OA->GPR40 Binds to Signaling_Cascade Intracellular Signaling Cascade GPR40->Signaling_Cascade Activates Ion_Channels Ion Channels Signaling_Cascade->Ion_Channels Modulates Depolarization Membrane Depolarization Ion_Channels->Depolarization AP_Firing Increased Action Potential Firing Depolarization->AP_Firing Anorexigenic_Effects Reduced Food Intake & Increased Energy Expenditure AP_Firing->Anorexigenic_Effects Leads to

Caption: this compound activates POMC neurons via GPR40, promoting anorexigenic effects.

4.2. Experimental Protocol: Electrophysiological Recording of POMC Neurons

Whole-cell patch-clamp recording is the gold standard for investigating the direct effects of this compound on neuronal excitability.

Materials:

  • POMC-eGFP transgenic mice.[17]

  • Vibrating microtome.[17]

  • Artificial cerebrospinal fluid (aCSF).[17]

  • Patch-clamp rig with amplifier and data acquisition system.

  • This compound stock solution.[17]

Methodology:

  • Slice Preparation: Prepare acute coronal brain slices (250 µm) containing the arcuate nucleus from POMC-eGFP mice.[17]

  • Neuron Identification: Identify POMC neurons using fluorescence microscopy.

  • Whole-Cell Recording: Establish a whole-cell patch-clamp recording from a POMC neuron.

  • Baseline Recording: Record baseline membrane potential and firing rate in normal aCSF.

  • This compound Application: Perfuse the slice with aCSF containing this compound (e.g., 4-40 µM) and record the changes in membrane potential and firing frequency.[17]

  • Washout: Perfuse with normal aCSF to determine if the effects are reversible.

Self-Validation:

  • Vehicle Control: Perfuse with aCSF containing the vehicle (e.g., ethanol) to control for any non-specific effects.[17]

  • Pharmacological Blockade: Use specific antagonists for receptors like GPR40 (e.g., DC260126) to confirm the signaling pathway involved.[17]

This compound, the Gut Microbiota, and Metabolic Health

The gut microbiome is increasingly recognized as a critical regulator of host metabolism. Dietary components, including this compound, can influence the composition and function of the gut microbiota. Some studies suggest that this compound may have antibacterial properties and could modulate the gut microbial ecosystem.[18] Furthermore, a healthy gut microbiome can contribute to the production of short-chain fatty acids (SCFAs), which have beneficial metabolic effects. While direct signaling pathways are still being elucidated, the interplay between this compound, the gut microbiota, and host metabolism is an active area of research.[19][20]

Quantitative Data Summary

ParameterThis compound EffectKey Signaling Molecule(s)Reference(s)
Ghrelin Acylation Serves as a substrate for GOATGOAT[5][6][7]
Hepatic Lipid Metabolism Weakly activates PPARαPPARα[3][12]
Neuronal Activity (POMC) Increases firing rateGPR40[13][16]
Food Intake ReducesPOMC neurons[16]
Energy Expenditure IncreasesPOMC neurons[16]

Conclusion and Future Directions

This compound is a dynamic signaling molecule that exerts significant influence over metabolic regulation through diverse and interconnected pathways. Its role in ghrelin acylation, PPARα activation, and direct neuronal modulation underscores its importance beyond that of a simple energy source. The experimental protocols detailed in this guide provide a robust framework for researchers to further dissect these signaling networks and explore the therapeutic potential of this compound and its derivatives in metabolic diseases such as obesity and type 2 diabetes.

Future research should focus on elucidating the downstream targets of this compound-mediated signaling in various tissues, understanding its long-term effects on metabolic health, and exploring its potential synergistic interactions with other dietary components and therapeutic agents. A deeper understanding of these intricate signaling pathways will undoubtedly pave the way for novel strategies to combat metabolic disorders.

References

An In-depth Technical Guide to the Discovery and Natural Sources of Octanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Octanoic acid, commonly known as caprylic acid, is an eight-carbon saturated fatty acid with significant commercial and biological relevance. Its unique properties as a medium-chain fatty acid (MCFA) underpin its applications ranging from antimicrobial agents and dietary supplements to the synthesis of esters for perfumery. This technical guide provides a comprehensive overview of the historical discovery of this compound, its widespread distribution in natural sources, and the modern analytical methodologies required for its extraction and quantification. We delve into the pioneering work of 19th-century chemists, detail the acid's prevalence in mammalian milk and plant oils, and present step-by-step protocols for its analysis by gas chromatography. This document is intended for researchers, scientists, and drug development professionals seeking a foundational understanding and practical knowledge of this compound.

Part 1: The Historical Discovery of this compound

The discovery of this compound is rooted in the foundational era of organic chemistry, specifically in the systematic study of fats and oils. Before the individual fatty acids were known, fats were considered simple, uniform substances. The groundbreaking work of French chemist Michel Eugène Chevreul in the early 19th century fundamentally changed this understanding.

From 1811, Chevreul began a meticulous investigation into the composition of animal fats. His key insight was the process of saponification—the reaction of fat with an alkali to produce soap and glycerol. By treating soap with acid, he was able to isolate and identify a series of previously unknown acidic substances.[1][2] In his seminal 1823 publication, Recherches chimiques sur les corps gras d'origine animale, Chevreul detailed the isolation of several fatty acids, including butyric acid, caproic acid, and capric acid, from sources like cow and goat butter.[3]

While Chevreul did not initially isolate this compound as a distinct compound, his work laid the direct groundwork for its identification. The names for caproic (C6), caprylic (C8), and capric (C10) acids are all derived from the Latin word caper, meaning "goat," acknowledging their prominent presence in goat milk fat.[4][5] Subsequent analysis by chemists building on Chevreul's methods of fractional crystallization and distillation led to the characterization of the eight-carbon fatty acid, this compound, as a distinct member of this homologous series. This early work was crucial, demonstrating that natural fats were not single compounds but complex mixtures of esters formed from glycerol and a variety of fatty acids.[1][6]

Part 2: Natural Occurrence and Distribution

This compound is widely distributed in nature, primarily as a constituent of triglycerides in animal fats and plant oils.[7] Its presence as a medium-chain fatty acid (MCFA) imparts specific physical and metabolic properties to the lipids in which it is found.

Animal Sources: Mammalian Milk

Mammalian milk is a particularly rich source of short- and medium-chain fatty acids, which are crucial for providing readily available energy to newborns.

  • Goat Milk: Goat milk is renowned for its high content of C6, C8, and C10 fatty acids. Together, caproic, caprylic (octanoic), and capric acids can constitute up to 15% of the total fatty acids in goat milk fat.[5]

  • Cow Milk: While present in lower concentrations than in goat milk, this compound is a consistent component of cow milk fat, typically ranging from 0.53% to 1.04% of total fatty acids.[8]

  • Human Milk: this compound is also found naturally in human breast milk, contributing to the overall lipid profile that supports infant development.[7]

Plant Sources: Tropical Oils

Certain plant-derived oils, especially those from tropical species, are the most significant commercial sources of this compound.

  • Coconut Oil: As a minor constituent, this compound comprises approximately 5-8% of the fatty acids in coconut oil.[8][9]

  • Palm Kernel Oil: Similar to coconut oil, palm kernel oil contains this compound, typically around 3-4% of its total fatty acid content.[5][9]

The concentration of this compound in these major natural sources is summarized in the table below.

Natural SourceTypical Concentration of this compound (% of Total Fatty Acids)References
Goat Milk FatPart of a 15% total for Caproic (C6), Caprylic (C8), and Capric (C10) acids[5]
Cow Milk Fat0.53% - 1.04%[8]
Coconut Oil~5% - 8%[8][9]
Palm Kernel Oil~3% - 4%[5]
Other Natural Occurrences

Beyond milk and tropical oils, this compound has been identified in trace amounts in a variety of other natural products, including certain cheeses, beer, and some essential oils.[7][10]

Part 3: Biosynthesis of this compound

The synthesis of this compound in biological systems occurs via the fatty acid synthesis (FAS) pathway. This is a highly conserved metabolic process that builds fatty acids in two-carbon increments. The core of the pathway involves a multi-enzyme complex known as fatty acid synthase.

The process begins with the carboxylation of acetyl-CoA to form malonyl-CoA. The acyl carrier protein (ACP) then shuttles the growing acyl chain between the enzymatic domains of the fatty acid synthase complex. Each cycle of elongation involves condensation, reduction, dehydration, and another reduction, adding two carbons from a malonyl-ACP unit.

The final chain length of the fatty acid is determined by the action of a thioesterase (TE), which cleaves the completed fatty acid from the ACP. In most organisms, the FAS pathway proceeds until a C16 (palmitic acid) or C18 (stearic acid) chain is formed. However, in organisms that produce significant amounts of MCFAs, such as the mammary glands of goats or coconut endosperm, specialized medium-chain thioesterases are present. These enzymes exhibit a preference for C8 or C10 acyl-ACP substrates, terminating the elongation process early and releasing octanoyl-ACP as free this compound.

Fatty_Acid_Biosynthesis_of_Octanoic_Acid AcetylCoA Acetyl-CoA FAS_Complex Fatty Acid Synthase (FAS) - Acyl Carrier Protein (ACP) AcetylCoA->FAS_Complex Initiation MalonylCoA Malonyl-CoA MalonylCoA->FAS_Complex Loading Elongation Elongation Cycles (4x for C8) FAS_Complex->Elongation OctanoylACP Octanoyl-ACP (C8) Elongation->OctanoylACP 4 cycles MCTE Medium-Chain Thioesterase (MCTE) OctanoylACP->MCTE Substrate LongerChains -> Palmitoyl-ACP (C16) -> Stearoyl-ACP (C18) OctanoylACP->LongerChains Further Elongation OctanoicAcid This compound MCTE->OctanoicAcid Hydrolysis

Caption: Simplified workflow of this compound biosynthesis via the Fatty Acid Synthase (FAS) pathway, highlighting the role of medium-chain thioesterases.

Part 4: Methodologies for Extraction and Analysis

Accurate quantification of this compound from complex natural matrices like milk or oil requires a multi-step analytical approach. The standard workflow involves lipid extraction, derivatization of fatty acids to more volatile esters, and subsequent analysis by gas chromatography (GC).

Analytical_Workflow Sample Natural Source Sample (e.g., Milk, Coconut Oil) Extraction Step 1: Total Lipid Extraction (e.g., Folch Method) Sample->Extraction LipidExtract Purified Lipid Extract Extraction->LipidExtract Derivatization Step 2: Derivatization to FAMEs (Acid-Catalyzed Methylation) LipidExtract->Derivatization FAMEs Fatty Acid Methyl Esters (FAMEs) Derivatization->FAMEs GC Step 3: GC-FID/MS Analysis FAMEs->GC Data Data Acquisition & Quantification GC->Data

Caption: General analytical workflow for the quantification of this compound from natural sources.

Protocol: Total Lipid Extraction from Milk (Folch Method)

This protocol is a standard method for extracting total lipids from a biological matrix.[11][12]

Objective: To isolate the total lipid fraction from a milk sample, separating it from proteins, carbohydrates, and other aqueous components.

Materials:

  • Homogenizer

  • Glass centrifuge tubes with PTFE-lined caps

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • 0.9% NaCl solution (aqueous)

  • Nitrogen gas evaporator

Procedure:

  • Homogenization: In a glass centrifuge tube, add 1 mL of milk sample. Add 10 mL of a 2:1 (v/v) chloroform:methanol solution. Homogenize the mixture thoroughly for 2 minutes to ensure a single-phase solution.

  • Phase Separation: Add 2 mL of 0.9% NaCl solution to the homogenate. Vortex the tube for 30 seconds. This breaks the single phase into two distinct layers.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes to achieve complete separation of the layers.

  • Lipid Collection: The lower layer is the chloroform phase containing the lipids. The upper layer is the methanol/water phase containing non-lipid components. Carefully remove the upper aqueous layer using a Pasteur pipette.

  • Washing: Add 2 mL of a 1:1 methanol:water solution to the chloroform layer, vortex, and centrifuge again. Remove the upper layer. This step helps remove any remaining non-lipid contaminants.

  • Drying: Transfer the final chloroform layer containing the purified lipids to a pre-weighed vial. Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Quantification: Once dry, weigh the vial to determine the total lipid yield. Re-dissolve the lipid extract in a known volume of chloroform/methanol for storage at -20°C.

Protocol: Derivatization to Fatty Acid Methyl Esters (FAMEs)

For GC analysis, the carboxyl groups of fatty acids must be derivatized to reduce their polarity and increase their volatility. The most common method is conversion to fatty acid methyl esters (FAMEs).[13] This protocol describes an acid-catalyzed transesterification/esterification.[14][15]

Objective: To convert all fatty acids (both free and esterified in triglycerides) within the lipid extract into their corresponding methyl esters.

Materials:

  • Boron trifluoride (BF₃) in methanol (12-14% w/w)

  • Hexane (GC grade)

  • Saturated NaCl solution (aqueous)

  • Heater block or water bath

  • Vortex mixer

Procedure:

  • Sample Preparation: Transfer an aliquot of the lipid extract (containing approximately 1-20 mg of lipid) into a screw-cap glass tube. If the sample is already dry, proceed to the next step. If in solvent, evaporate the solvent under nitrogen.

  • Reaction: Add 2 mL of 14% BF₃-methanol reagent to the dried lipid extract. Cap the tube tightly.

  • Incubation: Heat the tube at 100°C for 30 minutes in a heater block or boiling water bath to allow the reaction to complete.

  • Cooling: Remove the tube and allow it to cool to room temperature.

  • Extraction of FAMEs: Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube. Vortex vigorously for 1 minute. The FAMEs will partition into the upper hexane layer.

  • Phase Separation: Centrifuge briefly (e.g., 1,000 x g for 2 minutes) to ensure clear separation of the layers.

  • Collection: Carefully transfer the upper hexane layer, which now contains the FAMEs, to a clean GC vial for analysis.

Protocol: Quantification by Gas Chromatography (GC)

GC with a flame ionization detector (GC-FID) is the standard technique for separating and quantifying FAMEs.[11][16]

Objective: To separate the FAME mixture and quantify the amount of this compound methyl ester relative to other fatty acids.

Typical GC-FID Conditions:

  • GC System: Agilent 7890B or equivalent.[17]

  • Column: A polar capillary column designed for FAME analysis, such as a DB-FATWAX UI or an Rt-2560 (e.g., 100 m x 0.25 mm, 0.20 µm film thickness).[16][17]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Injector: Split/splitless inlet, typically operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Oven Program: A temperature gradient is used to separate the FAMEs by chain length and degree of unsaturation. A typical program might be:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 3°C/min.

    • Final hold: Hold at 240°C for 15-20 minutes.[14]

  • Detector: Flame Ionization Detector (FID) at 260°C.

  • Injection Volume: 1 µL.

Quantification: Identification of the this compound methyl ester peak is achieved by comparing its retention time to that of a certified FAME standard mixture run under the same conditions. Quantification is performed by integrating the peak area and expressing it as a relative percentage of the total area of all identified fatty acid peaks. For absolute quantification, an internal standard (e.g., heptadecanoic acid, C17:0) that is not naturally present in the sample should be added in a known amount prior to the derivatization step.[14]

Conclusion

This compound, from its initial discovery as a component of goat's milk to its current status as a widely used industrial and dietary compound, holds a significant place in lipid science. Its natural prevalence in mammalian milk and key plant oils like coconut and palm kernel oil makes it readily accessible. Understanding its origins, distribution, and the analytical techniques required for its accurate measurement is fundamental for professionals in nutrition, food science, and drug development. The methodologies outlined in this guide provide a robust framework for the reliable extraction and quantification of this compound, enabling further research into its diverse biological roles and applications.

References

An In-depth Technical Guide on the Role of Octanoic Acid in Cellular Energy Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Octanoic acid (also known as caprylic acid, C8:0) is an eight-carbon saturated medium-chain fatty acid (MCFA) naturally found in sources such as coconut oil, palm kernel oil, and the milk of various mammals.[1] Unlike their long-chain counterparts, MCFAs possess unique physicochemical and metabolic properties that allow for rapid absorption and oxidation, positioning this compound as a key player in cellular energy metabolism. Its ability to serve as a direct and efficient fuel source, particularly for the brain and skeletal muscle, has garnered significant interest in clinical and research settings.[2][3][4] This guide provides a technical deep-dive into the metabolic journey of this compound, from cellular uptake to ATP generation, details established experimental protocols for its study, and discusses its therapeutic implications for researchers, scientists, and drug development professionals.

Part 1: The Metabolic Pathway of this compound

The metabolic processing of this compound is distinguished by its efficiency. Its journey from the bloodstream to the mitochondrial matrix, where it is converted into usable energy, bypasses several regulatory steps required for long-chain fatty acids (LCFAs).

Cellular Uptake and Mitochondrial Transport

A key feature of this compound metabolism is its ability to cross the inner mitochondrial membrane without the need for the carnitine palmitoyltransferase (CPT) shuttle system, which is obligatory for LCFAs.[5][6][7] This carnitine-independent transport is a critical factor in its rapid metabolism. Once inside the mitochondrial matrix, it is activated to its acyl-CoA derivative, octanoyl-CoA, by medium-chain acyl-CoA synthetase (MCAS), a process that consumes the equivalent of two ATP molecules.[5][8]

  • Causality Insight: The bypass of the CPT system means that the rate of this compound oxidation is not limited by carnitine availability or CPT enzyme activity, which are major regulatory checkpoints for LCFA oxidation. This makes this compound a more readily available substrate for mitochondrial respiration, especially under conditions where the CPT system may be impaired.

Mitochondrial Beta-Oxidation

Once activated to octanoyl-CoA, it undergoes beta-oxidation, a cyclical four-step process that sequentially shortens the fatty acid chain by two carbons, producing acetyl-CoA, NADH, and FADH₂ in each cycle.[9][10]

The four core reactions of beta-oxidation are:

  • Dehydrogenation: Acyl-CoA dehydrogenase catalyzes the formation of a double bond between the alpha and beta carbons, reducing FAD to FADH₂.[11][12]

  • Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond.[11][12]

  • Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, reducing NAD+ to NADH.[11][12]

  • Thiolysis: Thiolase cleaves the molecule, releasing a two-carbon acetyl-CoA unit and a shortened acyl-CoA chain that re-enters the cycle.[8][12]

For one molecule of this compound (C8), this cycle repeats three times, yielding a total of four acetyl-CoA molecules.

Diagram 1: Mitochondrial Metabolism of this compound

OctanoicAcidMetabolism cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix OA_cyto This compound (C8) OA_mito This compound OA_cyto->OA_mito Carnitine-Independent Transport Activation Activation (MCAS) -2 ATP OA_mito->Activation OctanoylCoA Octanoyl-CoA (C8) Activation->OctanoylCoA BetaOx1 β-Oxidation Cycle 1 OctanoylCoA->BetaOx1 HexanoylCoA Hexanoyl-CoA (C6) BetaOx1->HexanoylCoA AcetylCoA1 Acetyl-CoA BetaOx1->AcetylCoA1 + 1 NADH + 1 FADH₂ BetaOx2 β-Oxidation Cycle 2 HexanoylCoA->BetaOx2 ButyrylCoA Butyryl-CoA (C4) BetaOx2->ButyrylCoA AcetylCoA2 Acetyl-CoA BetaOx2->AcetylCoA2 + 1 NADH + 1 FADH₂ BetaOx3 β-Oxidation Cycle 3 ButyrylCoA->BetaOx3 AcetylCoA_final 2 Acetyl-CoA BetaOx3->AcetylCoA_final AcetylCoA3 Acetyl-CoA BetaOx3->AcetylCoA3 + 1 NADH + 1 FADH₂ TCA TCA Cycle AcetylCoA_final->TCA Ketogenesis Ketogenesis AcetylCoA_final->Ketogenesis AcetylCoA1->TCA AcetylCoA1->Ketogenesis AcetylCoA2->TCA AcetylCoA2->Ketogenesis AcetylCoA3->TCA AcetylCoA3->Ketogenesis

Caption: Carnitine-independent transport and subsequent beta-oxidation of this compound.

Fates of Acetyl-CoA: TCA Cycle and Ketogenesis

The four molecules of acetyl-CoA generated from the beta-oxidation of this compound can enter two primary metabolic pathways:

  • Tricarboxylic Acid (TCA) Cycle: In most tissues, acetyl-CoA combines with oxaloacetate to enter the TCA cycle, where it is completely oxidized to CO₂. This process generates a substantial amount of reducing equivalents (NADH and FADH₂) that fuel oxidative phosphorylation to produce ATP.[11][13]

  • Ketogenesis: Primarily in the liver, when acetyl-CoA production from fatty acid oxidation exceeds the capacity of the TCA cycle, it is shunted towards ketogenesis.[5][6] This process generates ketone bodies (acetoacetate and beta-hydroxybutyrate), which are released into the bloodstream and used as an energy source by extrahepatic tissues, including the brain.[14][15] Studies have shown that in the liver, the allocation of acetyl-CoA from octanoate can be significantly directed towards ketogenesis.[16]

Quantitative Bioenergetics

The complete oxidation of this compound provides a significant energy yield. The table below compares the theoretical maximum ATP yield from this compound to other key energy substrates.

Ketogenic SubstrateMolecular FormulaMetabolic PathwayTheoretical Maximum ATP Yield (per molecule)
This compound C₈H₁₆O₂β-oxidation to Acetyl-CoA and the Citric Acid Cycle~54 ATP
3-Oxothis compoundC₈H₁₄O₃Thiolytic cleavage to Acetyl-CoA and Hexanoyl-CoA, followed by β-oxidation and the Citric Acid Cycle~53 ATP
Beta-Hydroxybutyrate (BHB)C₄H₈O₃Conversion to Acetoacetate, then to Acetyl-CoA, and the Citric Acid Cycle~26 ATP[17]
AcetoacetateC₄H₆O₃Conversion to Acetyl-CoA and the Citric Acid Cycle~23 ATP[17]
Note: ATP yields are calculated based on P/O ratios of 2.5 for NADH and 1.5 for FADH₂. The activation of fatty acids requires the equivalent of 2 ATP.[17]

Part 2: Methodologies for Studying this compound Metabolism

Assessing the metabolic impact of this compound requires robust and validated experimental systems. Below are detailed protocols for key assays used in the field.

Protocol: Real-Time Fatty Acid Oxidation Measurement using an Extracellular Flux Analyzer

This protocol utilizes an extracellular flux analyzer (e.g., Agilent Seahorse XF) to measure the oxygen consumption rate (OCR), providing an indirect but powerful real-time measurement of mitochondrial respiration driven by fatty acid oxidation (FAO).

  • Trustworthiness & Causality: This assay includes specific inhibitors to validate that the observed change in OCR is indeed due to the oxidation of the supplied fatty acid. The use of etomoxir, a CPT-1 inhibitor, confirms long-chain FAO, while the response to this compound in its presence highlights the carnitine-independent nature of MCFA metabolism.

Diagram 2: Experimental Workflow for Seahorse XF FAO Assay

SeahorseWorkflow cluster_prep Day 1-2: Preparation cluster_assay Day 3: Assay Execution Seed 1. Seed cells in XF microplate Wash 3. Wash cells & add FAO Assay Medium Seed->Wash Hydrate 2. Hydrate sensor cartridge overnight Load 5. Load cartridge with compounds (OA, Oligomycin, FCCP, Rot/AA) Hydrate->Load Equilibrate 4. Equilibrate plate in non-CO2 incubator (1 hr) Wash->Equilibrate Equilibrate->Load Run 6. Run Seahorse XF Assay (Measure Basal OCR) Load->Run Inject 7. Sequential Injections & OCR Measurements Run->Inject Analyze 8. Data Analysis & Normalization Inject->Analyze

Caption: A typical workflow for measuring fatty acid oxidation using a Seahorse analyzer.

Materials:

  • Cells of interest cultured in a Seahorse XF cell culture microplate.[18]

  • Seahorse XF Base Medium (or equivalent Krebs-Henseleit Buffer).[19]

  • Supplements: L-carnitine (0.5 mM), Glucose (2.5 mM), HEPES (5 mM).[19]

  • Substrates: this compound-BSA conjugate, BSA (vehicle control).

  • Mitochondrial Stress Test compounds: Oligomycin, FCCP, Rotenone/Antimycin A.[18][20]

  • Extracellular flux analyzer and consumables.

Procedure:

  • Cell Seeding: Seed cells in an XF microplate at a pre-determined optimal density and allow them to adhere overnight.[18]

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.[18]

  • Assay Medium Preparation: On the day of the assay, prepare the FAO assay medium by supplementing XF Base Medium with 2.5 mM glucose, 0.5 mM L-carnitine, and 5 mM HEPES. Warm to 37°C and adjust pH to 7.4.[19]

  • Cell Plate Preparation: Remove growth medium, wash cells once with the prepared FAO assay medium, and add the final volume of assay medium to each well. Incubate the cell plate in a non-CO₂ incubator at 37°C for 1 hour.[18][21]

  • Compound Plate Preparation: Prepare stock solutions of this compound-BSA, oligomycin, FCCP, and rotenone/antimycin A. Load the appropriate ports of the hydrated sensor cartridge with these compounds for sequential injection.

  • Run Assay: Place the cell plate and the loaded sensor cartridge into the XF Analyzer. The instrument will equilibrate and then measure baseline OCR. It will then inject the this compound (or BSA control) and measure the OCR response. Subsequent injections of oligomycin (to inhibit ATP synthase), FCCP (to induce maximal respiration), and Rotenone/Antimycin A (to shut down mitochondrial respiration) will reveal key parameters of mitochondrial function.[20][21]

  • Data Analysis: The change in OCR after the addition of this compound, relative to the BSA control, indicates the rate of its oxidation. Data is typically normalized to cell number or protein content per well.[20]

Protocol: Radiometric Measurement of Fatty Acid Oxidation

This classic method provides a direct and quantitative measurement of FAO by tracing the metabolic fate of a radiolabeled fatty acid substrate, such as [1-¹⁴C]this compound.

  • Trustworthiness & Causality: This assay quantifies the production of specific metabolic end-products from the labeled substrate. By measuring both ¹⁴CO₂ (complete oxidation in the TCA cycle) and ¹⁴C-labeled acid-soluble metabolites (ASMs, intermediates of beta-oxidation and the TCA cycle), it provides a comprehensive picture of the substrate's catabolism.[22][23]

Materials:

  • Cell culture or tissue homogenate.[24]

  • [1-¹⁴C]this compound.

  • Fatty acid-free Bovine Serum Albumin (BSA).[22]

  • Reaction buffer (e.g., Krebs-Ringer bicarbonate buffer).

  • Perchloric acid (PCA) to stop the reaction.[22][23]

  • Scintillation vials and scintillation cocktail.[24]

Procedure:

  • Substrate Preparation: Prepare the radiolabeled substrate by conjugating [1-¹⁴C]this compound to fatty acid-free BSA. This is crucial for solubility and cellular uptake.[22][25]

  • Initiation of Assay: Incubate the cells or tissue homogenate in the reaction buffer. Add the [1-¹⁴C]this compound-BSA conjugate to start the reaction. Incubate at 37°C for a defined period (e.g., 60-120 minutes).[22][26]

  • Trapping of ¹⁴CO₂: The reaction is often performed in a sealed system where a center well contains a trapping agent like NaOH to capture the ¹⁴CO₂ released during oxidation.[22]

  • Reaction Termination: Stop the reaction by adding a strong acid, such as perchloric acid. This lyses the cells and releases all dissolved CO₂ from the medium.[22][23]

  • Quantification:

    • ¹⁴CO₂: Transfer the NaOH from the center well to a scintillation vial to count the trapped radioactivity.[24]

    • ¹⁴C-ASMs: Centrifuge the acidified reaction mixture to pellet proteins and unoxidized fatty acids. Transfer a portion of the supernatant (containing the acid-soluble metabolites) to a scintillation vial for counting.[23][24][25]

  • Data Analysis: Calculate the rate of this compound oxidation based on the specific activity of the substrate and the measured radioactivity, typically expressed as nmol of substrate oxidized per minute per mg of protein.[24]

Part 3: Therapeutic and Pharmacological Relevance

The unique metabolic properties of this compound have made it a subject of intense investigation for various therapeutic applications, particularly in neurology and metabolic disorders.

Neurological Applications

While glucose is the brain's primary fuel, this compound can also be avidly oxidized by the brain, contributing significantly to its energy production—potentially up to 20% of the total.[2][14] This makes it a valuable alternative energy source, especially when glucose metabolism is impaired, as seen in certain neurodegenerative diseases.

  • Essential Tremor: this compound is the primary active metabolite of 1-octanol and has shown promise in reducing the severity of essential tremor.[27][28] Clinical trials have investigated its safety and efficacy, with some secondary outcome measures suggesting a benefit in tremor reduction.[28]

  • Epilepsy: As a key component of the medium-chain triglyceride (MCT) ketogenic diet, this compound is thought to contribute to the diet's anti-seizure effects.[29][30] Its rapid conversion to ketone bodies provides an alternative fuel for the brain, which may help stabilize neuronal activity.

  • Neuroprotection: this compound has demonstrated potential protective effects against oxidative stress, apoptosis, and mitochondrial dysfunction in models of brain injury.[31] It has also been explored as a potential adjunctive therapy for glioblastoma, as it can induce ketosis and may selectively impact tumor cell metabolism.[15]

Metabolic and Endurance Applications

In peripheral tissues like skeletal muscle, this compound serves as a readily available energy source. Its rapid oxidation can spare muscle glycogen during exercise, potentially enhancing endurance capacity.[3] Studies in mice have shown that an this compound-enriched diet improved endurance and reprogrammed skeletal muscle metabolism towards a more oxidative phenotype by activating the AMPK-PGC1α pathway, a master regulator of mitochondrial biogenesis.[3][4] This highlights its potential in sports nutrition and for managing metabolic conditions characterized by impaired fatty acid oxidation.

Conclusion

This compound is a potent and efficient metabolic fuel with a distinct pathway that bypasses the regulatory hurdles faced by long-chain fatty acids. Its carnitine-independent transport into mitochondria allows for rapid conversion into acetyl-CoA, fueling both the TCA cycle and ketogenesis. This unique metabolic profile underpins its emerging role as a therapeutic agent in neurology and a performance enhancer in exercise physiology. The robust experimental protocols detailed herein provide the necessary tools for researchers and drug development professionals to further elucidate its mechanisms of action and unlock its full therapeutic potential.

References

Introduction: The Context and Challenge of Octanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Structural Elucidation of Octanoic Acid Derivatives: A Multi-Modal Analytical Approach

This compound, a simple eight-carbon saturated fatty acid, serves as a fundamental building block for a diverse array of chemical derivatives.[1][2][3] These derivatives are not mere laboratory curiosities; they are pivotal components in pharmaceuticals, food science, cosmetics, and industrial lubricants. Their biological activity and physical properties are intrinsically linked to their precise molecular structure. The introduction of functional groups, unsaturation, or branching dramatically alters their behavior. Consequently, the unambiguous determination of their structure—a process known as structural elucidation—is a critical step in research, development, and quality control.

This guide moves beyond a simple listing of analytical techniques. It provides a strategic framework for researchers, scientists, and drug development professionals, grounded in the causality of experimental choices. We will explore how a synergistic combination of chromatographic and spectroscopic methods can unravel the molecular architecture of this compound derivatives, ensuring that each step provides a piece of the puzzle, leading to a self-validating and definitive structural assignment. The narrative will follow a logical progression from separation and preliminary identification to high-resolution, unambiguous structural determination.

The following diagram illustrates the integrated workflow that forms the foundation of modern structural elucidation. It is not a linear path but an iterative process where insights from one technique inform the application and interpretation of the next.

Integrated_Workflow cluster_0 Initial Characterization & Separation cluster_1 Functional Group & Backbone Analysis cluster_2 High-Resolution 3D Structure GC_LC Chromatography (GC/LC) Separation & Purity MS Mass Spectrometry (MS) MW & Fragmentation GC_LC->MS Identify (GC-MS) NMR NMR Spectroscopy Definitive Structure MS->NMR Hypothesize Structure FTIR FTIR Spectroscopy Functional Groups FTIR->NMR Confirm Functional Groups XRay X-ray Crystallography Solid-State Structure NMR->XRay If Crystalline Conclusion Final Structure Confirmed NMR->Conclusion Elucidate XRay->Conclusion Confirm 3D Unknown Unknown Octanoic Acid Derivative Unknown->GC_LC Isolate Unknown->FTIR Initial Scan

Caption: Integrated workflow for structural elucidation.

Chromatographic Separation: The First Step to Clarity

Before any structural analysis can be performed, the derivative must be isolated in a pure form. Complex mixtures present overlapping signals that make spectroscopic interpretation impossible. Gas Chromatography (GC) and Liquid Chromatography (LC) are the primary tools for this purpose.

Gas Chromatography (GC): The Workhorse for Volatile Derivatives

GC is exceptionally powerful for analyzing fatty acids due to its high resolving power.[4] However, the low volatility and high polarity of carboxylic acids themselves can lead to poor peak shape and thermal degradation.[5]

The Causality of Derivatization: To overcome this, derivatization is a mandatory prerequisite.[5] The most common approach is conversion to Fatty Acid Methyl Esters (FAMEs). This process replaces the acidic proton with a methyl group, which drastically increases volatility and thermal stability, making the molecule amenable to GC analysis.[6]

Experimental Protocol: Preparation of FAMEs for GC Analysis

  • Saponification: Dissolve ~20 mg of the lipid sample in 2 mL of 0.5 M methanolic NaOH. Reflux the mixture for 10 minutes to saponify glycerides into their free fatty acid salts.

  • Esterification: Add 2 mL of a Boron Trifluoride (BF₃) methanol solution (14% w/v) to the cooled mixture. Reflux for another 5 minutes to effect the esterification of the fatty acid salts to FAMEs.

  • Extraction: Add 2 mL of heptane to the mixture and reflux for 1 more minute.

  • Phase Separation: Add saturated NaCl solution. The upper heptane layer, containing the FAMEs, will separate.

  • Analysis: Carefully transfer the heptane layer to a GC vial for injection.

Column Selection Logic: The choice of GC column is critical.

  • Polar Columns (e.g., Carbowax-type/polyethylene glycol): These are the standard choice for FAME analysis. They separate compounds based on polarity and, to a lesser extent, boiling point, providing excellent resolution for saturated and unsaturated FAMEs.[6][7]

  • Highly Polar Columns (e.g., biscyanopropyl): For complex mixtures containing geometric (cis/trans) isomers, a highly polar phase is necessary to achieve separation.[7][8] On these columns, trans isomers typically elute before their cis counterparts.[7]

Data Presentation: Typical GC Parameters

ParameterSettingRationale
Column Rt-2560 (100 m x 0.25 mm, 0.20 µm)Highly polar column for excellent resolution of isomers.[7]
Injector Temp. 250 °CEnsures rapid volatilization without degradation.
Oven Program 100 °C (hold 4 min) to 240 °C at 3 °C/minGradual ramp allows for separation of a wide range of FAMEs.
Carrier Gas Helium or HydrogenInert carrier gas for sample transport.
Detector Flame Ionization Detector (FID)Highly sensitive to organic compounds.

Mass Spectrometry (MS): Deciphering the Molecular Blueprint

When coupled with GC (GC-MS), mass spectrometry provides two crucial pieces of information: the molecular weight of the derivative and its fragmentation pattern, which acts as a structural fingerprint.

Electron Ionization (EI): In a typical GC-MS system, molecules eluting from the column are bombarded with high-energy electrons (70 eV). This hard ionization technique causes predictable fragmentation of the molecule. For an this compound derivative, characteristic fragments reveal its structure. For instance, the trimethylsilyl (TMS) ester of this compound shows specific ions that confirm its identity.[9]

Liquid Chromatography-Tandem MS (LC-MS/MS): For less volatile or thermally unstable derivatives, LC-MS is the method of choice. Soft ionization techniques like Electrospray Ionization (ESI) are used, which typically preserve the molecular ion ([M-H]⁻ in negative mode for acids). Derivatization, often with reagents like 3-nitrophenylhydrazine (3-NPH), may be required to improve ionization efficiency and chromatographic retention.[10][11]

GCMS_Workflow Sample Sample Injection GC GC Separation Sample->GC IonSource Ionization Source (EI) GC->IonSource Eluted Analyte MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Ions Detector Detector MassAnalyzer->Detector Separated Ions Spectrum Mass Spectrum (m/z vs. Intensity) Detector->Spectrum

Caption: Simplified workflow of a Gas Chromatography-Mass Spectrometry (GC-MS) system.

Experimental Protocol: GC-MS Analysis of a FAME Sample

  • Sample Preparation: Prepare the FAME derivative as described in the GC protocol.

  • Injection: Inject 1 µL of the heptane extract into the GC-MS system.

  • GC Separation: Use a similar temperature program as for GC-FID analysis to separate the components.

  • MS Acquisition: Set the mass spectrometer to scan a mass range of m/z 40-500.

  • Data Analysis: Identify the peak corresponding to the this compound derivative. Analyze its mass spectrum to identify the molecular ion and key fragment ions. Compare the spectrum to a library (e.g., NIST) for confirmation.

NMR Spectroscopy: The Definitive Structural Arbiter

While GC-MS provides strong evidence, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural elucidation.[12][13] It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H and ¹³C NMR - The Foundation:

  • ¹H NMR: Provides information on the number of different types of protons, their electronic environment, and their neighboring protons (through spin-spin coupling).[13]

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.[13]

The chemical shift (δ) is highly diagnostic. For an this compound derivative, specific regions of the spectrum correspond to distinct parts of the molecule.[12][14]

Data Presentation: Characteristic NMR Chemical Shifts for this compound

Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Carboxylic Acid (-COOH) 10.0 - 12.0 (broad singlet)179 - 181
α-Methylene (-CH₂-COOH) 2.3 - 2.4 (triplet)34 - 35
β-Methylene (-CH₂-CH₂COOH) 1.6 - 1.7 (multiplet)24 - 25
Bulk Methylene (-(CH₂)₄-) 1.2 - 1.4 (multiplet)29 - 32
Terminal Methyl (-CH₃) 0.8 - 0.9 (triplet)14 - 15
(Note: Shifts are approximate and depend on the solvent and specific derivative structure)[12]

2D NMR - Connecting the Dots: When the structure is complex, 2D NMR techniques are essential.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).[14]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to.[14]

By combining these techniques, one can walk along the carbon chain, definitively assigning every proton and carbon and confirming the molecular skeleton.

NMR_Logic H1_NMR ¹H NMR (Proton Environments) COSY 2D COSY (H-H Connectivity) H1_NMR->COSY HSQC 2D HSQC (C-H Connectivity) H1_NMR->HSQC C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->HSQC Structure Final Structure COSY->Structure Integrate Data HSQC->Structure Integrate Data

Caption: Logical flow of NMR data interpretation for structure elucidation.

Experimental Protocol: Acquiring NMR Spectra

  • Sample Preparation: Dissolve 5-10 mg of the pure derivative in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H Spectrum Acquisition: Acquire a 1D proton spectrum. This is usually a quick experiment (a few minutes).

  • ¹³C Spectrum Acquisition: Acquire a 1D carbon spectrum. This may require a longer acquisition time due to the low natural abundance of ¹³C.[13]

  • 2D Spectra Acquisition: If necessary, run 2D experiments like COSY and HSQC. These can take several hours depending on the required resolution and sample concentration.

  • Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the peaks to begin structural assignment.

FTIR Spectroscopy: Rapid Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a fast and simple technique used to identify the functional groups present in a molecule. While it doesn't provide detailed skeletal information like NMR, it is excellent for quickly confirming the presence or absence of key groups.[15]

For this compound and its derivatives, the most prominent features are related to the carboxylic acid and the alkyl chain.[16][17][18]

Data Presentation: Key FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
2500-3300 (broad) O-H stretchCarboxylic Acid
~1710 C=O stretchCarboxylic Acid
2850-2960 C-H stretchAlkyl Chain
~920 O-H bend (out-of-plane)Carboxylic Acid Dimer

X-ray Crystallography: The Ultimate 3D Picture

For derivatives that can be grown into a single, high-quality crystal, X-ray crystallography provides the most definitive structural information possible.[19] It determines the precise three-dimensional coordinates of every atom in the molecule, revealing absolute stereochemistry, bond lengths, and bond angles.[20][21]

The Self-Validating System: This technique is the ultimate arbiter. A structure solved by X-ray crystallography can be used to validate the interpretations made from spectroscopic data. However, its primary limitation is the absolute requirement for a suitable crystal, which is not always achievable.[19]

Protocol Overview: Single-Crystal X-ray Crystallography

  • Crystallization: The most challenging step. The pure derivative is dissolved in a suitable solvent system and allowed to slowly evaporate, cool, or undergo vapor diffusion to promote the growth of single crystals.

  • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution & Refinement: The diffraction data is processed to generate an electron density map, from which an initial model of the structure is built. This model is then computationally refined against the experimental data to yield the final atomic positions.

Conclusion: A Synthesis of Techniques

The structural elucidation of an this compound derivative is never accomplished with a single technique. It requires an integrated, multi-modal approach where each method provides complementary information. The process begins broadly with chromatography for separation and MS for initial mass and fragmentation data. It is then refined by FTIR for functional group confirmation and, most critically, by NMR for the definitive mapping of the molecular framework. For crystalline compounds, X-ray crystallography offers the final, unambiguous confirmation of the three-dimensional structure. By understanding the causality behind each experimental choice and logically integrating the data, researchers can confidently and accurately determine the structure of novel this compound derivatives, paving the way for their successful application in science and industry.

References

An In-depth Technical Guide to Octanoic Acid Biosynthesis in Microorganisms

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Value of Microbial Octanoic Acid

This compound, an eight-carbon saturated fatty acid (C8), is a valuable platform chemical with broad applications in the manufacturing of lubricants, plasticizers, and antimicrobial agents. Traditionally sourced from tropical oils, its production is subject to agricultural and supply chain volatility. Microbial biosynthesis presents a sustainable and robust alternative, leveraging engineered microorganisms as cellular factories to convert renewable feedstocks like glucose or glycerol into high-purity this compound.

This guide provides a deep technical dive into the core metabolic pathways governing this compound synthesis in microorganisms. We will explore the key enzymatic players, the intricate regulatory networks that control carbon flux, and the field-proven metabolic engineering strategies employed to transform workhorse microbes like Escherichia coli and Saccharomyces cerevisiae into efficient C8 producers. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness these microbial systems for industrial biotechnology.

Part 1: The Core Engine - Fatty Acid Synthesis (FAS) Pathways

The backbone of this compound production is the universal fatty acid synthesis (FAS) machinery. In most bacteria, this is accomplished by the Type II FAS system, where individual enzymes catalyze each step of the pathway. In contrast, yeast and fungi utilize a Type I FAS system, a large, multi-domain enzymatic complex.[1]

The journey begins with the central metabolite, acetyl-CoA. The synthesis of an eight-carbon chain requires one molecule of acetyl-CoA as a primer and three molecules of malonyl-CoA as extender units.

The key steps are:

  • Carboxylation: Acetyl-CoA is carboxylated to form malonyl-CoA by the enzyme acetyl-CoA carboxylase (ACC). This is often a rate-limiting step and a key target for metabolic engineering.[2][3]

  • Acyl Carrier Protein (ACP) Loading: The malonyl group is transferred from CoA to an acyl carrier protein (ACP) by malonyl-CoA:ACP transacylase (FabD). The ACP acts as a shuttle, carrying the growing fatty acid chain between the various FAS enzymes.[1][3][4]

  • Elongation Cycles: A four-step elongation cycle is repeated, adding two carbons to the acyl-ACP chain with each turn. For this compound, this cycle runs three times.

    • Condensation: An acetyl-CoA (first cycle) or growing acyl-ACP chain is condensed with malonyl-ACP.

    • Reduction: The resulting β-ketoacyl-ACP is reduced using NADPH as the electron donor.

    • Dehydration: A water molecule is removed to form an enoyl-ACP.

    • Second Reduction: The enoyl-ACP is further reduced, again using NADPH, to yield a saturated acyl-ACP, now two carbons longer.

The final intermediate in the pathway is octanoyl-ACP. In native cells, this would typically be further elongated to produce longer-chain fatty acids (C16, C18) for phospholipid synthesis. The key to specializing the cell for this compound production lies in intercepting this intermediate.

Octanoic_Acid_Biosynthesis cluster_beta_oxidation β-Oxidation (Degradation) start_node Glycerol / Glucose Acetyl-CoA Acetyl-CoA start_node->Acetyl-CoA Central Metabolism key_intermediate key_intermediate final_product This compound Octanoyl-CoA Octanoyl-CoA final_product->Octanoyl-CoA FadD engineering_target engineering_target engineering_target->final_product Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Acetyl-ACP Acetyl-ACP Acetyl-CoA->Acetyl-ACP FabH (initiation) Malonyl-ACP Malonyl-ACP Malonyl-CoA->Malonyl-ACP FabD Elongation\nCycles (x3) Elongation Cycles (x3) Malonyl-ACP->Elongation\nCycles (x3) Octanoyl-ACP Octanoyl-ACP Elongation\nCycles (x3)->Octanoyl-ACP FAS enzymes Octanoyl-ACP->final_product Thioesterase (TE) Long-Chain\nFatty Acids Long-Chain Fatty Acids Octanoyl-ACP->Long-Chain\nFatty Acids FabF/FabB Octanoyl-CoA->Acetyl-CoA FadE, etc. knockout Knockout (e.g., ΔfadD)

Caption: Core pathway for this compound synthesis and key engineering targets.

Part 2: Metabolic Engineering for Maximizing this compound Production

To achieve industrially relevant titers, the native FAS pathway must be strategically rewired. This involves a multi-pronged approach combining precursor supply enhancement, pathway redirection, and prevention of product degradation.

Pull Strategy: Terminating Chain Elongation with Thioesterases

The most critical engineering intervention is the introduction of a specialized acyl-ACP thioesterase (TE) with high specificity for C8 substrates.[5][6] These enzymes act as molecular scissors, hydrolyzing the thioester bond of octanoyl-ACP to release free this compound and a regenerated holo-ACP. This effectively pulls carbon flux away from the synthesis of longer-chain fatty acids and terminates the process at the desired chain length.

  • Causality: The choice of TE is paramount. Enzymes like Cuphea palustris FatB1 have demonstrated high specificity for C8-ACP, minimizing the production of unwanted C10 or C12 fatty acids. Directed evolution has been used to further refine the specificity of these enzymes.[7]

Block Strategy: Preventing Product Degradation

Once produced, free this compound can be re-activated to octanoyl-CoA by acyl-CoA synthetases (encoded by genes like fadD in E. coli) and subsequently degraded via the β-oxidation pathway to generate acetyl-CoA.[5][6] This creates a futile cycle that severely limits product accumulation.

  • Causality: Deleting key genes in the β-oxidation pathway, particularly fadD, is a standard and essential step in strain development.[5] This knockout prevents the cell from consuming its own product, ensuring its accumulation and secretion into the culture medium.

Push Strategy: Enhancing Precursor Supply

High-level production of this compound consumes significant amounts of the primary precursors: acetyl-CoA and the reducing equivalent NADPH.[8] Engineering central metabolism to boost the supply of these molecules is crucial for achieving high yields.

  • Acetyl-CoA Enhancement: Strategies include overexpressing components of the pyruvate dehydrogenase (PDH) complex or introducing heterologous pathways like the phosphoketolase/phosphotransacetylase shunt.[8][9]

  • NADPH Enhancement: Redirecting carbon flux through the oxidative pentose phosphate pathway (PPP) is a common method to increase the intracellular pool of NADPH.[8]

Regulatory Engineering: Fine-Tuning Gene Expression

The expression of FAS genes is tightly regulated. In E. coli, the transcription factor FadR represses genes for fatty acid degradation and activates genes involved in unsaturated fatty acid synthesis.[1][10] Manipulating these native regulatory networks can further optimize the metabolic landscape for this compound production.

Part 3: Experimental Protocols and Methodologies

The successful implementation of the strategies described above requires robust and validated experimental protocols.

Protocol 1: Gene Deletion in E. coli via CRISPR/Cas9 (Example: ΔfadD)

This protocol describes a self-validating system for markerless gene deletion, a cornerstone of metabolic engineering.

  • Design & Assembly:

    • Design a 20-bp guide RNA (gRNA) targeting a conserved region of the fadD gene. Ensure the target is adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG).

    • Synthesize and clone the gRNA sequence into a Cas9-expressing plasmid (e.g., pCas9cr4).

    • Design a repair template consisting of ~500 bp of homologous DNA flanking the fadD gene, effectively creating a "scarless" deletion construct.

  • Transformation:

    • Prepare electrocompetent E. coli cells (e.g., MG1655).

    • Co-transform the Cas9/gRNA plasmid and the linear DNA repair template into the cells.

  • Selection & Verification:

    • Plate the transformed cells on selective agar (e.g., LB with spectinomycin for the plasmid) and incubate overnight.

    • Screen individual colonies by colony PCR using primers that flank the fadD locus. A successful deletion will result in a smaller PCR product compared to the wild-type.

    • Confirm the deletion by Sanger sequencing of the PCR product.

  • Plasmid Curing:

    • Culture the confirmed mutant strain in non-selective medium for several generations to facilitate the loss of the temperature-sensitive Cas9 plasmid.

    • Verify plasmid loss by testing for antibiotic sensitivity.

Protocol 2: Quantification of this compound via GC-MS

Accurate quantification is essential for evaluating strain performance.

  • Sample Preparation & Extraction:

    • Take a 1 mL aliquot of the microbial culture. Centrifuge at 10,000 x g for 10 min to pellet the cells.

    • Transfer the supernatant to a new tube. This fraction contains the secreted this compound.

    • Acidify the supernatant to a pH of ~2.0 with concentrated HCl to protonate the fatty acid.

    • Add 1 mL of an organic solvent (e.g., ethyl acetate) containing a known concentration of an internal standard (e.g., heptanoic acid).

    • Vortex vigorously for 2 minutes to extract the fatty acids into the organic phase. Centrifuge to separate the phases.

  • Derivatization (for GC analysis):

    • Transfer the organic layer to a clean glass vial.

    • Evaporate the solvent under a stream of nitrogen gas.

    • Add 100 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS) and 100 µL of pyridine.

    • Incubate at 60°C for 30 minutes to convert the carboxylic acids into their more volatile silyl esters.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

    • Run a temperature gradient program to separate the fatty acid esters.

    • Quantify the this compound peak area relative to the internal standard peak area, using a standard curve generated with known concentrations of this compound.

Experimental_Workflow design_node Design (gRNA, Plasmids) build_node Build (Transformation, Selection) design_node->build_node Strain Engineering test_node Test (Cultivation, Induction) build_node->test_node Verified Mutant analyze_node Analyze (GC-MS Quantification) test_node->analyze_node Culture Sample analyze_node->design_node Performance Data (Iterate)

Caption: The Design-Build-Test-Analyze cycle for metabolic engineering.

Part 4: Data Summary and Performance Metrics

Metabolic engineering efforts have led to significant improvements in this compound production across different microbial hosts and cultivation conditions.

Host OrganismKey Genetic ModificationsSubstrateTiter (mg/L)Reference
E. coli MG1655ΔfadD, +CupTEGlycerol478 ± 5[5]
E. coli RM214ΔfadD, +CupTE (Reduced Genome)Glycerol426 ± 13[5]
E. coli RM214ΔfadD, +CupTE (N-limited fed-batch)Glycerol~1015[5][11]
E. coli ΔfadRABIJ+CpFatB1.2-M4-287 (C8-specific TE)Glycerol3690 ± 146[7]
S. cerevisiaeEngineered FAS, PPP redirection, +PK/PTA shuntGlucose>60% yield increase[8][9]

Part 5: Overcoming Challenges - Toxicity and Pathway Balancing

A major hurdle in microbial chemical production is the inherent toxicity of the product. This compound can disrupt cell membranes, leading to decreased viability and productivity.[12][13] Strategies to mitigate this include:

  • Membrane Engineering: Altering the lipid composition of the cell membrane to increase its rigidity and tolerance.[12][13]

  • In Situ Product Removal: Employing techniques like solvent extraction or adsorption during fermentation to keep the concentration of this compound in the culture below toxic levels.

  • Dynamic Regulation: Using biosensors to dynamically control the expression of the production pathway, turning it on only when the cell culture has reached a robust density.

Conclusion and Future Outlook

The biosynthesis of this compound in microorganisms is a prime example of metabolic engineering's power to create sustainable chemical manufacturing platforms. By understanding the core biochemistry of fatty acid synthesis and applying rational design principles, researchers have successfully engineered microbes to produce this valuable chemical from renewable resources. Future work will focus on further optimizing precursor pathways, discovering more robust and specific enzymes through protein engineering, and developing advanced process control strategies to overcome toxicity and maximize productivity at an industrial scale. The integration of systems biology approaches with high-throughput screening will undoubtedly accelerate the development of next-generation microbial cell factories for this compound and other valuable fatty acid-derived molecules.

References

toxicological profile of octanoic acid in vitro

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Toxicological Profile of Octanoic Acid

Authored by a Senior Application Scientist

Introduction: Understanding this compound

This compound (C8:0), also known as caprylic acid, is an eight-carbon saturated fatty acid naturally found in the milk of various mammals and as a minor constituent of coconut oil and palm kernel oil.[1][2] Industrially, it serves diverse roles as an antimicrobial agent, a food flavor additive, and a precursor in the synthesis of esters and other chemicals.[3][4] Its metabolic significance is rooted in its classification as a medium-chain fatty acid (MCFA). Unlike long-chain fatty acids, MCFAs are readily absorbed from the small intestine directly into the portal vein and are transported to the liver for rapid mitochondrial β-oxidation.[5][6] This unique metabolic pathway makes this compound a subject of interest in ketogenic diets and for potential therapeutic applications.[1][6] However, its surface-active properties and metabolic effects necessitate a thorough understanding of its toxicological profile, particularly at the cellular level. This guide provides a comprehensive analysis of the in vitro toxicology of this compound, synthesizing data from multiple cellular models to explain its mechanisms of action, and offers detailed protocols for its assessment.

Part 1: Cytotoxicity Profile

The primary toxicological concern for this compound in vitro is cytotoxicity, which is highly dependent on concentration, pH, and the cell model used.[7][8] The undissociated, protonated form of the acid is considered the more toxic species, as its lipophilicity facilitates passage across the plasma membrane.[4][8]

Mechanism 1: Disruption of Cell Membrane Integrity

The most consistently reported mechanism of this compound-induced cytotoxicity is the physical disruption of the cell membrane.[4][7] As a surfactant-like molecule, it integrates into the lipid bilayer, increasing membrane fluidity and permeability.[4][9] This loss of integrity leads to leakage of intracellular components and dissipation of critical ion gradients, ultimately causing cell death.

This mechanism is supported by studies in various organisms:

  • In Saccharomyces cerevisiae : this compound has been shown to cause dose-dependent membrane leakage.[7][9] It primarily accumulates in the plasma membrane fraction, leading to a loss of intracellular pH homeostasis.[4]

  • In Bacteria : The antibacterial activity of this compound against pathogens like Staphylococcus aureus is attributed to its ability to disrupt the cell membrane, leading to cell death.[3]

  • In Insect Cells : In Sf-9 cells, this compound treatment resulted in increased lactate dehydrogenase (LDH) release, a direct indicator of compromised membrane continuity.[10]

The causal logic here is straightforward: the amphipathic nature of this compound allows it to intercalate between phospholipids, disrupting the ordered structure of the membrane. This explains why assays measuring membrane integrity, such as the LDH release assay, are critical for evaluating its effects.

Mechanism 2: Mitochondrial Effects

While direct membrane damage is a primary driver of necrosis, this compound also influences mitochondrial function. At physiological concentrations, it is a substrate for mitochondrial β-oxidation.[6][11] However, at cytotoxic concentrations, it can impair mitochondrial processes. Studies on the related compound perfluorothis compound (PFOA) have shown it can induce mitochondrial membrane potential collapse, reduce ATP levels, and increase mitochondrial superoxide formation.[12][13][14] While PFOA is structurally different and more toxic, some of these effects can be cautiously extrapolated as potential secondary consequences of cellular stress induced by high concentrations of this compound itself. For instance, disruption of the plasma membrane leads to ionic imbalance, which can secondarily affect mitochondrial membrane potential and function.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound varies significantly between cell types and the assays used for its measurement. The following table summarizes reported lethal concentration (LC50) values.

Cell LineAssay TypeIncubation TimeLC50 ValueSource
Sf-9 (Insect)WST-1 (Metabolic Activity)24 h0.01 µg/µL[10]
Sf-9 (Insect)WST-1 (Metabolic Activity)48 h0.07 µg/µL[10]
Sf-9 (Insect)LDH (Membrane Integrity)24 h0.16 µg/µL[10]
Sf-9 (Insect)LDH (Membrane Integrity)48 h0.15 µg/µL[10]

Note: The discrepancy between WST-1 and LDH assay results is noteworthy. The WST-1 assay, which measures metabolic activity, shows a much lower LC50 at 24h, suggesting that metabolic impairment precedes the complete loss of membrane integrity (necrosis).

Part 2: Genotoxicity Assessment

Genotoxicity—the potential for a substance to damage DNA—is a critical endpoint in any toxicological profile. For this compound, the evidence strongly suggests a lack of genotoxic potential.

Summary of Genotoxicity Studies
Assay TypeTest SystemConcentrationResultSource
Bacterial Reverse Mutation Assay (Ames Test)S. typhimurium (strains TA98, TA100, TA1535, TA1537, TA1538)Up to 5000 µ g/plate Negative (Non-mutagenic)[15][16]
In Vitro Micronucleus Test(Read-across from nonanoic acid)Not specifiedNegative (Non-clastogenic)[15]

Expert Interpretation: The Ames test is a cornerstone of genotoxicity testing, designed to detect point mutations. The negative result across multiple bacterial strains, both with and without metabolic activation (S9), is strong evidence against mutagenic activity.[15] The negative result in the micronucleus test, which detects chromosomal damage (clastogenicity), further strengthens the conclusion that this compound does not pose a genotoxic risk.[15]

Investigative Workflow for Genotoxicity

The following diagram illustrates a standard workflow for assessing the genotoxicity of a compound like this compound.

Genotoxicity_Workflow cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Interpretation & Follow-up Compound Test Compound (this compound) Ames Bacterial Reverse Mutation Assay (Ames Test) [OECD TG 471] Compound->Ames Micronucleus In Vitro Micronucleus Test [OECD TG 487] Compound->Micronucleus ResultAmes Result: Mutagenic? Ames->ResultAmes ResultMicro Result: Clastogenic? Micronucleus->ResultMicro ResultAmes->ResultMicro No FurtherTesting Further In Vivo Testing Required ResultAmes->FurtherTesting Yes Conclusion Conclusion: No Genotoxic Concern ResultMicro->Conclusion No ResultMicro->FurtherTesting Yes

Caption: A standard decision-making workflow for in vitro genotoxicity testing.

Part 3: Key Mechanistic Pathways

Understanding the molecular pathways perturbed by a compound is essential for risk assessment. For this compound, the key events revolve around membrane stress, which can lead to secondary effects like oxidative stress.

Membrane Disruption and Downstream Consequences

The primary toxic action of this compound at high concentrations is biophysical. Its insertion into the cell membrane initiates a cascade of detrimental events.

Cytotoxicity_Pathway OA High Concentration This compound Membrane Plasma Membrane Disruption Intercalation & Disruption of Lipid Bilayer OA->Disruption Biophysical Interaction Membrane->Disruption Permeability Increased Membrane Permeability Disruption->Permeability Leakage Leakage of Intracellular Components (e.g., LDH, K+) Permeability->Leakage Imbalance Loss of Ion Gradients (Na+/K+, Ca2+) Permeability->Imbalance Necrosis Necrotic Cell Death Leakage->Necrosis Mito Mitochondrial Dysfunction (Secondary) Imbalance->Mito Mito->Necrosis

Caption: Proposed pathway for this compound-induced necrotic cell death.

Oxidative and Endoplasmic Reticulum (ER) Stress

While not the primary mechanism, some studies suggest a link between fatty acids, ER stress, and the production of reactive oxygen species (ROS).[17] The ER is a key site for lipid synthesis, and an overload of exogenous fatty acids can disrupt its function, leading to the unfolded protein response (UPR) and subsequent oxidative stress. Pretreatment of rat aortic smooth muscle cells with this compound was shown to protect against chemically-induced ER stress, suggesting a complex, context-dependent role.[17]

Part 4: Standardized Experimental Protocols

To ensure reproducibility and reliability, standardized protocols are essential. The following methods are foundational for assessing the in vitro toxicology of this compound.

Protocol 1: Cell Viability Assessment via MTT Assay

Principle: This colorimetric assay measures the activity of mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes. In viable cells, these enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO). Perform serial dilutions in a complete cell culture medium to achieve the desired final concentrations. Self-Validation Step: Include a vehicle control with the highest concentration of solvent used to ensure it does not affect cell viability.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound (or controls) to the respective wells.

  • Incubation: Incubate the plate for a defined period (e.g., 24 or 48 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will form purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the untreated control and plot a dose-response curve to determine the IC50 (the concentration that inhibits 50% of cell viability).

Protocol 2: Membrane Integrity Assessment via LDH Release Assay

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage. The amount of LDH in the supernatant is proportional to the extent of cell lysis. This assay is a direct measure of cytotoxicity due to membrane rupture.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol. It is often efficient to run both assays in parallel on separate plates.

  • Controls:

    • Untreated Control: Cells with medium only (represents baseline LDH release).

    • Vehicle Control: Cells with solvent only.

    • Maximum Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of incubation. This control is critical for data normalization and validates that the assay can detect maximum LDH release.

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate. Add 50 µL of the LDH assay reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well.

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.

  • Measurement: Read the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Untreated Control Abs) / (Max Release Control Abs - Untreated Control Abs)] * 100

Conclusion and Future Perspectives

The in vitro toxicological profile of this compound is dominated by concentration-dependent cytotoxicity, primarily driven by the physical disruption of the cell membrane. This mechanism is consistent across various cell models, from yeast to insect and mammalian cells.[4][7][10] Importantly, current evidence indicates that this compound does not possess genotoxic potential, a favorable characteristic for its use in consumer products and as a potential therapeutic.[15]

Future research should focus on elucidating the subtle, non-necrotic effects of this compound at sub-lethal concentrations. Investigating its impact on cellular signaling, lipid metabolism, and ER function in specific cell types (e.g., neurons, hepatocytes) will provide a more nuanced understanding of its biological activity.[17][18] Furthermore, exploring how chronic, low-dose exposure affects cellular adaptation and resilience would be invaluable for refining safety assessments for products involving long-term human contact.

References

An In-Depth Technical Guide to Octanoic Acid Intestinal Absorption and Transport Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Octanoic acid (C8:0), a medium-chain fatty acid (MCFA), is recognized for its unique metabolic properties and rapid intestinal absorption, which distinguishes it from its long-chain counterparts. This guide provides a comprehensive technical overview of the molecular mechanisms governing the absorption and transport of this compound across the intestinal epithelium. We will explore the dual roles of passive diffusion and protein-mediated transport at the apical membrane, the intricacies of intracellular trafficking and metabolism within the enterocyte, and the subsequent egress across the basolateral membrane into the portal circulation. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design and a robust understanding of the causality behind established methodologies.

Introduction: The Significance of this compound

This compound is an eight-carbon saturated fatty acid that serves not only as an energy source but also as a signaling molecule with various physiological effects. Unlike long-chain fatty acids (LCFAs), which require complex digestion, micellar solubilization, and packaging into chylomicrons for lymphatic transport, this compound's relatively higher water solubility allows for more direct and rapid absorption. After absorption, it is transported via the portal vein directly to the liver, where it readily undergoes β-oxidation.[1] This rapid catabolism is a cornerstone of ketogenic diets and has therapeutic implications for conditions requiring alternative energy substrates. A thorough understanding of its intestinal transport is therefore critical for optimizing nutritional strategies and developing novel drug delivery systems.

The Enterocyte Transit: A Multi-Step Journey

The absorption of this compound is a sophisticated process involving passage across the apical (brush border) membrane, movement through the cytoplasm, and exit across the basolateral membrane of the enterocyte. Historically, this was thought to be a simple process of passive diffusion, but contemporary evidence reveals a more complex interplay of passive and protein-facilitated mechanisms.[2][3]

Apical Membrane Transport: The Entry Point

The initial and rate-limiting step in this compound absorption is its translocation across the apical membrane of the intestinal enterocyte. This occurs via two primary, non-mutually exclusive pathways.

2.1.1. Passive Diffusion Due to its amphipathic nature and shorter carbon chain, this compound can traverse the lipid bilayer of the enterocyte membrane via passive diffusion.[4][5] This "flip-flop" mechanism is driven by the concentration gradient between the intestinal lumen and the enterocyte cytoplasm.[5] The acidic microclimate at the brush border surface facilitates the protonation of the fatty acid's carboxyl group, increasing its hydrophobicity and enabling it to more easily partition into and diffuse across the membrane.[4][5]

2.1.2. Protein-Facilitated Transport Increasing evidence indicates that protein transporters significantly contribute to the efficiency of fatty acid uptake, even for MCFAs.[6] Key proteins implicated in this process include:

  • Fatty Acid Translocase (FAT/CD36): While primarily known for its role in LCFA transport, CD36 is also involved in the uptake of MCFAs.[7][8] It is thought to function by increasing the local concentration of fatty acids at the membrane surface, thereby facilitating their entry into the cell, possibly in conjunction with intracellular metabolic trapping.[8][9][10]

  • Fatty Acid Transport Proteins (FATPs): This family of proteins, particularly FATP4 which is highly expressed in the small intestine, facilitates fatty acid uptake.[2][11] FATPs possess acyl-CoA synthetase activity, which means they can immediately esterify the incoming fatty acid to Coenzyme A.[8][12] This conversion to octanoyl-CoA effectively "traps" the molecule within the cell, maintaining the concentration gradient and driving further uptake.[8]

Intracellular Transport and Metabolism

Once inside the enterocyte, this compound must be efficiently trafficked to prevent cytotoxic effects from free fatty acid accumulation and to direct it toward its metabolic fate.

2.2.1. The Role of Fatty Acid-Binding Proteins (FABPs) Cytosolic fatty acid-binding proteins (FABPs) are a family of small, abundant proteins that reversibly bind fatty acids.[13][14][15] These proteins act as intracellular chaperones, enhancing the solubility of this compound in the aqueous cytoplasm and facilitating its diffusion from the apical membrane to its metabolic destinations, such as the mitochondria and endoplasmic reticulum.[16][17] The diffusion rate of fatty acids within the enterocyte cytoplasm has been shown to correlate with the local concentration of FABP.[17]

2.2.2. Metabolic Fate The primary fate of this compound within the enterocyte is activation to octanoyl-CoA by acyl-CoA synthetases. From there, it can be directed towards several pathways:

  • β-Oxidation: A significant portion is oxidized within the enterocyte's mitochondria to provide energy for the cell itself.

  • Esterification: A smaller fraction may be esterified into triglycerides, although this is far less prominent than with LCFAs.

  • Transport: The majority of absorbed this compound, either as the free acid or octanoyl-CoA, is prepared for transport out of the cell.

Basolateral Membrane Transport: The Exit Route

The final step is the transport of this compound across the basolateral membrane into the interstitial fluid and subsequently into the portal venous blood. This process is less characterized than apical transport but is believed to be mediated by both passive diffusion and specific protein transporters.[18][19] The exact identity of basolateral transporters for MCFAs is still an area of active investigation, though proteins like ABCA1 have been implicated in the basolateral efflux of other lipids.[20][21]

Visualizing the Pathway

The following diagram illustrates the key steps in the intestinal absorption and transport of this compound.

OctanoicAcidTransport cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_apical Apical (Brush Border) Membrane cluster_basolateral Basolateral Membrane cluster_blood Portal Vein Blood OA_lumen This compound (OA) FATP4 FATP4 OA_lumen->FATP4 CD36 FAT/CD36 OA_lumen->CD36 ApicalMembrane Passive Passive Diffusion OA_cyto OA_cyto Passive->OA_cyto ACoA Octanoyl-CoA FATP4->ACoA Vectorial Acylation CD36->OA_cyto FABP FABP FABP->ACoA Trafficking Mito Mitochondrion (β-Oxidation) ACoA->Mito BasolateralMembrane Baso_Transport Passive Diffusion & Protein Transport OA_blood This compound Baso_Transport->OA_blood OA_cyto->FABP OA_cyto->ACoA Activation OA_cyto->Baso_Transport

Caption: Overview of this compound Transport Across an Enterocyte.

Methodologies for Studying Intestinal Absorption

Investigating the mechanisms of this compound transport requires a multi-faceted approach, combining in vitro, in situ, and in vivo models. Each model offers unique advantages and provides complementary data.

In Vitro Model: Caco-2 Cell Monolayers

The Caco-2 cell line, derived from human colon adenocarcinoma, is a cornerstone for in vitro absorption studies. When cultured on permeable supports, these cells differentiate to form a polarized monolayer that morphologically and functionally resembles small intestinal enterocytes.[22][23]

Detailed Protocol: this compound Uptake in Caco-2 Cells

  • Cell Culture & Differentiation:

    • Causality: Caco-2 cells are seeded onto permeable Transwell™ inserts.[24] A 21-day culture period is essential for the cells to differentiate, form tight junctions, and express the transporters and enzymes found in mature enterocytes, creating a valid barrier model.[22]

    • Steps:

      • Seed Caco-2 cells at a density of ~60,000 cells/cm² on a polycarbonate membrane insert (e.g., 0.4 µm pore size).

      • Culture for 21-25 days in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids), changing the medium every 2-3 days.

      • Monitor monolayer integrity by measuring the transepithelial electrical resistance (TEER). A TEER value >250 Ω·cm² typically indicates a confluent, tight monolayer.

  • Uptake Experiment:

    • Causality: This phase measures the transport from the apical (lumen) to the basolateral (blood) side, mimicking intestinal absorption. Using radiolabeled this compound allows for sensitive and precise quantification.

    • Steps:

      • Wash the Caco-2 monolayers twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) at 37°C.[25]

      • Pre-incubate the cells in transport buffer for 20-30 minutes at 37°C to equilibrate.[25]

      • Prepare the dosing solution by adding radiolabeled [¹⁴C]-octanoic acid to the transport buffer.

      • Remove the buffer from the apical chamber and add the dosing solution. Add fresh buffer to the basolateral chamber.

      • Incubate for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C in an orbital shaker.[25]

      • At each time point, collect samples from both the apical and basolateral chambers. Also, collect the cell monolayer itself.

      • Stop the transport process by washing the monolayer with ice-cold buffer. Lyse the cells to determine the intracellular concentration.

      • Quantify the radioactivity in all samples using liquid scintillation counting.

  • Data Analysis:

    • Causality: The apparent permeability coefficient (Papp) is calculated to standardize the rate of transport across the cell monolayer, allowing for comparison across different compounds and conditions.

    • Calculation:

      • Papp (cm/s) = (dQ/dt) / (A * C₀)

      • Where:

        • dQ/dt is the steady-state flux (amount of this compound appearing in the basolateral chamber per unit time).

        • A is the surface area of the membrane insert (cm²).

        • C₀ is the initial concentration in the apical chamber.

Self-Validation: To dissect the role of protein transporters, the experiment can be repeated in the presence of known inhibitors (e.g., sulfo-N-succinimidyl oleate (SSO) for FAT/CD36) or by using siRNA to knock down the expression of specific FATP genes. A significant reduction in Papp values would validate the involvement of that specific protein.

In Situ Model: Single-Pass Intestinal Perfusion (SPIP)

The SPIP model in rodents is a powerful technique that bridges the gap between in vitro and in vivo studies. It preserves the physiological architecture, blood flow, and innervation of the intestine, providing a more biologically relevant environment than cell cultures.[26][27]

Detailed Protocol: Rat Single-Pass Intestinal Perfusion

  • Animal Preparation:

    • Causality: Anesthetizing the animal and maintaining its body temperature is crucial for preserving physiological function and obtaining reliable data. Ligating the bile duct prevents bile secretion from interfering with the perfusate composition.[25]

    • Steps:

      • Fast a male Sprague-Dawley rat (250-300g) overnight with free access to water.[25]

      • Anesthetize the rat (e.g., with urethane or ketamine/xylazine).

      • Make a midline abdominal incision to expose the small intestine.[25]

      • Select a specific intestinal segment (e.g., a 10 cm section of the jejunum). Cannulate the proximal and distal ends of the segment.

      • Gently rinse the segment with 37°C saline to remove residual contents.[28]

  • Perfusion Experiment:

    • Causality: A non-absorbable marker (e.g., phenol red) is included to correct for any water flux across the intestinal wall, ensuring accurate calculation of the drug's disappearance from the lumen.

    • Steps:

      • Prepare a perfusion buffer (e.g., Krebs-Ringer buffer, pH 6.5) containing a known concentration of this compound and a water flux marker.

      • Perfuse the solution through the intestinal segment at a constant, low flow rate (e.g., 0.2 mL/min) using a syringe pump.[25][28][29]

      • Allow the system to equilibrate for 30-45 minutes.

      • Collect perfusate samples from the distal cannula at regular intervals (e.g., every 15 minutes) for up to 2 hours.[25]

      • At the end of the experiment, measure the exact length of the perfused segment.

  • Data Analysis:

    • Causality: The effective permeability (Peff) is calculated based on the disappearance of the compound from the perfusate as it travels through the intestine. This value is highly correlated with human intestinal absorption.[28][29]

    • Calculation:

      • Peff (cm/s) = (-Q * ln(C_out_corr / C_in)) / (2 * π * r * L)

      • Where:

        • Q is the perfusion flow rate.

        • C_in and C_out_corr are the inlet and corrected outlet concentrations of this compound, respectively. The correction is made using the ratio of the water flux marker concentrations (C_out_corr = C_out_drug * (Marker_in / Marker_out)).

        • r is the intestinal radius and L is the length of the segment.

Visualizing the Workflow

This diagram outlines the experimental workflow for the in situ single-pass intestinal perfusion model.

SPIP_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Perfusion cluster_analysis Phase 3: Analysis A Anesthetize Rat B Expose Small Intestine via Midline Incision A->B C Select & Isolate Intestinal Segment (e.g., Jejunum) B->C D Cannulate Proximal & Distal Ends C->D E Rinse Segment with Saline D->E G Perfuse at Constant Rate (e.g., 0.2 mL/min) E->G F Prepare Perfusion Buffer (OA + Water Flux Marker) F->G H Equilibrate System (30-45 min) G->H I Collect Outlet Samples at Timed Intervals H->I J Measure OA & Marker Concentrations (C_in, C_out) I->J K Correct for Water Flux J->K L Calculate Effective Permeability (Peff) K->L M Interpret Data L->M

Caption: Workflow for In Situ Single-Pass Intestinal Perfusion.

Quantitative Data & Kinetic Parameters

The study of transport kinetics provides crucial quantitative insights into the efficiency and capacity of absorption mechanisms. By measuring uptake at various substrate concentrations, Michaelis-Menten parameters can be determined.

ParameterDescriptionTypical Implications for this compound
Vmax Maximum transport velocityRepresents the saturation point of protein transporters (e.g., FATP4, CD36). A measurable Vmax provides strong evidence for a carrier-mediated process.
Km Michaelis constantThe substrate concentration at which the transport rate is half of Vmax. A lower Km indicates a higher affinity of the transporter for this compound.
Papp / Peff Apparent / Effective PermeabilityA measure of the overall rate of passage across the intestinal barrier. High values for this compound reflect its rapid absorption compared to LCFAs.
CLint Intrinsic Clearance (Vmax/Km)Describes the efficiency of the transport process at low, non-saturating concentrations.

Note: Specific Vmax and Km values for this compound transport are highly dependent on the experimental model and conditions. However, studies consistently show that its absorption is concentration-dependent and exhibits a saturable component, confirming the involvement of protein carriers.[30][31]

Conclusion and Future Directions

The intestinal absorption of this compound is a rapid and efficient process governed by a synergistic relationship between passive diffusion and protein-facilitated transport. While passive diffusion provides a baseline pathway, membrane transporters like FAT/CD36 and FATP4, coupled with intracellular trafficking by FABPs and metabolic trapping, significantly enhance the rate and capacity of uptake.

Future research should focus on definitively identifying the transporters on the basolateral membrane responsible for efflux into the portal circulation. Furthermore, exploring the regulation of these transport proteins in response to dietary changes or in disease states (e.g., inflammatory bowel disease, metabolic syndrome) will provide a more complete picture. A deeper understanding of these mechanisms holds significant potential for the development of MCFA-based nutritional therapies and for designing more effective oral drug delivery systems that can leverage these rapid transport pathways.

References

Methodological & Application

Application Note: High-Throughput Quantification of Octanoic Acid in Biological Matrices by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This application note presents a detailed, robust, and validated method for the quantitative analysis of octanoic acid in biological matrices, specifically human plasma, using gas chromatography-mass spectrometry (GC-MS). This compound, a medium-chain fatty acid, is of significant interest in various fields, including metabolic research, drug formulation, and as a biomarker for certain inherited metabolic disorders. The inherent volatility and potential for sample contamination of this compound present unique analytical challenges.[1] This protocol addresses these challenges through a streamlined sample preparation procedure involving protein precipitation and direct derivatization, followed by sensitive and selective GC-MS analysis. The method has been validated in accordance with internationally recognized guidelines to ensure data integrity and reliability for research and regulated bioanalysis.[2][3][4][5]

Introduction: The Rationale for a Specialized GC-MS Approach

This compound (also known as caprylic acid) plays a multifaceted role in biochemistry and pharmacology. Its accurate quantification is crucial for understanding metabolic pathways, pharmacokinetics of medium-chain triglyceride-based therapies, and diagnosing metabolic diseases. Gas chromatography-mass spectrometry is a powerful technique for the analysis of fatty acids due to its high chromatographic resolution and the structural information provided by mass spectrometry.[6][7][8]

However, the direct analysis of free fatty acids like this compound by GC is problematic due to their low volatility and the tendency for their polar carboxyl groups to interact with the stationary phase, leading to poor peak shape and reduced sensitivity.[9][10] Therefore, a derivatization step to convert the carboxylic acid into a more volatile and less polar ester is essential for reliable GC-MS analysis.[8][9][11] This application note details a method that employs a straightforward derivatization to form a stable ester of this compound, enabling precise and accurate quantification.

Experimental Workflow: A Visual Overview

The analytical workflow is designed for efficiency and to minimize sample handling, thereby reducing the risk of contamination and analyte loss.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Plasma Sample IS_Spike Spike with Internal Standard (e.g., Tridecanoic Acid) Sample->IS_Spike Precipitation Protein Precipitation (e.g., with Acetonitrile) IS_Spike->Precipitation Derivatization Derivatization (e.g., with Isobutanol/Acetyl Chloride) Precipitation->Derivatization Extraction Liquid-Liquid Extraction (e.g., with Iso-octane) Derivatization->Extraction Injection GC Injection Extraction->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Figure 1: A schematic of the complete workflow for this compound quantification.

Materials and Reagents

  • Solvents: Acetonitrile, Iso-octane, Methanol, Isobutanol (all HPLC or GC grade)

  • Reagents: Acetyl chloride, Tridecanoic acid (Internal Standard, IS), this compound (Reference Standard)

  • Sample Matrix: Human plasma (or other relevant biological fluid)

  • Equipment: GC-MS system, vortex mixer, centrifuge, heating block, analytical balance, calibrated pipettes.

Detailed Protocols

Preparation of Standards and Quality Controls
  • Primary Stock Solutions: Prepare individual stock solutions of this compound and tridecanoic acid (IS) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Calibration Standards: Serially dilute the this compound stock solution with drug-free plasma to prepare a calibration curve ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in drug-free plasma.

Sample Preparation Protocol

The causality behind this protocol is to efficiently remove proteins that can interfere with the analysis, and simultaneously derivatize the this compound to its isobutyl ester for enhanced volatility and chromatographic performance.[1]

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or QC sample.

  • Internal Standard Addition: Add a specified amount of the tridecanoic acid internal standard solution to each tube. The use of an internal standard is critical to correct for variations during sample preparation and injection.[12]

  • Protein Precipitation & Derivatization: Add 200 µL of a freshly prepared solution of 3 M acetyl chloride in isobutanol.[1] This step simultaneously precipitates proteins and initiates the derivatization reaction.

  • Reaction Incubation: Vortex the mixture vigorously for 30 seconds and incubate at 60°C for 60 minutes to ensure complete derivatization.

  • Extraction: After cooling to room temperature, add 500 µL of iso-octane and vortex for 1 minute to extract the derivatized this compound.

  • Phase Separation: Centrifuge at 3000 x g for 5 minutes to separate the organic and aqueous layers.

  • Sample Transfer: Carefully transfer the upper organic layer (iso-octane) to a GC vial for analysis.

GC-MS Instrumentation and Conditions

The following table outlines a typical set of GC-MS parameters. These should be optimized for the specific instrument in use.

Parameter Setting Rationale
Gas Chromatograph Agilent 7890B or equivalentProvides reliable and reproducible chromatographic separation.
Column VF-17ms (30 m x 0.25 mm, 0.25 µm) or similar mid-polar columnOffers good separation of fatty acid esters.[1]
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temperature 250°CEnsures rapid volatilization of the sample.
Injection Mode Splitless (1 µL injection volume)Maximizes the transfer of analyte to the column for trace analysis.
Oven Program Initial: 55°C (1 min), Ramp 1: 20°C/min to 130°C (hold 2 min), Ramp 2: 5°C/min to 160°C, Ramp 3: 30°C/min to 300°C (hold 5 min)A multi-step temperature program allows for the separation of the analyte from other matrix components.[1]
Mass Spectrometer Agilent 5977A or equivalentProvides sensitive and selective detection.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.
Acquisition Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring specific ions for the analyte and internal standard.
Monitored Ions (m/z) To be determined based on the mass spectra of the derivatized this compound and internal standard. For isobutyl octanoate, characteristic ions would be selected.The NIST Chemistry WebBook is a valuable resource for reference mass spectra.[13][14][15][16][17]
Transfer Line Temp. 280°CPrevents condensation of the analyte between the GC and MS.[1]

Method Validation

A comprehensive method validation should be performed to demonstrate the reliability of the analytical method.[2][3][4][5] Key validation parameters are summarized in the table below, with typical acceptance criteria based on FDA and ICH guidelines.[2][3]

Validation Parameter Acceptance Criteria Rationale
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank matrix.Ensures that the method can differentiate the analyte from other components in the sample.
Linearity Correlation coefficient (r²) ≥ 0.99Demonstrates a proportional relationship between analyte concentration and instrument response over the calibration range.
Accuracy & Precision Within ±15% of the nominal value (±20% at LLOQ) for accuracy, and a coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) for precision.Ensures that the measured values are close to the true values and that the measurements are reproducible.
Limit of Quantification (LOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Defines the lower boundary of the reliable measurement range. A recent study achieved an LLOQ of 0.43 µM for octanoate in plasma.[1]
Recovery Consistent and reproducible recovery across the concentration range.Assesses the efficiency of the extraction process.
Matrix Effect Assessed to ensure that the sample matrix does not suppress or enhance the ionization of the analyte.Important for ensuring that different sample sources do not affect the quantification.
Stability Analyte stability should be demonstrated under various storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).Confirms that the analyte concentration does not change during sample handling and storage.

Data Analysis and Quantification

The quantification of this compound is performed by constructing a calibration curve. The peak area ratio of the this compound derivative to the internal standard derivative is plotted against the nominal concentration of the calibration standards. A linear regression analysis with a weighting factor (e.g., 1/x or 1/x²) is then used to determine the concentration of this compound in the unknown samples.

Troubleshooting

Problem Potential Cause Solution
Poor Peak Shape (Tailing) Incomplete derivatization; active sites in the GC system.Optimize derivatization time and temperature; use a fresh guard column and inlet liner.
Low Sensitivity Inefficient extraction or derivatization; instrument contamination.Optimize extraction and derivatization conditions; clean the ion source and quadrupoles.
High Variability Inconsistent sample preparation; injection volume variability.Ensure precise and consistent pipetting; check autosampler performance.
Contamination Contamination from glassware or reagents.Thoroughly clean all glassware and use high-purity reagents. Baking glassware can help prevent contamination.[1]

Conclusion

The GC-MS method detailed in this application note provides a reliable and high-throughput solution for the quantification of this compound in biological matrices. The streamlined sample preparation, coupled with the sensitivity and selectivity of GC-MS in SIM mode, allows for accurate and precise measurements that are essential for research, clinical, and drug development applications. Adherence to rigorous validation procedures ensures the integrity and defensibility of the generated data.

References

Application Note: A Robust HPLC Method for the Quantification of Octanoic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the quantitative analysis of octanoic acid (caprylic acid) in human plasma samples using High-Performance Liquid Chromatography (HPLC). We delve into the critical aspects of method development, from sample preparation and the strategic use of internal standards to chromatographic separation and detection. Detailed protocols for Liquid-Liquid Extraction (LLE) coupled with pre-column derivatization for UV detection are presented. This application note is intended for researchers, scientists, and drug development professionals requiring a reliable and validated method for this compound bioanalysis.

Scientific & Strategic Overview

This compound is an eight-carbon saturated fatty acid involved in various physiological and pathological processes. Its quantification in plasma is crucial for metabolic research, diagnosing certain genetic disorders like medium-chain acyl-CoA dehydrogenase deficiency, and for pharmacokinetic studies of drugs formulated with medium-chain triglycerides.[1]

The primary analytical challenges stem from this compound's presence in a complex biological matrix and its lack of a strong native chromophore, making sensitive detection difficult.[2] This guide outlines a robust strategy that addresses these challenges through efficient sample cleanup and chemical derivatization to enhance detectability.

The Cornerstone: Sample Preparation

The goal of sample preparation is to isolate the analyte of interest from interfering matrix components, such as proteins and phospholipids, which can compromise the analytical column and detector.[3][4]

  • Protein Precipitation (PPT): This is the simplest technique, where a water-miscible organic solvent like acetonitrile or methanol is added to the plasma to denature and precipitate proteins.[5][6] While fast, it often results in a less clean extract, as many endogenous small molecules remain in the supernatant.[4] Acetonitrile is often preferred as it tends to produce larger protein aggregates that are easier to pellet by centrifugation.[5]

  • Liquid-Liquid Extraction (LLE): LLE offers superior selectivity by partitioning the analyte between two immiscible liquid phases.[7][8] For an acidic compound like this compound, the plasma sample's pH is adjusted to be acidic (e.g., using phosphoric or formic acid). This ensures the carboxyl group is protonated (-COOH), making the molecule less polar and more readily extracted into a non-polar organic solvent like methyl tert-butyl ether (MTBE) or a hexane/isopropanol mixture.[9][10][11]

  • Solid-Phase Extraction (SPE): SPE provides the cleanest extracts and is amenable to automation.[8][12][13] A reversed-phase (e.g., C18) or an ion-exchange sorbent can be used to retain this compound while matrix interferences are washed away, followed by elution with an appropriate solvent.[14]

For this application, LLE is selected as it provides an excellent balance between sample cleanliness, recovery, and accessibility for most laboratories.

Ensuring Accuracy: The Role of the Internal Standard (IS)

An internal standard is a compound added at a known concentration to every sample, calibrator, and quality control sample before any processing.[15] Its purpose is to correct for variations in sample extraction, injection volume, and potential matrix effects.[15] The ideal IS is structurally and chemically similar to the analyte. For LC-MS/MS, a stable isotope-labeled version of the analyte (e.g., d15-octanoic acid) is the gold standard.[15][16] For HPLC-UV, a close structural homolog, such as Heptanoic Acid (C7:0) or Nonanoic Acid (C9:0) , is an excellent choice as it will exhibit similar extraction and chromatographic behavior.

The Detection Challenge: Derivatization

Direct UV detection of underivatized this compound is possible but suffers from poor sensitivity, with detection limits often around 50 mg/L.[2] To overcome this, pre-column derivatization is employed. A derivatizing agent is used to attach a molecule with a strong UV chromophore or a fluorophore to the carboxylic acid group of this compound.

A widely successful agent for this purpose is p-Bromophenacyl Bromide (PBPB) . It reacts with the carboxylate anion to form a p-bromophenacyl ester, which has a strong UV absorbance. This derivatization can increase sensitivity by up to 100-fold, achieving detection limits in the range of 0.5 mg/L.[2]

Detailed Experimental Protocols

Required Materials & Reagents
  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Methyl tert-butyl ether (MTBE, HPLC grade), Water (HPLC grade or ultrapure).

  • Reagents: this compound (≥99%), Heptanoic Acid (Internal Standard, ≥99%), p-Bromophenacyl Bromide (PBPB), Triethylamine, Phosphoric Acid (85%).

  • Equipment: HPLC system with UV detector, analytical balance, centrifuge, vortex mixer, heating block or water bath, sample vials.

  • Plasma: Human plasma (collected in K2-EDTA tubes is recommended), stored at -80°C.

Protocol 1: Sample Preparation via LLE & Derivatization

This protocol combines extraction and derivatization for sensitive HPLC-UV analysis.

  • Sample Thawing: Thaw frozen plasma samples, calibrators, and quality controls (QCs) on ice. Vortex gently to ensure homogeneity.

  • Internal Standard Spiking: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the Heptanoic Acid (IS) working solution (e.g., 100 µg/mL in methanol).

  • Acidification: Add 20 µL of 2% phosphoric acid to the plasma. Vortex for 10 seconds. This step is critical to protonate the this compound.[10]

  • Liquid-Liquid Extraction:

    • Add 500 µL of MTBE to the tube.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

    • Centrifuge at 14,000 rpm for 10 minutes to separate the organic and aqueous layers.[17]

  • Analyte Collection: Carefully transfer the upper organic layer (~450 µL) to a clean tube, taking care not to disturb the protein pellet at the interface.

  • Evaporation: Dry the collected organic solvent under a gentle stream of nitrogen at 30-40°C.

  • Derivatization Reaction:

    • Reconstitute the dried extract in 50 µL of acetonitrile.

    • Add 10 µL of PBPB solution (e.g., 5 mg/mL in acetonitrile).

    • Add 5 µL of triethylamine solution (e.g., 5 mg/mL in acetonitrile) to catalyze the reaction.

    • Cap the tube tightly, vortex, and heat at 60-70°C for 30 minutes.[18]

  • Final Preparation: After cooling to room temperature, transfer the derivatized sample to an HPLC vial for analysis.

G cluster_prep Sample Preparation cluster_deriv Derivatization s1 1. Thaw 100 µL Plasma s2 2. Spike with Internal Standard (Heptanoic Acid) s1->s2 s3 3. Acidify with H3PO4 s2->s3 s4 4. Add 500 µL MTBE (Extraction Solvent) s3->s4 s5 5. Vortex & Centrifuge s4->s5 s6 6. Collect Organic Layer s5->s6 s7 7. Evaporate to Dryness s6->s7 d1 8. Reconstitute in ACN s7->d1 Dried Extract d2 9. Add PBPB Reagent & Catalyst d1->d2 d3 10. Heat at 70°C for 30 min d2->d3 d4 11. Cool to Room Temp d3->d4 final final d4->final Inject into HPLC

Protocol 2: HPLC-UV Method

The following table summarizes the recommended starting conditions for the chromatographic separation of derivatized this compound.

ParameterRecommended Condition
HPLC Column Reversed-Phase C18, 150 x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient Program 50% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 50% B and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Wavelength 254 nm (for PBPB derivatives)
Run Time ~15 minutes

Rationale: A C18 column is ideal for retaining the now non-polar derivatized fatty acids.[19][20] The gradient elution starts with a higher aqueous content to focus the analytes at the head of the column and then increases the organic content to elute the analytes in order of increasing hydrophobicity. Phosphoric acid in the mobile phase helps to ensure sharp peak shapes.[1][21]

Method Validation & Trustworthiness

For use in regulated studies, this method must be validated according to industry standards, such as those from the U.S. Food and Drug Administration (FDA).[22][23] Key validation parameters include:

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy & Precision: Assessed by analyzing QC samples at multiple concentrations (low, medium, high) in replicate on several different days.

  • Linearity & Range: Determined by a calibration curve prepared in a surrogate matrix (e.g., stripped plasma) over the expected concentration range.

  • Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

  • Stability: Evaluation of analyte stability in plasma under various conditions (freeze-thaw cycles, bench-top, long-term storage).

G

Conclusion

The described method, combining liquid-liquid extraction with pre-column derivatization, provides a sensitive, reliable, and robust approach for the quantification of this compound in human plasma. The detailed protocols and scientific rationale offer a solid foundation for researchers to implement and further optimize this method for their specific applications, ensuring high-quality, reproducible data grounded in established bioanalytical principles.

References

Application Notes & Protocols: Octanoic Acid Administration in Rodent Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Octanoic Acid in Preclinical Research

This compound (C8:0), also known as caprylic acid, is an eight-carbon saturated fatty acid and a primary component of medium-chain triglycerides (MCTs). Its unique metabolic and physiological properties have positioned it as a valuable tool in a diverse range of preclinical rodent studies. Unlike long-chain fatty acids, this compound is rapidly absorbed from the gastrointestinal tract and transported directly to the liver via the portal vein, where it readily undergoes β-oxidation.[1][2] This rapid metabolism makes it a key player in research related to:

  • Metabolic Diseases: Investigating ketogenic diets, energy balance, and mitochondrial function.[3][4]

  • Neurological Disorders: Serving as a crucial component of the MCT ketogenic diet for seizure control and exploring its neuroprotective potential in models of diseases like Parkinson's.[3][5][6]

  • Gastrointestinal Physiology: Utilized in breath tests to non-invasively measure gastric emptying rates in both rats and mice.[7][8][9]

Given its broad applications, the adoption of standardized, reproducible administration protocols is paramount to ensure data integrity and validity. This guide provides a comprehensive overview of the critical considerations, detailed step-by-step protocols, and field-proven insights for the successful administration of this compound in rodent models.

Foundational Knowledge: Pharmacokinetics & Pre-Experimental Planning

A successful study begins long before the first dose is administered. Understanding the behavior of this compound in vivo and meticulous planning are critical for experimental success.

Pharmacokinetic Profile

The disposition of this compound in rodents is characterized by rapid absorption and elimination. Studies in rats show that it exhibits dose-dependent disposition, suggesting that elimination pathways can become saturated at higher doses.[10] Unlike some other fatty acids, this compound does not appear to undergo significant enterohepatic recirculation.[10] Following oral gavage in mice, this compound is rapidly transported to the hypothalamus where it is almost exclusively oxidized.[11]

  • Causality Insight: The rapid metabolism of this compound means that the timing of sample collection post-administration is critical. For studies investigating acute effects or measuring peak plasma concentrations, sampling points should be frequent and concentrated within the first few hours. For chronic studies, the dosing regimen must be designed to maintain desired exposure levels.

Pre-Experimental Checklist

Ethical Considerations: All procedures must be approved by the institution's Animal Care and Use Committee (IACUC) or equivalent ethics board. Protocols should be designed to minimize animal stress and distress.

Animal Model Selection:

  • Species: Both rats (e.g., Sprague-Dawley, Wistar) and mice (e.g., C57BL/6, Swiss albino) are commonly used.[12][13] The choice depends on the specific research question, genetic models available, and historical data.

  • Sex: Be aware of potential sex-related differences in fatty acid metabolism and pharmacokinetics.[14] Unless the study is specifically investigating sex differences, using a single sex is often advisable to reduce variability.

  • Acclimatization: Animals should be allowed to acclimate to the facility and housing conditions for a minimum of one week before any experimental procedures begin.

Materials:

  • This compound (Caprylic Acid), high purity grade

  • Appropriate vehicle/solvent

  • Gavage needles (flexible or stainless steel with bulb tip) or injection needles (23-27g)

  • Syringes

  • Animal scale for accurate weight measurement

  • Personal Protective Equipment (PPE)

Dosing Solution: Formulation and Preparation

The formulation of the dosing solution is a critical step that directly impacts the bioavailability and consistency of this compound delivery.

Choosing a Vehicle

This compound is a fatty acid with limited water solubility. The choice of vehicle is dictated by the administration route and the experimental goals.

Vehicle TypeExamplesAdministration Route(s)Key Considerations & Rationale
Aqueous Suspensions Water with 1% BSA, SalineOral Gavage (p.o.), Intraperitoneal (i.p.)Suitable for delivering this compound as a salt (e.g., sodium octanoate) or a fine suspension. Bovine Serum Albumin (BSA) can aid in solubilization.[11] Requires vigorous mixing (vortexing, sonication) before each dose to ensure homogeneity.
Lipid/Oil-Based Corn oil, Sesame oil, Medium-Chain Triglyceride (MCT) oilOral Gavage (p.o.)Mimics dietary intake and can enhance absorption of lipophilic compounds.[15][16] Ideal for studies modeling the effects of an MCT diet. Ensure the oil is fresh to avoid peroxide formation.
Ethanol (Anhydrous) Anhydrous EthanolOral Gavage (p.o.)Used when a true solution is required, but must be used with caution due to the potential pharmacological effects of ethanol itself.[17] The final concentration of ethanol administered to the animal should be minimized and a vehicle-only control group is essential.
Preparation Protocol: Oral Suspension (Example)

This protocol describes the preparation of a 100 mg/mL suspension in corn oil.

  • Calculate Needs: Determine the total volume of dosing solution required for the entire study, including a small excess (~10-15%) to account for hub loss in syringes.

  • Weigh this compound: Accurately weigh the required amount of high-purity this compound in a sterile conical tube or beaker.

  • Add Vehicle: Add the calculated volume of corn oil to the this compound.

  • Homogenize: Mix thoroughly using a vortex mixer for 2-3 minutes. For larger volumes or to ensure a finer suspension, brief sonication in a water bath may be employed.

  • Storage: Store the suspension in a tightly sealed, light-protected container. For short-term use (1-2 days), refrigeration at 4°C is typically acceptable. For longer-term storage, consult stability data or prepare fresh solutions.

  • Pre-Dosing: Crucially, the suspension must be vigorously vortexed immediately before drawing up each individual dose to ensure the animal receives the correct concentration.

Administration Protocols: Step-by-Step Methodologies

The choice of administration route is a fundamental decision that influences the pharmacokinetic profile and the systemic exposure of this compound.

Workflow for Selecting an Administration Route

This diagram outlines the decision-making process for choosing the most appropriate administration route based on common research objectives.

G start Define Research Objective route_decision Select Administration Route start->route_decision obj1 Mimic Dietary Intake / GI Absorption Study route_decision->obj1  Dietary Model? obj2 Bypass First-Pass Metabolism / Rapid Systemic Delivery route_decision->obj2  Systemic Effect? obj3 Non-invasive Gastric Emptying Measurement route_decision->obj3  GI Motility? route1 Oral Gavage (p.o.) obj1->route1 route2 Intraperitoneal (i.p.) Injection obj2->route2 route3 Incorporate into Test Meal obj3->route3 G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis p1 IACUC Protocol Approval p2 Animal Acclimatization p1->p2 p3 Prepare Dosing Solution p2->p3 e1 Weigh Animal & Calculate Dose p3->e1 e2 Administer this compound (p.o. or i.p.) e1->e2 e3 Post-Dose Monitoring (Welfare Checks) e2->e3 a1 Behavioral Testing / Endpoint Measurement e3->a1 a2 Sample Collection (Blood, Tissue) a1->a2 a3 Bioanalysis (e.g., HPLC/GC-MS) a2->a3 a4 Data Analysis & Interpretation a3->a4

References

Application Note: Enhancing GC-MS Sensitivity of Octanoic Acid through Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Analyzing Octanoic Acid with GC-MS

This compound, a medium-chain fatty acid, plays a significant role in various biological and industrial processes. Its accurate quantification is crucial in fields ranging from metabolic research to food science and drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, direct analysis of free fatty acids like this compound by GC-MS presents significant challenges. Due to its carboxylic acid functional group, this compound is a polar molecule with a tendency to form hydrogen bonds. This leads to low volatility and poor thermal stability, resulting in issues such as peak tailing, low sensitivity, and potential decomposition in the hot GC inlet.[1][2]

To overcome these analytical hurdles, chemical derivatization is an essential sample preparation step.[2][3][4] Derivatization modifies the functional groups of the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior and enhancing detection sensitivity.[2][3][5] This application note provides a detailed guide to two common and effective derivatization strategies for this compound: silylation and esterification . We will delve into the underlying chemistry, provide step-by-step protocols, and offer insights to help researchers select the optimal method for their specific analytical needs.

The Rationale for Derivatization: Transforming this compound for Optimal Analysis

The primary goal of derivatizing this compound is to replace the active hydrogen on the carboxyl group with a less polar, more volatile functional group.[6][7] This transformation achieves several key objectives:

  • Increased Volatility: By eliminating the capacity for hydrogen bonding, the derivatized this compound becomes more volatile, allowing it to readily transition into the gas phase in the GC inlet without requiring excessively high temperatures that could cause degradation.[2][3]

  • Improved Peak Shape: The reduction in polarity minimizes interactions with the stationary phase of the GC column, leading to sharper, more symmetrical peaks and improved resolution.[1][5]

  • Enhanced Sensitivity: A more efficient transfer of the analyte through the GC system and improved peak shape result in a better signal-to-noise ratio and, consequently, lower detection limits.[3][4][5]

  • Characteristic Mass Spectra: The derivatized molecule often produces a unique and predictable fragmentation pattern in the mass spectrometer, aiding in confident identification and quantification.[3]

Derivatization Strategies for this compound

Two of the most widely employed derivatization techniques for carboxylic acids in GC-MS are silylation and esterification.[1][8] The choice between these methods depends on factors such as the sample matrix, the presence of other functional groups, and the desired analytical outcome.

Silylation: Formation of Trimethylsilyl (TMS) Esters

Silylation involves the replacement of the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group, -Si(CH₃)₃.[7][9] This is a versatile and highly effective method for derivatizing a wide range of polar compounds.

Mechanism of Silylation:

The most common silylating agents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1][7] These reagents react with the carboxylic acid to form a trimethylsilyl ester, with the byproducts being neutral and volatile, minimizing interference in the chromatographic analysis.[10] The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reactivity of the silylating agent.[1][10]

Diagram: Silylation of this compound with BSTFA

G cluster_reactants Reactants cluster_products Products Octanoic_Acid This compound (CH₃(CH₂)₆COOH) TMS_Ester This compound TMS Ester (CH₃(CH₂)₆COOSi(CH₃)₃) Octanoic_Acid->TMS_Ester Reaction BSTFA BSTFA (CF₃CON[Si(CH₃)₃]₂) BSTFA->TMS_Ester Byproduct N-trimethylsilyl-trifluoroacetamide (CF₃CONH(Si(CH₃)₃)) BSTFA->Byproduct

Caption: Silylation of this compound with BSTFA to form a volatile TMS ester.

Esterification: Formation of Fatty Acid Methyl Esters (FAMEs)

Esterification is a classic and robust method for the derivatization of carboxylic acids. It involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester. For GC-MS analysis of fatty acids, methylation to form fatty acid methyl esters (FAMEs) is the most common approach.[1]

Mechanism of Esterification:

A widely used reagent for esterification is Boron Trifluoride-Methanol (BF₃-Methanol).[1][11] In this reaction, BF₃ acts as a Lewis acid catalyst, protonating the carbonyl oxygen of the carboxylic acid and making the carbonyl carbon more electrophilic. Methanol then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of the methyl ester and water.

Diagram: Esterification of this compound with BF₃-Methanol

G cluster_reactants Reactants cluster_products Products Octanoic_Acid This compound (CH₃(CH₂)₆COOH) FAME This compound Methyl Ester (CH₃(CH₂)₆COOCH₃) Octanoic_Acid->FAME Reaction Water Water (H₂O) Octanoic_Acid->Water Methanol Methanol (CH₃OH) Methanol->FAME Methanol->Water BF3 BF₃ (Catalyst) BF3->FAME

Caption: Esterification of this compound with BF₃-Methanol to form a FAME.

Comparative Overview of Derivatization Methods

FeatureSilylation (BSTFA/MSTFA)Esterification (BF₃-Methanol)
Reaction Speed Generally fast, can be performed at room temperature or with gentle heating.[8]Typically requires heating (e.g., 60-100°C) for a set period.[1][12]
Reagent Handling Highly sensitive to moisture; requires anhydrous conditions.[1][13]Corrosive and toxic; should be handled in a fume hood.[12]
Byproducts Volatile and generally do not interfere with chromatography.[10]Water is a byproduct, which can be problematic if not removed.
Selectivity Can also derivatize other active hydrogens (e.g., -OH, -NH), which may be an advantage or disadvantage depending on the sample.[1]Generally selective for carboxylic acids.[1]
Derivative Stability TMS esters can be susceptible to hydrolysis.FAMEs are generally stable.
Mass Spectrum Produces a characteristic mass spectrum with a prominent molecular ion and fragments related to the TMS group.[14]Yields a classic FAME mass spectrum with a recognizable fragmentation pattern.[15][16]

Experimental Protocols

Note: These protocols are intended as a general guideline and may require optimization for specific sample types and instrumentation. Always adhere to laboratory safety protocols and handle all reagents with appropriate care.

Protocol 1: Silylation of this compound using BSTFA

Materials:

  • Sample containing this compound (dried)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • GC vials with caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Ensure the sample is completely dry, as moisture will react with the silylating reagent.[1] If the sample is aqueous, it must be evaporated to dryness under a stream of nitrogen or by lyophilization.

  • Reconstitution: Add 100 µL of an anhydrous solvent to the dried sample in a GC vial.

  • Derivatization: Add 50 µL of BSTFA with 1% TMCS to the vial.[1] The amount of derivatizing agent should be in molar excess.

  • Reaction: Cap the vial tightly and vortex for 10-30 seconds. Heat the vial at 60-70°C for 30-60 minutes.[1][8] The optimal time and temperature may need to be determined empirically.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

Workflow: Silylation Protocol

G Start Start Dry_Sample Dry Sample (Remove all water) Start->Dry_Sample Add_Solvent Add Anhydrous Solvent (e.g., 100 µL Pyridine) Dry_Sample->Add_Solvent Add_BSTFA Add BSTFA + 1% TMCS (e.g., 50 µL) Add_Solvent->Add_BSTFA Vortex_and_Heat Vortex and Heat (60-70°C for 30-60 min) Add_BSTFA->Vortex_and_Heat Cool Cool to Room Temperature Vortex_and_Heat->Cool Analyze Inject into GC-MS Cool->Analyze

Caption: Step-by-step workflow for the silylation of this compound.

Protocol 2: Esterification of this compound using BF₃-Methanol

Materials:

  • Sample containing this compound

  • 14% Boron Trifluoride-Methanol (BF₃-Methanol) solution

  • Hexane

  • Saturated sodium chloride (NaCl) solution or water

  • Screw-cap glass tubes

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge (optional)

Procedure:

  • Sample Preparation: Place the sample (e.g., 1-10 mg of lipid extract) into a screw-cap glass tube.[12] If the sample is in an aqueous solution, it should be evaporated to dryness.

  • Derivatization: Add 2 mL of 14% BF₃-Methanol solution to the tube.[12]

  • Reaction: Cap the tube tightly and heat at 60-100°C for 5-30 minutes.[1][12] The optimal time and temperature should be validated for complete derivatization without degradation of other components.

  • Extraction: Cool the tube to room temperature. Add 1 mL of hexane and 1-2 mL of saturated NaCl solution or water.[12]

  • Phase Separation: Vortex the tube vigorously for 1 minute to extract the FAMEs into the hexane layer. Allow the layers to separate. Centrifugation can aid in a cleaner separation.

  • Sample Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.[12]

Workflow: Esterification Protocol

G Start Start Sample_in_Tube Place Sample in Tube Start->Sample_in_Tube Add_BF3_Methanol Add BF₃-Methanol (e.g., 2 mL) Sample_in_Tube->Add_BF3_Methanol Heat Heat (60-100°C for 5-30 min) Add_BF3_Methanol->Heat Cool Cool to Room Temperature Heat->Cool Add_Hexane_Water Add Hexane and Water/NaCl Cool->Add_Hexane_Water Vortex_and_Separate Vortex and Separate Phases Add_Hexane_Water->Vortex_and_Separate Collect_Hexane_Layer Collect Upper Hexane Layer Vortex_and_Separate->Collect_Hexane_Layer Analyze Inject into GC-MS Collect_Hexane_Layer->Analyze

Caption: Step-by-step workflow for the esterification of this compound.

Mass Spectral Characteristics of this compound Derivatives

The choice of derivatization method will influence the mass spectrum obtained.

  • This compound TMS Ester: The electron ionization (EI) mass spectrum of the TMS ester of this compound will typically show a molecular ion peak (M⁺) at m/z 216.[14] Other characteristic fragments include ions corresponding to the loss of a methyl group ([M-15]⁺) and fragments containing the trimethylsilyl group.

  • This compound Methyl Ester (FAME): The EI mass spectrum of this compound methyl ester will exhibit a molecular ion peak at m/z 158. A characteristic fragmentation pattern for FAMEs is the McLafferty rearrangement, which for this compound methyl ester would produce a prominent ion at m/z 74.[16] Other significant fragments include the acylium ion ([M-31]⁺) from the loss of the methoxy group.[15]

Conclusion and Recommendations

Derivatization is a critical step for the sensitive and robust analysis of this compound by GC-MS. Both silylation and esterification are effective methods, and the choice between them should be guided by the specific requirements of the analysis.

  • Silylation with BSTFA or MSTFA is a rapid and versatile method that is well-suited for a wide range of analytes. However, it requires strictly anhydrous conditions.

  • Esterification with BF₃-Methanol is a robust and well-established technique that yields stable derivatives. It is particularly useful for the analysis of fatty acids in complex lipid mixtures.

For routine analysis of this compound, especially in matrices where other hydroxyl- or amine-containing compounds are not of interest, esterification to the methyl ester is a reliable and cost-effective choice. If a broader screening of polar metabolites is required, silylation offers the advantage of derivatizing multiple functional groups in a single step.

Regardless of the method chosen, proper validation of the derivatization procedure is essential to ensure complete reaction, minimize side products, and achieve accurate and reproducible quantification of this compound.

References

Application Note: A Guide to NMR Spectroscopy for the Structural Analysis of Octanoic Acid Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier, non-destructive analytical technique for the definitive structural elucidation of small molecules.[1][2][3][4] This guide provides an in-depth exploration of the application of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the structural analysis of octanoic acid and its metabolites. As a medium-chain fatty acid, this compound plays a significant role in various metabolic pathways, and understanding the precise structure of its derivatives is crucial for researchers in drug development and metabolic studies. This document offers both foundational principles and actionable, field-tested protocols to empower researchers to confidently identify and characterize these compounds.

Introduction: The Significance of this compound Metabolism

This compound, an eight-carbon saturated fatty acid, is a key player in cellular energy metabolism.[5] Its metabolites are implicated in a range of physiological and pathological processes. The structural characterization of these metabolites is paramount for understanding their biological function, identifying biomarkers for disease, and developing novel therapeutic agents. NMR spectroscopy offers an unparalleled ability to determine the complete chemical structure of these molecules in solution, providing rich information on proton and carbon frameworks, stereochemistry, and intermolecular interactions.[2][4]

Foundational Principles of NMR for Structural Elucidation

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, known as the chemical shift, is highly sensitive to the local electronic environment of the nucleus, providing a unique fingerprint of its position within a molecule.

For the analysis of this compound and its metabolites, the following NMR experiments are fundamental:

  • ¹H NMR (Proton NMR): Provides information on the number of different types of protons, their relative numbers (through integration), and their connectivity (through spin-spin coupling).[2]

  • ¹³C NMR (Carbon NMR): Reveals the number of different types of carbon atoms in a molecule. The greater chemical shift dispersion of ¹³C NMR compared to ¹H NMR often resolves ambiguities arising from signal overlap.[6]

  • 2D NMR Spectroscopy: These experiments provide correlation data between different nuclei, enabling the unambiguous assignment of signals and the elucidation of complex molecular structures. Key 2D techniques include:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.[7][8]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation).[7][8]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically two to three bonds), which is crucial for piecing together the carbon skeleton.[7][8]

Experimental Protocols: From Sample Preparation to Data Acquisition

The quality of NMR data is intrinsically linked to meticulous sample preparation and the appropriate selection of acquisition parameters.

Sample Preparation: A Critical First Step

Proper sample preparation is essential for obtaining high-quality NMR spectra, especially when dealing with biological samples that may contain macromolecules and lipids that can interfere with the analysis.[9][10]

Protocol 1: Extraction of this compound Metabolites from Biological Fluids (e.g., Serum, Plasma)

  • Rationale: The primary goal is to remove proteins and larger lipids that can broaden NMR signals, while efficiently extracting the medium-chain fatty acid metabolites. A methanol-chloroform extraction is often optimal for tissues with high lipid content.[9]

  • Procedure:

    • To 100 µL of serum or plasma, add 400 µL of methanol.

    • Vortex the mixture vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant. For samples with high lipid content, an additional lipid removal step may be necessary.

    • To the supernatant, add 200 µL of chloroform and 150 µL of water.

    • Vortex for 1 minute and centrifuge at 2,000 x g for 15 minutes to induce phase separation.

    • Carefully collect the upper aqueous-methanol phase (containing polar metabolites) and the lower chloroform phase (containing non-polar metabolites).

    • Dry the collected fractions under a stream of nitrogen or using a vacuum concentrator.[11]

    • Reconstitute the dried extract in a suitable deuterated solvent (e.g., CDCl₃ for non-polar metabolites, D₂O with a buffer for polar metabolites) containing a known concentration of an internal standard (e.g., TMS or TSP).[12] The typical sample volume for a standard 5 mm NMR tube is 0.6-0.7 mL, with a required sample concentration of 1-5 mg for ¹H NMR and 5-30 mg for ¹³C NMR.[11]

NMR Data Acquisition: A Step-by-Step Workflow

The following workflow outlines the sequential acquisition of NMR experiments for comprehensive structural analysis.

Workflow for Structural Elucidation:

NMR_Workflow cluster_prep Sample Preparation cluster_1D 1D NMR Acquisition cluster_2D 2D NMR Acquisition cluster_analysis Structural Analysis Prep Sample Extraction & Reconstitution H1 ¹H NMR Prep->H1 Initial Proton Information C13 ¹³C NMR & DEPT H1->C13 Guide Carbon Experiments COSY ¹H-¹H COSY C13->COSY Confirm Proton Environment HSQC ¹H-¹³C HSQC COSY->HSQC Assign Directly Bonded H-C HMBC ¹H-¹³C HMBC HSQC->HMBC Assemble Carbon Framework Structure Structure Elucidation HMBC->Structure Finalize Structure

Caption: A typical workflow for NMR-based structural elucidation.

Protocol 2: 1D ¹H NMR Acquisition

  • Objective: To obtain a high-resolution proton spectrum for initial assessment of the sample's complexity and to guide subsequent experiments.

  • Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker systems).

    • Spectral Width: Typically 12-16 ppm to ensure all signals are captured.

    • Acquisition Time: 2-4 seconds for good resolution.

    • Relaxation Delay (d1): 1-5 seconds to allow for full relaxation of protons.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

Protocol 3: 1D ¹³C NMR Acquisition

  • Objective: To identify all unique carbon environments within the molecule.

  • Parameters:

    • Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30 on Bruker systems).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Protocol 4: 2D NMR Acquisition (COSY, HSQC, HMBC)

  • Objective: To establish correlations between nuclei for unambiguous signal assignment.

  • General Considerations: 2D experiments require significantly more time than 1D experiments. The number of increments in the indirect dimension (F1) determines the resolution in that dimension, with 128-256 increments being a common starting point.[13][14]

  • COSY: Identifies coupled proton networks.

  • HSQC: Reveals one-bond correlations between protons and carbons. A multiplicity-edited HSQC can distinguish between CH/CH₃ (positive signals) and CH₂ (negative signals) groups.[13]

  • HMBC: Establishes long-range (2-3 bond) correlations, which are critical for connecting different spin systems and identifying quaternary carbons.[13][14]

Data Interpretation: A Case Study of this compound

To illustrate the process of spectral interpretation, let's consider the expected NMR data for this compound.

Table 1: Predicted ¹H and ¹³C Chemical Shifts for this compound in CDCl₃

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Multiplicity (¹H)
C1 (-COOH)~11-12~180.5s
C2 (-CH₂-)~2.35~34.1t
C3 (-CH₂-)~1.63~24.7quint
C4-C6 (-CH₂-)~1.29~29.0, 31.6m
C7 (-CH₂-)~1.29~22.6m
C8 (-CH₃)~0.88~14.1t

Data sourced from ChemicalBook and BMRB.[15][16][17]

Interpreting the 2D Spectra of this compound:

Caption: Key 2D NMR correlations for the structural assignment of this compound.

  • COSY: Will show a correlation between the protons on C8 and C7, C7 and C6, and so on, down the aliphatic chain.

  • HSQC: Each proton signal will correlate to the carbon signal of the atom it is directly attached to (e.g., H8 to C8, H7 to C7).

  • HMBC: Crucially, the protons on C2 will show correlations to the carboxylic acid carbon (C1) and to C3 and C4, confirming the connectivity around the functional group. The methyl protons (H8) will show correlations to C7 and C6.

Conclusion

NMR spectroscopy is an exceptionally powerful and indispensable tool for the structural analysis of this compound and its metabolites.[1] By systematically applying a combination of 1D and 2D NMR techniques, researchers can gain unambiguous and detailed insights into the molecular architecture of these important compounds. The protocols and interpretive guidance provided in this application note serve as a robust framework for scientists in drug development and metabolic research to confidently elucidate the structures of novel metabolites, paving the way for a deeper understanding of their biological roles.

References

In Vitro Assessment of Octanoic Acid's Antimicrobial Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Octanoic acid, a medium-chain fatty acid (MCFA), has garnered significant scientific interest for its broad-spectrum antimicrobial properties.[1][2] Found naturally in sources like coconut oil and mammalian milk, it presents a compelling alternative to traditional antibiotics, particularly in an era of rising antimicrobial resistance.[1][3] The primary antimicrobial mechanism of this compound is attributed to its ability to disrupt the integrity of the bacterial cell membrane.[1] This disruption leads to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[4] Furthermore, this compound has been shown to interfere with cellular metabolism, further impeding microbial growth and proliferation.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro assessment of this compound's antimicrobial activity. It details robust and validated protocols for determining key antimicrobial parameters, including the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics. The methodologies are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), while also addressing the unique challenges associated with testing lipophilic compounds like this compound.

Core Concepts and Mechanistic Insights

The antimicrobial efficacy of this compound is intrinsically linked to its chemical structure. As an amphipathic molecule, it possesses both a hydrophobic hydrocarbon tail and a hydrophilic carboxylic acid head. This dual nature facilitates its interaction with and insertion into the phospholipid bilayer of bacterial cell membranes. The accumulation of this compound molecules within the membrane disrupts its fluidity and structural integrity, leading to the formation of pores or channels. This membrane destabilization is a key event in its bactericidal action.[1][4]

Factors such as pH can significantly influence the activity of this compound. A lower pH environment increases the proportion of protonated, uncharged this compound molecules, which can more readily traverse the bacterial cell wall and membrane. This explains why its bactericidal effect is often enhanced under acidic conditions.

Materials and Reagents

General Laboratory Equipment
  • Biosafety cabinet (Class II)

  • Incubator (37°C)

  • Autoclave

  • Spectrophotometer or microplate reader

  • Vortex mixer

  • Micropipettes (various volumes) and sterile tips

  • Serological pipettes

  • Sterile microcentrifuge tubes

  • Sterile 96-well microtiter plates (round-bottom recommended)[5]

  • Sterile culture tubes

  • Spreaders and inoculation loops

Reagents and Media
  • This compound (high purity)

  • Dimethyl sulfoxide (DMSO) or ethanol (for stock solution preparation)[6]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[1][7]

  • Mueller-Hinton Agar (MHA)

  • Tryptic Soy Broth (TSB) or other appropriate bacterial growth medium

  • Tryptic Soy Agar (TSA) or other appropriate solid medium

  • Phosphate-buffered saline (PBS), sterile

  • 0.5 McFarland turbidity standard[7]

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Positive control antibiotic (e.g., ampicillin, tetracycline)[1]

  • Resazurin sodium salt (for viability indication, optional)

Experimental Protocols

Preparation of this compound Stock Solutions

Due to the lipophilic nature of this compound, proper solubilization is critical for accurate and reproducible results.

Protocol 1.1: Preparation of a 100 mM this compound Stock Solution

  • Aseptically weigh the required amount of this compound in a sterile conical tube.

  • Add a minimal amount of 100% ethanol or DMSO to dissolve the this compound.[6] Gentle warming in a 37°C water bath may aid dissolution.

  • Once dissolved, bring the solution to the final desired volume with sterile distilled water or the appropriate broth to create a high-concentration stock (e.g., 100 mM). Note that some precipitation may occur upon addition to aqueous solutions; vortexing vigorously is essential.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Store the stock solution in small aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles.

Causality behind Experimental Choices: Ethanol and DMSO are used as solvents due to their ability to dissolve lipophilic compounds and their miscibility with aqueous culture media. Filtering sterilizes the solution without using heat, which could degrade the fatty acid. Aliquoting prevents repeated freeze-thaw cycles that can affect the stability and concentration of the stock solution.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9]

Protocol 2.1: Broth Microdilution Assay

  • Bacterial Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7]

    • Dilute this standardized suspension in the appropriate broth (e.g., CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]

  • Preparation of the Microtiter Plate:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound working stock solution to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column.[5] Discard the final 100 µL from the tenth column.

    • The eleventh column will serve as the growth control (no this compound), and the twelfth column will be the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.

    • Optionally, a growth indicator like resazurin can be added to aid in the determination. A color change (e.g., from blue to pink) indicates bacterial growth.

Self-Validating System: The inclusion of a growth control (bacteria, no compound) ensures the viability of the inoculum and proper incubation conditions. The sterility control (no bacteria, no compound) confirms the sterility of the media and reagents.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol 3.1: MBC Determination

  • Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth in the MIC assay.

  • Spot-plate these aliquots onto a sterile MHA plate.

  • Incubate the MHA plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).

Expertise & Experience: It is crucial to differentiate between bacteriostatic (inhibitory) and bactericidal (killing) activity. The MBC determination provides this critical information, which is essential for therapeutic development.

Time-Kill Kinetic Assay

The time-kill assay provides insights into the rate at which an antimicrobial agent kills a bacterial population over time.[11][12]

Protocol 4.1: Time-Kill Assay

  • Prepare a bacterial suspension as described in the MIC protocol, adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL in a larger volume of CAMHB.

  • Prepare flasks or tubes containing different concentrations of this compound (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC). Also, include a growth control flask with no this compound.

  • At time zero (immediately after adding the inoculum), and at subsequent time points (e.g., 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions of each aliquot in sterile PBS.

  • Plate the dilutions onto MHA plates and incubate at 37°C for 18-24 hours.

  • Following incubation, count the colonies on the plates and calculate the CFU/mL for each time point and concentration.

  • Plot the log₁₀ CFU/mL versus time for each concentration to generate time-kill curves.

Data Interpretation: A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.[11][12] A bacteriostatic effect is observed when there is a prevention of growth compared to the control, but not a significant reduction in the bacterial count.

Data Presentation and Visualization

Table 1: Example MIC and MBC Data for this compound
MicroorganismMIC (mM)MBC (mM)
Staphylococcus aureus3.136.25
Escherichia coli6.2512.5
Candida albicans1.563.13

Note: These are example values and will vary depending on the specific strains and experimental conditions.

Diagrams

Antimicrobial_Mechanism_of_Octanoic_Acid cluster_membrane Bacterial Cell Membrane Phospholipid_Bilayer Phospholipid Bilayer Octanoic_Acid This compound Membrane_Insertion Insertion into Membrane Octanoic_Acid->Membrane_Insertion Membrane_Disruption Membrane Disruption (Pore Formation) Membrane_Insertion->Membrane_Disruption Leakage Leakage of Intracellular Contents Membrane_Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: Proposed antimicrobial mechanism of this compound.

Broth_Microdilution_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Serial Dilution of This compound in 96-well Plate Start->Serial_Dilution Inoculate_Plate Inoculate Plate with Bacteria Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest concentration with no growth) Incubate->Read_MIC Spot_Plate Spot Plate from Clear Wells onto Agar Read_MIC->Spot_Plate Incubate_Agar Incubate Agar Plate at 37°C for 18-24h Spot_Plate->Incubate_Agar Read_MBC Read MBC (Lowest concentration with ≥99.9% killing) Incubate_Agar->Read_MBC End End Read_MBC->End

Caption: Workflow for MIC and MBC determination.

Troubleshooting and Considerations

  • Poor Solubility of this compound: If precipitation is observed in the wells, consider slightly increasing the initial concentration of the organic solvent in the stock solution, ensuring the final concentration in the assay does not inhibit bacterial growth. A solvent toxicity control should always be included.

  • Inconsistent Results: Ensure accurate pipetting and thorough mixing at each step of the serial dilution. The bacterial inoculum must be standardized precisely.

  • "Skipped" Wells: Occasionally, growth may be observed in a well with a higher concentration of the antimicrobial agent while being absent in a well with a lower concentration. This is often due to contamination or pipetting errors and necessitates a repeat of the experiment.

  • Lipophilic Nature and Assay Choice: For highly lipophilic compounds, agar-based diffusion methods can be challenging as the compound may not diffuse well through the aqueous agar matrix. Broth-based methods like microdilution are generally more reliable for such compounds.[13][14]

Conclusion

The protocols detailed in this application note provide a robust framework for the in vitro evaluation of this compound's antimicrobial activity. By adhering to these standardized methods, researchers can generate reliable and reproducible data to characterize its inhibitory and bactericidal properties. A thorough understanding of its mechanism of action, coupled with meticulous experimental execution, is paramount for advancing the development of this compound as a potential therapeutic or preservative agent.

References

Application Note & Protocol: Tracing Cellular Metabolism with Stable Isotope-Labeled Octanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying fluxes, offering critical insights for both basic research and drug development.[1][2] This guide provides a comprehensive framework for developing and implementing a stable isotope labeling method using uniformly carbon-13 labeled octanoic acid ([U-¹³C₈]-Octanoic Acid). We delve into the unique metabolic properties of this compound, a medium-chain fatty acid (MCFA), and provide detailed, field-proven protocols for in vitro labeling, metabolite extraction, and analysis using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals seeking to trace the metabolic fate of fatty acids and understand their impact on cellular energy homeostasis and biosynthesis.

Scientific Principles & Rationale

The Significance of this compound in Metabolism

This compound (C8:0) is an eight-carbon saturated fatty acid classified as an MCFA.[3] Unlike long-chain fatty acids (LCFAs), MCFAs possess distinct metabolic advantages that make them excellent tracers for studying cellular energy pathways.[4][5]

  • Mitochondrial Entry: MCFAs can cross the inner mitochondrial membrane independently of the carnitine palmitoyltransferase (CPT) shuttle system, which is a rate-limiting step for LCFA oxidation.[5] This allows for their rapid and efficient entry into the mitochondrial matrix for β-oxidation.

  • Rapid β-Oxidation: Once inside the mitochondria, this compound is activated to octanoyl-CoA and undergoes four cycles of β-oxidation, yielding four molecules of acetyl-CoA.[3][4] This rapid catabolism makes it a significant source of energy and a building block for other molecules.[6]

The use of uniformly labeled [U-¹³C₈]-Octanoic Acid ensures that all eight carbon atoms are ¹³C isotopes. This allows for the unambiguous tracking of its metabolic fate. Each cycle of β-oxidation releases a ¹³C₂-acetyl-CoA molecule, which can then enter the Tricarboxylic Acid (TCA) cycle, be used for ketone body synthesis, or contribute to the cytosolic acetyl-CoA pool for de novo lipogenesis.[7][8]

Principles of Stable Isotope Tracing

Stable isotope labeling utilizes non-radioactive isotopes, such as ¹³C, to trace the metabolic journey of a molecule.[1][] When a ¹³C-labeled substrate is introduced into a biological system, the heavy isotopes are incorporated into downstream metabolites. Analytical techniques like mass spectrometry can distinguish between the naturally abundant (¹²C) and the heavy isotope-labeled (¹³C) versions of a metabolite based on their mass difference.[2][10] This allows for:

  • Pathway Elucidation: Identifying the biochemical routes a molecule takes.

  • Metabolic Flux Analysis: Quantifying the rate of metabolic reactions.[11]

  • Pharmacodynamic Studies: Assessing a drug's effect on specific metabolic pathways.[1][12]

Experimental Design & Workflow

A successful stable isotope tracing experiment requires careful planning from substrate selection to data analysis. The general workflow is a multi-step process designed to ensure reproducibility and data integrity.[13]

G cluster_prep Phase 1: Preparation & Labeling cluster_extraction Phase 2: Sample Processing cluster_analysis Phase 3: Analysis & Interpretation A Cell Seeding & Culture (Reach desired confluency) B Prepare Labeling Medium (Culture medium + [U-¹³C₈]-Octanoic Acid) A->B C Isotopic Labeling (Incubate cells with labeling medium) B->C D Metabolic Quenching (e.g., Cold Methanol) C->D End Labeling E Metabolite Extraction (e.g., MTBE/Methanol/Water) D->E F Phase Separation (Polar & Non-polar fractions) E->F G Sample Derivatization (for GC-MS) or Reconstitution (for LC-MS) F->G Extracted Metabolites H Instrumental Analysis (LC-MS/MS or GC-MS) G->H I Data Processing (Peak integration, Isotopologue distribution) H->I J Metabolic Flux Analysis I->J

General workflow for ¹³C-labeled lipid analysis.
Key Considerations

  • Tracer Concentration: The concentration of [U-¹³C₈]-Octanoic Acid should be high enough to ensure detectable labeling in downstream metabolites but low enough to avoid cytotoxicity or significant alterations in normal metabolism. A titration experiment is recommended.

  • Labeling Duration: The incubation time depends on the metabolic pathway of interest. Short time points (minutes) are suitable for rapid processes like TCA cycle flux, while longer time points (hours) may be necessary to observe incorporation into more complex lipids.

  • Controls: Always include parallel cultures with unlabeled this compound to determine the natural isotopic abundance and to serve as a biological control.

Detailed Experimental Protocols

These protocols are designed as a robust starting point and may require optimization based on the specific cell type and experimental goals.

Materials & Reagents
Reagent/MaterialSupplier & Cat. No. (Example)Notes
[U-¹³C₈]-Octanoic AcidCambridge Isotope Labs (CLM-454)Purity >98%.
This compound (unlabeled)Sigma-Aldrich (O3907)For control experiments.
Fatty Acid-Free BSASigma-Aldrich (A7030)To solubilize this compound in media.
Cell Culture Medium (e.g., DMEM)Gibco (11965092)Appropriate for your cell line.
Fetal Bovine Serum (FBS)Gibco (10270106)Standard or dialyzed as needed.
Methanol (LC-MS Grade)Fisher Scientific (A456-4)For quenching and extraction.
Methyl tert-butyl ether (MTBE)Sigma-Aldrich (34875)For lipid extraction.
Water (LC-MS Grade)Fisher Scientific (W6-4)For extraction.
N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)Sigma-Aldrich (375934)Derivatizing agent for GC-MS.
Protocol 1: In Vitro Cell Culture Labeling
  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates) and grow to ~80% confluency. Include plates for cell counting/protein normalization.[14]

  • Prepare this compound-BSA Conjugate:

    • Prepare a 100 mM stock solution of [U-¹³C₈]-Octanoic Acid in ethanol.

    • In a sterile tube, slowly add the this compound stock to a 10% fatty acid-free BSA solution in PBS to achieve a final desired molar ratio (e.g., 4:1 octanoate:BSA).

    • Incubate at 37°C for 30 minutes to allow conjugation.

  • Prepare Labeling Medium: Supplement pre-warmed cell culture medium with the this compound-BSA conjugate to the final desired concentration (e.g., 50-100 µM). Prepare an identical medium using unlabeled this compound for the control group.

  • Labeling:

    • Remove the existing medium from the cells and wash once with warm PBS.

    • Add the prepared labeling medium (¹³C-labeled or unlabeled) to the respective wells.

    • Incubate for the desired duration (e.g., 1, 4, 8, 24 hours) at 37°C in a CO₂ incubator.

Protocol 2: Metabolite Quenching and Extraction

This protocol is adapted from a biphasic extraction method to separate polar and non-polar metabolites.[15]

  • Metabolic Quenching (CRITICAL):

    • Place culture plates on dry ice to rapidly cool and halt metabolic activity.[16]

    • Aspirate the labeling medium.

    • Immediately add 1 mL of ice-cold 80% methanol (-80°C) to each well.

    • Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Extraction:

    • Add 1 mL of ice-cold MTBE to the lysate.[15]

    • Vortex vigorously for 1 minute and agitate at 4°C for 30 minutes.

    • Add 250 µL of ice-cold LC-MS grade water.

    • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Phase Separation:

    • Three layers will form: an upper non-polar (lipid) phase, a lower polar (aqueous) phase, and a protein pellet at the interface.

    • Carefully collect the upper non-polar layer into a new tube for lipid analysis (e.g., fatty acids, triglycerides).

    • Collect the lower polar layer into a separate new tube for analysis of water-soluble metabolites (e.g., TCA cycle intermediates, amino acids).

  • Sample Drying: Dry the separated fractions to completion using a vacuum concentrator or a gentle stream of nitrogen. Store dried extracts at -80°C until analysis.[17]

Analytical Methodologies

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the metabolites of interest.[2] NMR provides complementary structural information.[18]

LC-MS/MS for Polar Metabolites and Intact Lipids

LC-MS is ideal for analyzing polar metabolites (e.g., TCA cycle intermediates) and intact complex lipids without derivatization.[19][20]

ParameterSetting for Polar Metabolites (TCA Cycle)Setting for Intact Lipids
Column HILIC Column (e.g., SeQuant ZIC-pHILIC)C18 Reversed-Phase Column (e.g., Waters CSH C18)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 9.860:40 Acetonitrile:Water + 10 mM Ammonium Formate
Mobile Phase B Acetonitrile90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate
Ionization Mode Negative ESIPositive/Negative ESI (mode switching)
MS Analysis Full Scan (for discovery) & SIM/PRM (for targeted)Full Scan & dd-MS2 (Data-Dependent Acquisition)
Resolution >70,000>70,000
GC-MS for Fatty Acid Analysis

GC-MS provides excellent separation of fatty acids but requires derivatization to make them volatile.[13][21]

  • Derivatization: Reconstitute the dried non-polar extract in a suitable solvent (e.g., 50 µL pyridine). Add 50 µL of MTBSTFA, vortex, and heat at 60°C for 30 minutes to form TBDMS esters.

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS.

ParameterTypical Setting
Column DB-5ms or similar (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium
Oven Program Start at 100°C, ramp 5°C/min to 250°C, hold 5 min
Ionization Mode Electron Ionization (EI)
MS Analysis Full Scan (m/z 50-650)
Visualizing the Metabolic Fate of ¹³C-Octanoic Acid

The primary fate of ¹³C-octanoic acid is mitochondrial β-oxidation, which generates labeled acetyl-CoA that feeds into the TCA cycle.

G OA [U-¹³C₈]-Octanoic Acid (Extracellular) OA_CoA [U-¹³C₈]-Octanoyl-CoA (Mitochondria) OA->OA_CoA Activation BetaOx β-Oxidation (4 cycles) OA_CoA->BetaOx AcCoA 4 x [¹³C₂]-Acetyl-CoA BetaOx->AcCoA Citrate [¹³C₂]-Citrate AcCoA->Citrate OAA Oxaloacetate OAA->Citrate TCA TCA Cycle AKG [¹³C₂]-α-Ketoglutarate Citrate->AKG Isocitrate Dehydrogenase Malate [¹³C₂]-Malate Malate->OAA Malate Dehydrogenase Fumarate [¹³C₂]-Fumarate Fumarate->Malate Fumarase Succinate [¹³C₂]-Succinate Succinate->Fumarate Succinate Dehydrogenase AKG->Succinate α-KG Dehydrogenase

Metabolic fate of ¹³C-Octanoic Acid into the TCA cycle.

Data Analysis & Interpretation

The primary goal of data analysis is to determine the mass isotopologue distribution (MID) for metabolites of interest. The MID describes the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).

  • Data Extraction: Use software (e.g., Xcalibur, MassHunter, El-Maven) to extract ion chromatograms for each metabolite and its potential isotopologues.

  • Correction for Natural Abundance: The raw MIDs must be corrected for the natural abundance of ¹³C and other heavy isotopes. Several algorithms and software packages are available for this correction.

  • Calculate Fractional Enrichment: This metric represents the percentage of a metabolite pool that has been newly synthesized from the labeled precursor. It is calculated from the corrected MIDs.

  • Metabolic Flux Analysis (MFA): For advanced analysis, the corrected MIDs can be used as input for MFA software (e.g., INCA, Metran) to calculate the rates of reactions throughout a metabolic network.[21]

Conclusion

The use of stable isotope-labeled this compound is a robust and insightful method for probing the dynamics of fatty acid metabolism.[22][23] Its unique biochemical properties allow for the efficient tracing of carbon atoms through central energy pathways. The protocols outlined in this guide provide a validated framework for conducting in vitro labeling experiments, from experimental design through data analysis. By carefully applying these methods, researchers can gain a deeper understanding of cellular metabolism in health and disease, accelerating discoveries in basic science and supporting the development of novel therapeutics.[12][24]

References

Application Notes and Protocols: The Role of Octanoic Acid in Ketogenic Diet Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Octanoic Acid - A Key Player in Ketogenic Therapies

The ketogenic diet, a high-fat, low-carbohydrate regimen, has long been a therapeutic strategy for refractory epilepsy and is gaining attention for its potential in other neurological disorders and metabolic diseases.[1][2] Central to the efficacy of certain ketogenic diet variations, particularly the Medium-Chain Triglyceride (MCT) ketogenic diet, is the medium-chain fatty acid, this compound (C8).[1][3] Unlike long-chain fatty acids, this compound possesses unique metabolic properties that make it a potent ketogenic agent and a molecule of significant interest in neuroscience and metabolic research.[4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the context of ketogenic diet research. We will delve into its mechanisms of action, provide detailed protocols for both in vitro and in vivo studies, and offer insights into experimental design and data interpretation.

Part 1: The Scientific Rationale - Why this compound?

This compound's utility in ketogenic research stems from its distinct metabolic and signaling properties. Understanding these is crucial for designing meaningful experiments.

Rapid Ketogenesis and Blood-Brain Barrier Permeability

This compound is readily absorbed from the gastrointestinal tract and transported directly to the liver via the portal vein.[4] There, it undergoes rapid β-oxidation to produce ketone bodies (β-hydroxybutyrate and acetoacetate), which serve as an alternative energy source for the brain, particularly when glucose is scarce.[5] This process is more efficient compared to that of long-chain fatty acids.[4]

Furthermore, this compound can readily cross the blood-brain barrier, a critical feature for its direct neurological effects.[6][7][8] This contrasts with long-chain fatty acids, which have limited transport into the central nervous system.[7]

Direct Neuromodulatory and Signaling Roles

Beyond its role as a ketogenic substrate, this compound exerts direct effects within the brain. It has been shown to:

  • Modulate Neuronal Excitability: Studies suggest that this compound can influence neuronal activity, which may contribute to the anti-seizure effects of the MCT ketogenic diet.[9][10]

  • Activate Mitochondrial Biogenesis: Research indicates that an this compound-enriched diet can activate the AMPK signaling pathway, leading to an increase in PGC-1α and subsequent mitochondrial biogenesis in skeletal muscle.[11][12][13] This suggests a potential for enhancing cellular energy production.

  • Influence Appetite Regulation: this compound is essential for the acylation of ghrelin, the "hunger hormone," which is a key step in stimulating appetite.[14][15][16] This has implications for research into obesity and metabolic disorders.

The multifaceted actions of this compound are what make it a compelling molecule for therapeutic development and a valuable tool for dissecting the mechanisms of the ketogenic diet.

Part 2: Experimental Design and Protocols

This section provides detailed protocols for investigating the effects of this compound in both cell culture and animal models.

In Vitro Studies: Cellular Models

In vitro models are invaluable for dissecting the direct cellular and molecular effects of this compound.

Objective: To assess the impact of this compound on neuronal metabolism, mitochondrial function, and cell viability.

Cell Lines:

  • SH-SY5Y neuroblastoma cells: A common model for neuronal studies.

  • Primary neuronal cultures: For a more physiologically relevant system.

  • Astrocytes: To study glial metabolism and neuron-glia interactions.[17]

Protocol 1: Assessing this compound-Induced Changes in Neuronal Metabolism

  • Cell Culture: Culture SH-SY5Y cells in standard DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin.

  • This compound Preparation: Prepare a stock solution of this compound (sodium octanoate) in sterile water or a suitable vehicle. Further dilute in culture medium to the desired final concentrations (e.g., 100 µM, 250 µM, 500 µM).

  • Treatment: Replace the culture medium with the this compound-containing medium or vehicle control. Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • Metabolic Assays:

    • β-Oxidation Rate: Measure the rate of 13CO2 release from 13C-labeled this compound using isotope-ratio mass spectrometry to determine its catabolism.[18]

    • Ketone Body Production: Measure the concentration of β-hydroxybutyrate in the culture medium using a commercially available colorimetric assay kit.

    • Lactate Production: Measure lactate levels in the culture medium to assess glycolytic activity.

  • Data Analysis: Normalize metabolic data to total protein concentration. Perform statistical analysis (e.g., ANOVA) to compare treated and control groups.

Protocol 2: Investigating Mitochondrial Biogenesis

  • Treatment: Treat cells with this compound as described in Protocol 1.

  • Western Blot Analysis:

    • Lyse cells and perform SDS-PAGE and Western blotting.

    • Probe for key proteins in the mitochondrial biogenesis pathway: p-AMPK, PGC-1α, and mitochondrial respiratory chain complex subunits.

  • Quantitative RT-PCR:

    • Extract total RNA and perform reverse transcription.

    • Quantify the mRNA expression levels of genes involved in mitochondrial biogenesis (e.g., Ppargc1a, Nrf1, Tfam).

  • Mitochondrial Staining:

    • Use fluorescent dyes like MitoTracker Green FM to visualize and quantify mitochondrial mass via fluorescence microscopy or flow cytometry.

In Vivo Studies: Animal Models

Animal models are essential for understanding the systemic and behavioral effects of this compound.

Objective: To evaluate the effects of an this compound-enriched diet on ketogenic efficacy, seizure susceptibility, and endurance capacity.

Animal Model:

  • C57BL/6J mice: A commonly used inbred strain for metabolic and neurological research.[12]

  • Swiss albino mice: Have also been used in studies investigating the effects of this compound.[3]

Protocol 3: this compound-Enriched Diet Administration and Metabolic Monitoring

  • Diet Formulation:

    • Control Diet: Standard chow diet.

    • This compound Diet: A custom diet where a percentage of the fat content is derived from this compound-rich triglycerides (e.g., 35% of calories from trioctanoin).[19]

  • Animal Husbandry: House mice in a controlled environment (12:12 light-dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Dietary Intervention: Acclimatize mice to the facility for at least one week before starting the dietary intervention. Feed mice the control or this compound-enriched diet for a specified duration (e.g., 6 weeks).[12]

  • Metabolic Monitoring:

    • Body Weight and Food Intake: Monitor weekly.[13]

    • Blood Ketone Levels: Collect blood samples (e.g., via tail vein) and measure β-hydroxybutyrate levels using a handheld ketone meter.

    • Blood Glucose Levels: Measure using a glucometer.

  • Data Analysis: Analyze changes in body weight, food intake, and blood metabolite levels over time using appropriate statistical methods (e.g., repeated measures ANOVA).

Protocol 4: Assessing Seizure Susceptibility

  • Dietary Intervention: Administer the this compound-enriched diet as described in Protocol 3.

  • Seizure Induction:

    • Pentylenetetrazol (PTZ) Model: Administer a sub-convulsive or convulsive dose of PTZ (e.g., 35-60 mg/kg, i.p.) and observe seizure latency, duration, and severity (using a standardized scoring system like the Racine scale).[9]

  • Behavioral Observation: Video-record the animals after PTZ administration to allow for blinded scoring of seizure behavior.

  • Data Analysis: Compare seizure parameters between the control and this compound-treated groups using statistical tests such as the Mann-Whitney U test or t-test.

Protocol 5: Evaluating Endurance Capacity

  • Dietary Intervention: Administer the this compound-enriched diet as described in Protocol 3.

  • Treadmill Exercise Test:

    • Acclimatize mice to the treadmill for several days before the test.

    • Perform a submaximal endurance test where mice run at a constant speed (e.g., 15-20 m/min) until exhaustion. Exhaustion is defined as the inability to remain on the treadmill despite gentle prodding.

    • Record the total running time and distance.

  • Data Analysis: Compare the endurance performance between the control and this compound-treated groups using a t-test or ANOVA.

Part 3: Data Interpretation and Visualization

Clear presentation of data is paramount for communicating research findings.

Quantitative Data Summary
ParameterControl GroupThis compound Groupp-valueReference
Spontaneous Activity (counts/hr) ~1500~2000< 0.05[12]
Endurance Capacity (minutes) ~40~60< 0.05[12]
AMPK Activation (fold change) 1.0~1.5< 0.05[12]
PGC1α Gene Expression (fold change) 1.0~2.0< 0.05[12]
Visualizing Signaling Pathways and Workflows

Graphviz diagrams can effectively illustrate complex biological processes and experimental designs.

Octanoic_Acid_Mitochondrial_Biogenesis This compound This compound AMPK AMPK This compound->AMPK Activates PGC1a PGC1a AMPK->PGC1a Activates Mitochondrial_Biogenesis Mitochondrial_Biogenesis PGC1a->Mitochondrial_Biogenesis Promotes

Caption: this compound-induced mitochondrial biogenesis pathway.

In_Vivo_Experimental_Workflow cluster_0 Dietary Intervention cluster_1 Behavioral & Metabolic Assessment Control Diet Control Diet Seizure Threshold Seizure Threshold Control Diet->Seizure Threshold Endurance Capacity Endurance Capacity Control Diet->Endurance Capacity Ketone Levels Ketone Levels Control Diet->Ketone Levels This compound Diet This compound Diet This compound Diet->Seizure Threshold This compound Diet->Endurance Capacity This compound Diet->Ketone Levels Animal Model (Mice) Animal Model (Mice) Animal Model (Mice)->Control Diet Animal Model (Mice)->this compound Diet

Caption: In vivo experimental workflow for this compound research.

Part 4: Safety and Handling

While this compound is a naturally occurring fatty acid, it is important to handle the pure compound with appropriate safety precautions.

  • Handling: Wear protective gloves, safety goggles, and a lab coat.[20]

  • Toxicity: this compound can cause severe skin burns and eye damage in its concentrated form.[20][21] It is not classified as a carcinogen or mutagen.[20][22]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion and Future Directions

This compound is a powerful tool for investigating the mechanisms of the ketogenic diet and holds promise as a therapeutic agent in its own right. The protocols and information provided in these application notes are intended to serve as a foundation for researchers to design and execute robust and informative studies. Future research should continue to explore the specific molecular targets of this compound in the brain and other tissues, its long-term effects, and its potential synergies with other therapeutic interventions. A deeper understanding of its pleiotropic effects will undoubtedly pave the way for novel treatments for a range of metabolic and neurological disorders.

References

Troubleshooting & Optimization

Technical Support Center: Octanoic Acid Solubilization for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with octanoic acid (also known as caprylic acid) in in vitro experimental systems. Due to its physicochemical properties, effectively solubilizing and delivering this compound to cells in a consistent and non-toxic manner is a frequent challenge. This document provides in-depth explanations, troubleshooting guides, and validated protocols to ensure the success and reproducibility of your experiments.

Fundamental Principles: The Challenge of this compound Solubility

This compound is a medium-chain saturated fatty acid (C8:0) with a dual chemical nature.[1][2] It possesses a polar carboxylic acid head group and a non-polar eight-carbon hydrocarbon tail.[3] This amphipathic structure dictates its solubility. While slightly soluble in water (approximately 0.68 g/L at 20°C), the hydrophobic tail dominates, making it largely insoluble in aqueous cell culture media.[4] Direct addition to media will result in poor dispersion, the formation of insoluble micelles, or floating oily layers, leading to inconsistent cell exposure and unreliable experimental results.[5]

The goal of any delivery method is to create a stable, homogenous dispersion of this compound in the culture medium at a known concentration, ensuring its bioavailability to the cells.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
Chemical Formula CH₃(CH₂)₆COOH[1][4]
Molecular Weight 144.21 g/mol [6][7]
Appearance Colorless oily liquid[1][4]
Water Solubility 0.068 g / 100 mL (at 20°C)[4]
Solubility (Organic) Soluble in ethanol, DMSO, dimethyl formamide[2][8]
Melting Point 16-16.5 °C (60.8-61.7 °F)[6]
Boiling Point 237 °C (458.6 °F)[6]

Troubleshooting & FAQ Guide

This section addresses the most common issues encountered when working with this compound in a question-and-answer format.

Q1: I added my this compound stock solution (in DMSO/ethanol) to my cell culture media, and it immediately turned cloudy or formed a precipitate. What happened and how can I fix it?

Answer: This is the most common problem and is typically due to the fatty acid crashing out of solution when the high-concentration organic stock is diluted into the aqueous medium.[5] This happens because the final concentration of this compound exceeds its low aqueous solubility limit. The organic solvent disperses into the media, leaving the water-insoluble fatty acid molecules to aggregate.

Solutions:

  • Reduce Final Concentration: The simplest solution may be to lower the target concentration of this compound in your experiment to a level the medium can support.[5]

  • Use a Carrier Molecule: For higher concentrations or in serum-free media, using a carrier is essential. The most common and physiologically relevant carrier is fatty acid-free Bovine Serum Albumin (BSA).[9][10] BSA binds to fatty acids in its hydrophobic pockets, forming a stable, soluble complex that can be readily delivered to cells.[9] See Protocol 2 for a detailed method.

  • Optimize the Dilution Step: When adding the stock solution to your media, do it dropwise while vortexing or swirling the media vigorously.[11] This rapid dispersion can sometimes prevent immediate precipitation at lower concentrations. Pre-warming the media to 37°C may also help.[12]

Q2: What is the best organic solvent to prepare my initial stock solution, and what are the limits?

Answer: Both DMSO and ethanol are effective solvents for creating high-concentration stock solutions of this compound (e.g., 30 mg/mL or higher).[8] The choice often depends on the specific cell line and experimental endpoint, as solvent toxicity can be a confounding factor.[9][13]

  • Ethanol: Often preferred due to its lower potential for cytotoxicity compared to DMSO in many cell lines.[14][15] It is volatile, so care must be taken with storage.

  • DMSO: An excellent solvent, but can be more toxic to cells.[15] It also has known biological effects, including acting as a differentiation agent and affecting membrane permeability.[16]

Critical Consideration: Final Solvent Concentration To avoid solvent-induced artifacts, the final concentration of the organic solvent in the cell culture medium should be kept to an absolute minimum, typically ≤0.5% (v/v) , and ideally below 0.1%.[11][17] Always include a "vehicle control" in your experiments, which contains the same final concentration of the solvent as your treated samples, to account for any effects of the solvent itself.[5] Studies have shown that even at 0.6%, DMSO can affect the growth of some cell lines like HepG2 and MCF-7.[15]

Q3: I need to conduct my experiment in serum-free media. Can I still use an organic solvent stock?

Answer: This is highly discouraged. Serum proteins, particularly albumin, can bind to fatty acids and help keep them in solution. In the absence of serum, there is nothing to stabilize the this compound once the organic solvent is diluted, and precipitation is almost certain.[9]

For serum-free applications, using a carrier-based delivery system is mandatory for reliable results. The gold standard is to pre-complex the this compound with fatty acid-free BSA.[10][12] An alternative is to use cyclodextrins, which can encapsulate the fatty acid tail in a hydrophobic core, rendering the complex water-soluble.[18][19]

Q4: How do I choose between using a BSA complex and an organic solvent stock?

Answer: This decision depends entirely on your experimental design. The following workflow can guide your choice.

start Start: Solubilizing this compound q1 Is your culture medium serum-free? start->q1 use_bsa Mandatory: Use a carrier. Prepare an this compound-BSA complex (See Protocol 2). This mimics physiological conditions. q1->use_bsa YES q2 What is the final target concentration of this compound? q1->q2 NO serum_free YES serum_containing NO recommend_bsa Recommended: Use OA-BSA complex for best stability and physiological relevance. q2->recommend_bsa High (>100 µM) solvent_ok Option: Use a high-concentration organic stock (See Protocol 1). CRITICAL: Keep final solvent concentration <0.5% and use a vehicle control. q2->solvent_ok Low (<100 µM) high_conc High (>100 µM) low_conc Low (<100 µM) cluster_0 Mechanism of BSA Solubilization oa This compound (Insoluble) complex Soluble OA-BSA Complex oa->complex Binds to bsa Fatty Acid-Free BSA (Hydrophobic Pockets) bsa->complex Carrier

References

Technical Support Center: Optimizing Mobile Phase for Octanoic Acid Separation in HPLC

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the HPLC analysis of octanoic acid. As a Senior Application Scientist, I understand the nuances and challenges involved in achieving robust and reproducible separation of short-chain fatty acids. This guide is designed to provide you with practical, in-depth solutions to common problems, moving beyond simple procedural steps to explain the underlying scientific principles. Our goal is to empower you to not only troubleshoot your current method but also to proactively develop optimized and reliable HPLC assays.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the separation of this compound, presented in a direct question-and-answer format.

Peak Shape Issues

Q1: Why is my this compound peak broad and tailing?

A1: Peak tailing is the most frequent issue when analyzing acidic compounds like this compound.[1][2] The primary cause is unwanted secondary interactions between the analyte and the stationary phase, or improper mobile phase conditions.[1][3]

  • Causality—The Role of pH: this compound has a pKa of approximately 4.89.[4][5][6] If the mobile phase pH is near or above this value, a significant portion of the this compound molecules will be in their ionized (anionic) form.[2][4][5] This negatively charged species can interact strongly with residual silanol groups (-Si-OH) on the silica-based stationary phase, which also become ionized (Si-O⁻) at higher pH levels.[1][7] This mixed-mode interaction (ion-exchange and reversed-phase) leads to poor peak shape, specifically tailing.[1]

  • Solution—Suppressing Ionization: To achieve a sharp, symmetrical peak, you must ensure that this compound is in a single, non-ionized state. This is accomplished by lowering the mobile phase pH to at least 1.5 to 2 pH units below the analyte's pKa. A mobile phase pH between 2.5 and 3.0 is generally recommended.[8] At this pH, both the this compound (now in its neutral carboxylic acid form) and the surface silanols are protonated, minimizing undesirable ionic interactions and promoting a consistent hydrophobic retention mechanism.[8][9]

Q2: My this compound peak is splitting into two. What is happening?

A2: Peak splitting suggests the presence of two distinct analyte populations or a disruption in the chromatographic process.[10]

  • Causality 1—pH at the pKa: If the mobile phase pH is very close to the pKa of this compound (~4.89), both the ionized and non-ionized forms of the acid can exist simultaneously in significant concentrations, potentially leading to split or severely distorted peaks.

  • Causality 2—Sample Solvent Mismatch: If your sample is dissolved in a solvent that is significantly stronger (i.e., has a higher percentage of organic solvent) than your mobile phase, it can cause the analyte to travel through the top of the column too quickly, leading to band distortion and splitting.[3]

  • Causality 3—Column Issues: A void at the head of the column or a partially clogged inlet frit can create alternative flow paths, causing the sample band to split.[3]

  • Solutions:

    • pH Adjustment: Ensure your mobile phase is adequately buffered to a pH of 2.5-3.0.

    • Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase or a solvent that is weaker than the mobile phase.

    • Column Maintenance: If the problem persists, try flushing the column or replacing it with a new one. Using a guard column can help protect the analytical column from contamination and physical damage.[11]

Frequently Asked Questions (FAQs)

FAQ 1: What is a good starting mobile phase for separating this compound on a C18 column?

A robust starting point for an isocratic separation of this compound on a standard C18 column would be a mobile phase consisting of Acetonitrile and an acidic aqueous buffer (e.g., 20 mM potassium phosphate) in a 50:50 (v/v) ratio.[12][13] The aqueous buffer should be adjusted to a pH of 2.5-3.0 with an acid like phosphoric acid.[2][12]

FAQ 2: How does mobile phase pH specifically affect the retention of this compound?

The mobile phase pH is a powerful tool for controlling the retention of ionizable compounds.[9][14]

  • At Low pH (e.g., pH < 3.0): this compound is fully protonated and neutral. In this form, it is more hydrophobic and will have a stronger interaction with the C18 stationary phase, resulting in longer retention times.[14]

  • At High pH (e.g., pH > 6.0): this compound is deprotonated and exists as the negatively charged octanoate anion. This form is much more polar and will have weaker interaction with the stationary phase, leading to shorter retention times.[14] By controlling the pH, you can effectively "tune" the retention time of this compound to achieve optimal separation from other components in your sample.[15]

FAQ 3: Which buffer is best for controlling pH when analyzing this compound?

The choice of buffer depends on your detection method.[16]

  • For UV Detection: Phosphate buffers are an excellent choice due to their effectiveness in the desired pH range (pKa1 ≈ 2.15) and their low UV absorbance above 210 nm.[17][16] A concentration of 10-50 mM is typically sufficient to provide adequate buffering capacity.[16]

  • For Mass Spectrometry (MS) Detection: Non-volatile buffers like phosphate are not suitable as they will contaminate the MS source.[18] In this case, volatile buffers such as formic acid (0.1%) or ammonium formate are preferred.[8][18] 0.1% formic acid in water will yield a pH of approximately 2.8, which is ideal for this compound analysis.[18]

FAQ 4: Should I use a gradient or isocratic elution for this compound analysis?

The choice depends on the complexity of your sample.[19][20]

  • Isocratic Elution: If you are analyzing this compound as a single component or in a simple mixture with compounds of similar hydrophobicity, an isocratic method (constant mobile phase composition) is preferred.[21][22] It is simpler, more robust, and does not require column re-equilibration between runs.[19][20]

  • Gradient Elution: If your sample contains a complex mixture of compounds with a wide range of polarities (e.g., other short-chain and long-chain fatty acids), a gradient elution is necessary.[19][22] A gradient method starts with a weaker mobile phase (higher aqueous content) and gradually increases the organic solvent percentage. This allows for the elution of more polar compounds first, followed by the more hydrophobic compounds like this compound, resulting in better resolution and shorter overall run times.[20][23]

FAQ 5: What are the most common sample preparation mistakes to avoid?

Inadequate sample preparation can significantly compromise your results.[10][24]

  • Incomplete Dissolution: Ensure your sample is fully dissolved in the chosen solvent to avoid peak tailing or ghost peaks.[10]

  • Using an Incompatible Solvent: As mentioned in Q2, dissolving the sample in a solvent much stronger than the mobile phase can lead to poor peak shape.[3]

  • Analyte Adsorption: this compound can potentially adsorb to certain types of container surfaces. Using polypropylene vials can sometimes mitigate this issue.[25][26]

  • Ignoring Recovery Rates: When extracting this compound from complex matrices (e.g., biological fluids), it is crucial to validate your extraction method to ensure a high and consistent recovery rate.[25][26]

Experimental Protocols & Data

Protocol 1: Step-by-Step Mobile Phase Preparation (Phosphate Buffer for UV)
  • Prepare Aqueous Buffer: To prepare 1 Liter of a 20 mM phosphate buffer, weigh 2.72 g of potassium phosphate monobasic (KH₂PO₄) and dissolve it in approximately 950 mL of HPLC-grade water.

  • Adjust pH: Place a calibrated pH electrode in the solution. While stirring, slowly add an 8.5% solution of phosphoric acid (H₃PO₄) dropwise until the pH reaches 2.5.

  • Final Volume: Transfer the solution to a 1 L volumetric flask and add HPLC-grade water to the mark.

  • Filter: Filter the aqueous buffer through a 0.45 µm or 0.22 µm membrane filter to remove particulates.[27][28]

  • Mix with Organic Solvent: Measure the required volumes of the filtered aqueous buffer and HPLC-grade acetonitrile (or methanol) separately before mixing them to achieve the desired mobile phase ratio.[28] For example, for a 50:50 mix, combine 500 mL of buffer with 500 mL of acetonitrile.

  • Degas: Degas the final mobile phase mixture using sonication or vacuum filtration to remove dissolved gases, which can cause pump and detector issues.[29]

Data Summary

The following table illustrates the expected impact of mobile phase pH on the chromatographic performance of this compound.

Mobile Phase pHExpected Retention TimeExpected Peak ShapeRationale
2.5 LongestSymmetrical (Tf ≈ 1.0-1.2)Analyte is fully protonated (neutral), maximizing hydrophobic retention and minimizing silanol interactions.[8][14]
4.9 (at pKa) IntermediateBroad, Tailing, or SplitAnalyte exists as a mixture of ionized and non-ionized forms, leading to poor chromatography.
7.0 ShortestSymmetrical (Tf ≈ 1.0-1.3)Analyte is fully ionized (anionic), making it very polar and weakly retained. Peak shape is good as it's in a single ionic state.[14]

Tf = Tailing Factor. Data is illustrative and based on chromatographic principles.

Visualized Workflows

Diagram 1: Troubleshooting Poor Peak Shape

G start Start: Poor Peak Shape (Tailing/Splitting) check_ph Is Mobile Phase pH 2 units below pKa (~4.9)? start->check_ph adjust_ph Action: Adjust pH to 2.5-3.0 with acid (e.g., H3PO4) check_ph->adjust_ph No check_buffer Is buffer concentration adequate (10-50 mM)? check_ph->check_buffer Yes adjust_ph->check_buffer adjust_buffer Action: Increase buffer concentration check_buffer->adjust_buffer No check_solvent Is sample solvent weaker than mobile phase? check_buffer->check_solvent Yes adjust_buffer->check_solvent adjust_solvent Action: Dissolve sample in mobile phase check_solvent->adjust_solvent No check_column Inspect Column: Age, pressure, history? check_solvent->check_column Yes adjust_solvent->check_column replace_column Action: Flush or replace column/guard column check_column->replace_column Suspect end_good End: Symmetrical Peak check_column->end_good OK replace_column->end_good

Caption: Workflow for troubleshooting poor this compound peak shape.

Diagram 2: Decision Tree for Elution Mode Selection

G start Start: Method Development for This compound q1 Is the sample a complex mixture with a wide polarity range? start->q1 isocratic Use ISOCRATIC Elution: - Simpler & more robust - No re-equilibration needed - Ideal for QC q1->isocratic No gradient Use GRADIENT Elution: - Better resolution for complex samples - Shorter run times - Requires column re-equilibration q1->gradient Yes optimize_iso Optimize: Adjust % Organic Solvent to achieve k' of 2-10 isocratic->optimize_iso optimize_grad Optimize: - Initial/Final % Organic - Gradient slope (time) gradient->optimize_grad

Caption: Decision tree for selecting between isocratic and gradient elution.

References

Technical Support Center: Troubleshooting Poor Peak Shape in Octanoic Acid Gas Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for gas chromatography (GC) analysis of octanoic acid. As a Senior Application Scientist, I understand that achieving a sharp, symmetrical peak is paramount for accurate and reproducible quantification. This compound, with its polar carboxylic acid group, presents unique challenges in a typical GC system, often leading to frustrating peak shape issues. This guide is designed to provide you with a logical, in-depth framework for diagnosing and resolving these problems, grounded in scientific principles and field-proven experience.

Visual Peak Shape Diagnostics

A visual inspection of your chromatogram is the first step in troubleshooting. The shape of the peak is a critical clue that points directly to the underlying problem.

Table 1: Common Peak Shape Problems and Their Primary Causes

Peak ShapeDescriptionCommon Causes
Tailing The back half of the peak is elongated or drawn out. The asymmetry factor (As) is > 1.2.Analyte interaction with active sites, column contamination, dead volume, low inlet temperature.
Fronting The front half of the peak is sloped and wider than the back. The asymmetry factor (As) is < 0.9.Column overload (sample too concentrated or injection volume too large), solvent mismatch.[1][2]
Broadening The peak is wider than expected, leading to poor efficiency and sensitivity.Slow injection, low carrier gas flow rate, dead volume, temperature issues (inlet or oven).
Splitting The peak appears as two or more merged peaks.Incompatible solvent, improper column installation, channeling in the column, inlet temperature too high.[3]

Troubleshooting Guide: A Question & Answer Approach

This section directly addresses the most common issues encountered during the GC analysis of this compound.

Q1: Why is my this compound peak tailing severely?

Peak tailing is the most frequent issue when analyzing free carboxylic acids. It occurs when a portion of the analyte molecules is retained longer than the main band.[4][5]

Underlying Cause: Active Site Interaction

The primary reason for tailing is the interaction between the polar carboxylic acid group (-COOH) of this compound and "active sites" within the GC system.[6][7] These active sites are typically exposed silanol groups (Si-OH) on the surfaces of the inlet liner, the column's stationary phase, or glass wool packing.[7] The hydrogen on the carboxylic acid forms a strong hydrogen bond with these silanol groups, causing a secondary, undesirable retention mechanism that leads to a delayed elution for some molecules, resulting in a tail.[7]

Troubleshooting Workflow for Peak Tailing

Tailing_Troubleshooting cluster_system System Checks cluster_column Column Health cluster_method Method Parameters start Peak Tailing Observed check_system Step 1: Check System Integrity start->check_system check_column Step 2: Evaluate Column Health check_system->check_column System OK liner Is the liner deactivated and clean? Replace if necessary. check_system->liner column_install Is the column installed correctly? (Proper height, clean cut) check_system->column_install check_method Step 3: Assess Method Parameters check_column->check_method Column OK trim_column Trim 10-20 cm from the column inlet. check_column->trim_column condition_column Re-condition the column. check_column->condition_column replace_column Is the column specifically for acids? (e.g., FFAP, WAX) check_column->replace_column consider_derivatization Step 4: Consider Derivatization check_method->consider_derivatization Method OK Tailing Persists inlet_temp Is inlet temperature adequate? (e.g., 250 °C) check_method->inlet_temp solution Symmetrical Peak Achieved consider_derivatization->solution

Caption: A step-by-step workflow for diagnosing and resolving peak tailing.

Solutions in Detail:

  • Use a Deactivated Inlet Liner: Standard glass liners have many active silanol sites. Always use a liner that has been chemically deactivated by the manufacturer. If tailing appears over time, the liner may be contaminated; replace it.[6]

  • Ensure Proper Column Installation: A poor column cut or incorrect installation height can create "dead volumes" or turbulence, contributing to tailing.[5] Ensure the column is cut cleanly at a 90° angle and installed according to the manufacturer's instructions for your specific GC model.

  • Perform Column Maintenance: Contaminants from previous injections can accumulate at the head of the column, creating new active sites. Trimming 10-20 cm from the inlet side of the column can often resolve this.[3]

  • Select an Appropriate Column: The best solution for analyzing free carboxylic acids is to use a column specifically designed for this purpose. Look for stationary phases that are acidic in nature, which masks the interactions that cause tailing.

    Table 2: Recommended GC Columns for this compound Analysis

    Stationary Phase TypeCommon NameMechanism of Action
    Acid-modified Polyethylene GlycolFFAP (Free Fatty Acid Phase), Nukol™The acidic nature of the phase interacts with the analyte, preventing interaction with silanol groups on the fused silica tubing.[8][9]
    Polyethylene GlycolWAX, Carbowax®These polar phases are generally better for polar analytes like carboxylic acids than non-polar phases (e.g., DB-1, DB-5).[10]
    Ultra Inert WAXDB-FATWAX UIProvides symmetric peaks for challenging polar compounds like free fatty acids due to advanced deactivation technology.[11]
  • Consider Derivatization: If you cannot use a specialized column, the most robust solution is to chemically modify the this compound into a less polar, more volatile derivative. This is discussed in Q3.

Q2: Why is my this compound peak fronting?

Peak fronting is the mirror image of tailing and is almost always caused by overloading the column.[2]

Underlying Cause: Column Overload

The stationary phase inside a capillary column has a finite capacity for any given analyte.[8] When you inject too much sample (either too high a concentration or too large a volume), the stationary phase at the head of the column becomes saturated.[2] The excess molecules cannot interact with the stationary phase and are swept down the column in the carrier gas ahead of the main band, causing them to elute earlier and create a "front."[1][2]

Solutions:

  • Reduce Sample Concentration: This is the most straightforward solution. Dilute your sample by a factor of 5 or 10 and re-inject. If fronting is eliminated, you have confirmed an overload issue.[2]

  • Reduce Injection Volume: If diluting the sample is not feasible due to sensitivity requirements for other components, reduce the injection volume (e.g., from 1 µL to 0.5 µL).[1]

  • Increase the Split Ratio: If using a split/splitless inlet in split mode, increase the split ratio (e.g., from 20:1 to 50:1 or 100:1). This will reduce the amount of sample that reaches the column.[12]

Q3: My peak shape is still poor. Should I derivatize my this compound sample?

Yes. Derivatization is a powerful and often necessary technique for the robust analysis of compounds with active hydrogen atoms, like carboxylic acids.[13]

Underlying Cause: Eliminating Polarity

Derivatization converts the polar -COOH group into a non-polar, more volatile ester group (e.g., a methyl ester). This new molecule has minimal interaction with active sites, resulting in a significantly improved, symmetrical peak shape on a wide range of standard GC columns.[14]

Derivatization cluster_before Before Derivatization (Peak Tailing) cluster_after After Derivatization (Symmetrical Peak) octanoic_acid This compound (High Polarity, -COOH) active_site Active Site (e.g., Si-OH on column) octanoic_acid->active_site Strong H-Bonding (Causes Tailing) reagent + Derivatization Reagent (e.g., BF3-Methanol) fame This compound Methyl Ester (FAME) (Low Polarity, -COOCH3) inactive_site Active Site (e.g., Si-OH on column) fame->inactive_site Weak Interaction (Symmetrical Peak)

Caption: The mechanism of improving peak shape via derivatization.

Table 3: Comparison of Direct vs. Derivatization Analysis

FeatureDirect Analysis (Free Acid)Derivatization (e.g., FAME)
Peak Shape Prone to severe tailing on standard columns.[13]Excellent, symmetrical peaks on most columns.
Column Choice Requires specialized acidic columns (e.g., FFAP).[9]Compatible with standard non-polar and intermediate-polarity columns.
Sensitivity Often lower due to peak broadening and adsorption.Higher due to sharp, narrow peaks.
Sample Prep Simple "dilute and shoot."Requires an extra reaction step.[14]
Robustness Method performance can degrade as the system becomes active.Very robust and reproducible.

Recommendation: For routine, high-throughput, or trace-level analysis of this compound, derivatization to its fatty acid methyl ester (FAME) is the recommended approach for achieving the best peak shape and data quality. See Protocol 2 for a detailed method.

Frequently Asked Questions (FAQs)

Q: What are the ideal inlet parameters for this compound?

  • Inlet Temperature: A temperature of 250 °C is a good starting point.[15] It needs to be hot enough to ensure rapid and complete vaporization of the analyte but not so hot as to cause thermal degradation.

  • Injection Mode: For trace analysis, splitless injection is preferred to transfer the entire sample to the column.[16] For higher concentrations where fronting is a risk, use split injection with a ratio of 20:1 to 100:1.

  • Liner: Always use a deactivated liner, preferably with a small plug of deactivated glass wool to aid vaporization and trap non-volatile residues.

Q: Can my choice of solvent affect the peak shape?

Yes. A mismatch between the sample solvent polarity and the stationary phase polarity can cause peak splitting or distortion, especially in splitless injection.[3][17] For example, injecting a very non-polar solvent like hexane onto a very polar WAX column can be problematic. Whenever possible, dissolve your sample in a solvent that is compatible with your stationary phase.

Q: I see a decreasing peak area for this compound with each injection. What's happening?

If you are dissolving this compound in an alcohol solvent (like ethanol) and injecting into a hot inlet, you may be forming an ester in situ.[18] The reaction fatty acid + alcohol + heat -> ester can cause the peak area of the acid to decrease while a new, later-eluting ester peak may appear and grow with each injection.[18] To prevent this, either use a non-alcoholic solvent or derivatize the sample completely before analysis.

Experimental Protocols

Protocol 1: GC Column Conditioning for Acidic Analyte Analysis

Objective: To remove contaminants and ensure the column is inert before analysis.

  • Installation: Install the column in the inlet but leave the detector end disconnected.

  • Purge: Set the carrier gas flow rate to the typical operating value (e.g., 1-2 mL/min) and purge the column with carrier gas at room temperature for 15-20 minutes to remove oxygen.

  • Heating Program:

    • Set the oven temperature to 40 °C.

    • Ramp the temperature at 5-10 °C/min to the conditioning temperature. The maximum conditioning temperature should be ~20 °C below the column's stated maximum temperature limit.

    • Hold at the conditioning temperature for 1-2 hours.

  • Cool Down and Connection: Cool the oven down, turn off the carrier gas, and connect the column to the detector.

  • Equilibration: Restore gas flow and heat the system to the initial method temperature. Allow it to equilibrate for at least 30 minutes before injecting any samples.

Protocol 2: Derivatization of this compound to its Methyl Ester (FAME)

Objective: To convert this compound into its less polar and more volatile methyl ester for improved GC performance. This protocol uses Boron Trifluoride-Methanol (BF₃-Methanol).

Safety Note: BF₃-Methanol is corrosive and toxic. Perform this procedure in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sample Preparation: Place an aliquot of your sample containing this compound (e.g., 1-10 mg) into a 4 mL screw-cap vial. If the sample is in a solvent, evaporate the solvent to dryness under a stream of nitrogen.

  • Reaction: Add 1 mL of 12-14% BF₃-Methanol solution to the dried sample.

  • Heating: Tightly cap the vial and heat at 60-70 °C for 10-15 minutes in a heating block or water bath.

  • Extraction:

    • Cool the vial to room temperature.

    • Add 1 mL of hexane and 1 mL of deionized water.

    • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Phase Separation: Allow the layers to separate (or centrifuge briefly).

  • Collection: Carefully transfer the upper hexane layer, which contains the this compound methyl ester, into a clean GC vial for analysis.

References

Technical Support Center: Reducing Variability in Octanoic Acid Animal Dosing Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Formulation & Pre-Dosing Considerations

This initial phase is one of the largest sources of experimental variability. Inconsistent or poorly characterized formulations lead to inaccurate dosing, regardless of how precise the subsequent procedures are.

Q1: My octanoic acid solution is cloudy, has a film on top, or has precipitated. What’s wrong and can I still use it?

A1: No, you cannot use a non-homogenous formulation and expect reproducible results. This compound is an oily liquid with very low solubility in water (approx. 0.68 g/L at 20°C).[1][2][3] The cloudiness or precipitation you are seeing is undissolved this compound. Dosing a suspension or emulsion without rigorous validation will lead to animals receiving different effective doses in each administration, dramatically increasing variability.

The root cause is the physicochemical nature of this compound. It is a medium-chain fatty acid with a long, non-polar hydrocarbon tail and a polar carboxylic acid head.[4][5] To achieve a true aqueous solution, you must deprotonate the carboxylic acid group to form its much more water-soluble salt, sodium octanoate.

Expert Recommendation: Prepare a sodium octanoate solution by carefully neutralizing this compound with sodium hydroxide (NaOH). This is a fundamental step for ensuring dose accuracy in aqueous vehicles.

Protocol 1: Preparation of a Buffered Sodium Octanoate Solution for Oral Gavage

This protocol ensures the creation of a stable, soluble, and pH-controlled dosing solution.

Materials:

  • This compound (high purity, >99%)

  • Sodium Hydroxide (NaOH), 1 M solution

  • Phosphate-Buffered Saline (PBS), 1X, sterile

  • Sterile water for injection

  • Calibrated pH meter

  • Sterile glassware and magnetic stirrer

Procedure:

  • Calculate Molar Amounts: Determine the molar quantity of this compound needed for your target concentration (Molar Mass: 144.21 g/mol ).[5][6][7] Calculate the equimolar amount of NaOH required for neutralization (a 1:1 molar ratio).

  • Initial Dilution: In a sterile beaker on a magnetic stir plate, add approximately 70% of the final required volume of PBS.

  • Neutralization: While stirring, slowly add the pre-calculated volume of this compound to the PBS. The solution will appear cloudy or as an oil-in-water suspension.

  • Solubilization: Add the 1 M NaOH solution dropwise. As the pH increases, the this compound will react to form sodium octanoate and dissolve. Monitor the pH closely.

  • pH Adjustment: The target pH should be between 7.0 and 7.4 to ensure complete salt formation and physiological compatibility. Carefully titrate with NaOH until the solution is crystal clear and the target pH is stable. Do not overshoot the pH.

  • Final Volume: Once fully dissolved and at the correct pH, transfer the solution to a sterile volumetric flask. Rinse the beaker with fresh PBS and add it to the flask. Bring the solution to the final desired volume with PBS.

  • Quality Control (Mandatory):

    • Visual Inspection: The final solution must be completely clear with no visible particulates or film.

    • pH Confirmation: Re-check the pH of the final solution.

    • Stability Check: Store a small aliquot under the same conditions as your dosing stock (e.g., 4°C) for 24 hours and re-inspect for any signs of precipitation before use.

Q2: What is the best vehicle for my this compound experiment? Water, oil, or something else?

A2: The choice of vehicle is critical and depends entirely on the route of administration and the scientific question.

Vehicle TypeCommon ExamplesRecommended Route(s)AdvantagesDisadvantages & Variability Risks
Aqueous (Salt Form) Saline, Phosphate-Buffered Saline (PBS)Oral Gavage, Intravenous (IV), Intraperitoneal (IP)Allows for rapid absorption; necessary for IV administration.Requires conversion to a salt (sodium octanoate). Risk of precipitation if pH is not controlled.
Oil-Based Corn oil, Sesame oil, Olive oilOral Gavage, Subcutaneous (SC)Suitable for the free-acid form of this compound. Can provide slower, more sustained absorption.Cannot be used for IV injection. Variability in oil purity and composition. Slower gastric emptying can alter absorption kinetics.[8]
Emulsions/Suspensions Water with suspending agents (e.g., Carboxymethylcellulose, Xanthan Gum)Oral GavageCan be used for the free acid if solubilization is not possible.High risk of variability. Requires constant agitation to ensure dose uniformity. Particle size can affect absorption. Difficult to validate dose consistency.

Expert Recommendation: For most applications, especially those requiring rapid and consistent systemic exposure (e.g., pharmacokinetic studies), an aqueous solution of sodium octanoate is the gold standard for oral, IP, and IV routes.[9][10] If a slower absorption profile is desired, an oil-based vehicle for oral gavage is a valid alternative, but consistency in the oil source and preparation is paramount. Avoid suspensions unless absolutely necessary and validated.

Section 2: Dosing Procedure Troubleshooting

Even with a perfect formulation, the administration technique is a major source of inter-animal variability.

Q3: My plasma concentration data after oral gavage is highly variable. What procedural issues could be the cause?

A3: High variability after oral gavage is a common and frustrating issue. Inconsistent technique is a significant source of scientific variability.[11] The stress from the procedure itself can alter metabolic and endocrine parameters, confounding results.[12]

Key Causes of Variability in Oral Gavage:

  • Inconsistent Gastric Deposition: Incorrect placement of the gavage needle can lead to reflux into the esophagus or, in the worst case, accidental administration into the trachea. This leads to inaccurate dosing and can cause severe adverse effects.[13]

  • Animal Stress: The restraint and procedure are inherently stressful. Stress activates neuroendocrine pathways, releasing glucocorticoids which can alter gut motility, blood flow, and metabolic rate, thereby affecting drug absorption.[14][15][16][17]

  • Variable Gastric Emptying: The presence or absence of food in the stomach dramatically alters gastric emptying time and pH.[18][19][20] Dosing some animals in a fed state and others in a fasted state will introduce a major confounding variable.[21]

Expert Recommendations for Reducing Gavage Variability:

  • Standardize Fasting: Implement a consistent fasting period (e.g., 4-6 hours) for all animals before dosing to normalize gastric conditions. This reduces the "food effect" on absorption.[18][19]

  • Refine Handling & Restraint: Ensure all technicians are proficient in gentle, swift, and consistent animal handling. Acclimatize the animals to handling for several days before the experiment to reduce acute stress.[11][12]

  • Verify Needle Placement: Measure the gavage needle against the mouse (from the tip of the nose to the last rib) to determine the correct insertion depth for each animal. This ensures consistent delivery to the stomach.

  • Control Dosing Volume and Speed: Administer the dose smoothly and at a moderate rate to prevent reflux. Use of institutionally approved volume limits is critical.[22]

Workflow Diagram: Minimizing Variability in Oral Gavage

This diagram outlines the critical checkpoints for a reproducible oral gavage experiment.

GavageWorkflow cluster_prep Phase 1: Preparation cluster_dosing Phase 2: Dosing Procedure cluster_post Phase 3: Post-Dosing Formulation Prepare Validated Octanoate Solution (Protocol 1) QC QC Check: pH & Clarity Formulation->QC Verify DoseCalc Calculate Dose Volume per Animal Weight QC->DoseCalc Proceed Fasting Standardize Fasting Period (e.g., 4-6 hr) Dosing Perform Gavage: Correct Needle Depth & Smooth Delivery DoseCalc->Dosing Consistent Technique is Key Handling Acclimatize Animal to Handling Fasting->Handling Handling->Dosing Observation Monitor for Adverse Events (Reflux, Distress) Dosing->Observation Sampling Standardize Blood Sampling Time & Technique Observation->Sampling

Caption: Critical checkpoints in the oral gavage workflow.

Section 3: Animal & Biological Factors

Even with perfect formulation and dosing technique, the animal's own physiology is a significant variable.

Q4: Can stress from factors other than the dosing procedure affect my results?

A4: Absolutely. The laboratory environment itself can be a source of chronic and acute stress, which can impact research outcomes.[14][15] Stressors such as noise, transportation, handling by different technicians, and even social hierarchy within a cage can alter an animal's physiological state.[14][17] This "induced variability" arises from the interaction between the animal and its environment and is notoriously difficult to control.[17] Stress can lead to a host of issues, including immune dysfunction, metabolic changes, and inflammatory reactions, all of which can influence how an animal absorbs, distributes, metabolizes, and excretes this compound.[14][16]

Expert Recommendations:

  • Acclimatization: Ensure a sufficient acclimatization period after animals arrive at the facility before starting any procedures.

  • Consistent Husbandry: Maintain consistent light/dark cycles, temperature, and noise levels. Minimize cage changes and handler variability.

  • Handling: Handle animals consistently and calmly. Animals can be conditioned to procedures to reduce stress responses over time.

Section 4: Sample Collection & Bioanalysis

Variability doesn't stop after dosing; it can be introduced during the final steps of sample collection and analysis.

Q5: Does the blood collection method matter for measuring this compound levels?

A5: Yes, the blood collection site and technique can significantly impact data quality and introduce variability.[23][24] Different sites can yield samples with varying levels of hemolysis, stress hormones, and metabolic analytes.[23] For example, retro-orbital sampling is often considered more stressful and may elevate glucose and corticosterone levels compared to other methods.[12][23] The skill of the technician is also a major factor; inconsistent technique can cause tissue trauma and sample contamination.[23][25]

Comparison of Common Blood Collection Sites in Mice:

Collection SiteStress LevelSample Quality IssuesBest ForReference
Submandibular ModerateCan have higher AST/ALT. Risk of bruising.Serial sampling, moderate volume.[23][25]
Saphenous Low-ModerateRequires skill for consistency. Shaving required.Serial sampling, small volumes.[23][26]
Tail Vein Low-ModerateMay require warming (can alter metabolism). Small volume.Serial sampling, small volumes.[26]
Retro-orbital HighCan elevate stress hormones. Risk of eye injury.Medium-large volumes. Use with anesthesia is recommended.[23][25]
Cardiac Puncture N/A (Terminal)N/ATerminal studies requiring maximum blood volume.[25]

Expert Recommendation: Choose one blood collection method and use it consistently for all animals and all time points in a study. The lateral saphenous or submandibular veins are generally good choices for serial sampling as they balance sample volume with animal welfare.[25][26] Ensure all personnel are highly trained in the chosen technique to minimize stress and variability.[27]

Q6: We are seeing variability in our analytical measurements. What could be the cause?

A6: Assuming the in-life portion of the study was well-controlled, analytical variability often stems from pre-analytical sample handling or the choice of analytical method itself.

Key Causes of Analytical Variability:

  • Sample Stability: this compound can be metabolized by enzymes present in blood. Improper or delayed processing of blood samples (e.g., leaving them at room temperature) can lead to artificially low readings.

  • Analytical Platform: The two primary methods for quantifying short-chain fatty acids are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[28][29][30]

    • GC-MS: Often requires derivatization to make the fatty acids volatile. This extra step can be a source of variability if not performed consistently. However, it can offer excellent sensitivity.[28][31]

    • LC-MS/MS: Can also use derivatization to improve sensitivity and chromatographic retention.[29][32] Modern LC-MS methods are generally very sensitive, fast, and amenable to high-throughput formats.[32]

  • Internal Standard: Lack of a proper internal standard is a major source of error. An ideal internal standard for this compound analysis is a stable isotope-labeled version, such as this compound-d15.[33] This standard behaves almost identically to the analyte during sample extraction, processing, and ionization, correcting for variability in all these steps.

Troubleshooting Diagram: High Pharmacokinetic Variability

A decision tree to diagnose sources of variability in this compound plasma concentration data.

TroubleshootingTree Start High Inter-Animal Variability Observed CheckFormulation Was the dosing solution clear and at the correct pH? Start->CheckFormulation CheckDosing Was the dosing procedure (fasting, handling, volume) strictly standardized? CheckFormulation->CheckDosing Yes Result1 Root Cause: Formulation Inconsistency CheckFormulation->Result1 No CheckSampling Was the blood sampling (time, site, technique) consistent for all animals? CheckDosing->CheckSampling Yes Result2 Root Cause: Dosing Technique Variability CheckDosing->Result2 No CheckAnalysis Was a stable isotope-labeled internal standard used? CheckSampling->CheckAnalysis Yes Result3 Root Cause: Inconsistent Sampling CheckSampling->Result3 No Result4 Root Cause: Analytical Variability CheckAnalysis->Result4 No Result5 Investigate Biological Factors: Animal health, husbandry, etc. CheckAnalysis->Result5 Yes

References

minimizing contamination in trace level octanoic acid analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for trace level octanoic acid analysis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quantifying low levels of this compound. Achieving accurate and reproducible results at trace levels requires a meticulous approach to minimizing background contamination. This compound is a ubiquitous compound, found in everything from personal care products to common laboratory plastics, making it a challenging analyte.[1][2][3]

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you identify and eliminate sources of contamination, ensuring the integrity of your data.

Troubleshooting Guide: Identifying & Eliminating Contamination

This section addresses specific issues you may encounter during your analysis. The question-and-answer format is designed to help you quickly diagnose and resolve common problems.

Q1: I'm seeing a significant this compound peak in my solvent blank. What is the likely source?

This is the most common issue in trace fatty acid analysis and almost always points to contamination in your analytical workflow. The key is to systematically isolate the source.

Explanation of Causality: A peak in your blank indicates that the contaminant is being introduced somewhere between solvent preparation and data acquisition. Since your instrument is detecting it, the contamination source could be your solvents, mobile phase preparation, sample vials, or the LC/MS system itself.

Troubleshooting Workflow:

Here is a systematic approach to pinpointing the source of the contamination.

References

Technical Support Center: Enhancing the Efficiency of Octanoic acid Extraction from Tissues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for octanoic acid extraction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the efficiency and reliability of your experimental workflows. As Senior Application Scientists, we have compiled this resource based on established protocols and field-proven insights to address the common challenges encountered during the extraction of this compound from tissue samples.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding this compound extraction.

Q1: What is the most critical first step in extracting this compound from tissue?

The immediate and proper handling of the tissue sample is paramount to prevent enzymatic degradation (hydrolysis) and oxidation of lipids.[1][2] Tissues that cannot be extracted immediately should be flash-frozen in liquid nitrogen and stored at -70°C or lower in sealed glass containers.[1]

Q2: Which solvent system is best for this compound extraction?

While there is no single "best" solvent for all applications, chloroform and methanol mixtures, as used in the Folch or Bligh & Dyer methods, are robust and widely used for extracting a broad range of lipids, including this compound.[3] However, the optimal choice can depend on the specific tissue type and the downstream analytical method. For instance, isopropanol-based methods are gaining popularity as a less toxic and simpler alternative.[4]

Q3: Is derivatization always necessary for this compound analysis?

For Gas Chromatography (GC) analysis, derivatization is essential to convert this compound into a more volatile and less polar form, typically a fatty acid methyl ester (FAME).[3][5] This improves chromatographic performance and prevents thermal degradation. For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization is not always required but can be employed to enhance detection sensitivity.[5][6]

Q4: How can I prevent the degradation of my sample during extraction?

To minimize degradation, work quickly and at low temperatures (e.g., on ice).[5] Using cold organic solvents helps to quench enzymatic activity.[5] The addition of an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent can inhibit oxidation.[1] For tissue homogenization, perform the process rapidly in a cold buffer, which may also contain protease and phosphatase inhibitors.[5][7]

Q5: What are the key differences between GC-MS and LC-MS for this compound analysis?

GC-MS is a classic and robust technique for fatty acid analysis, but it requires derivatization.[3][8] It offers excellent separation of fatty acid methyl esters. LC-MS can often analyze underivatized fatty acids, simplifying sample preparation, and is particularly useful for analyzing a wide range of lipids in a single run.[9][10] The choice between the two often depends on the specific requirements of the study, available instrumentation, and the complexity of the sample matrix.

II. Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Issue 1: Low Recovery of this compound

Possible Causes & Recommended Solutions

Possible Cause Recommended Solution Scientific Rationale
Incomplete Tissue Homogenization Optimize the homogenization method based on tissue type. For soft tissues like the brain, an auto homogenizer is effective. For hard tissues such as bone or skin, a ground glass homogenizer or pulverization in liquid nitrogen is recommended.[1][7][11]Proper homogenization ensures that the solvent can effectively penetrate the tissue matrix and access the lipids, maximizing extraction efficiency.[11][12]
Inappropriate Solvent System If using a standard chloroform:methanol (2:1, v/v) mixture, ensure a sufficient solvent-to-sample ratio (at least 20:1).[2] Consider testing alternative solvent systems, such as those with different polarities, as the optimal solvent can be tissue-dependent.[3][11][13]The polarity and volume of the extraction solvent directly impact its ability to solubilize and extract lipids from the sample. A higher solvent ratio can drive the equilibrium towards more complete extraction.[2]
Insufficient Phase Separation (in Liquid-Liquid Extraction) After adding water to induce phase separation in a chloroform/methanol extraction, ensure vigorous vortexing followed by centrifugation to achieve a clear separation between the aqueous and organic layers.[12]Proper phase separation is crucial for isolating the lipid-containing organic layer from the aqueous layer, which contains polar contaminants. Incomplete separation can lead to loss of the organic phase and, consequently, the target analyte.
Analyte Loss During Solvent Evaporation Evaporate the solvent under a gentle stream of nitrogen. Avoid overheating the sample, as this compound is semi-volatile.Excessive heat or high vacuum can lead to the loss of more volatile fatty acids like this compound. A gentle stream of nitrogen at a controlled temperature minimizes this loss.
Issue 2: Poor Chromatographic Peak Shape or Reproducibility (GC-MS)

Possible Causes & Recommended Solutions

Possible Cause Recommended Solution Scientific Rationale
Incomplete Derivatization Ensure the derivatization reaction (e.g., methylation to FAME) goes to completion. This can be influenced by the presence of water; ensure samples are dry before adding the derivatization reagent. Use fresh derivatization reagents.Incomplete derivatization will result in the presence of free this compound, which chromatographs poorly on many GC columns, leading to tailing peaks and poor reproducibility.
Active Sites in the GC Inlet or Column Use a deactivated glass wool liner in the injector port.[14] If peak tailing persists, it may be necessary to trim the front end of the GC column or replace the column.Active sites, such as exposed silanol groups in the injector liner or on the column, can interact with polar analytes like fatty acids (even after derivatization), causing peak tailing and reduced signal intensity.
Reaction with Solvent If using an alcohol-based solvent for your final sample, be aware that esterification can occur in the GC inlet, especially if the inlet temperature is high and there are acidic or basic components in the sample.[14] Consider using a non-reactive solvent like hexane.The high temperature of the GC inlet can catalyze reactions between the analyte and the solvent, leading to a decrease in the analyte peak area over subsequent injections and the appearance of new peaks (e.g., ethyl octanoate if using ethanol).[14]
Issue 3: Formation of an Emulsion During Liquid-Liquid Extraction

Possible Causes & Recommended Solutions

Possible Cause Recommended Solution Scientific Rationale
Presence of Surfactant-like Molecules Centrifuge the sample at a higher speed and for a longer duration to help break the emulsion. The addition of a small amount of a different organic solvent can alter the properties of the mixture and disrupt the emulsion.[15]Emulsions are often caused by high concentrations of molecules like phospholipids and proteins that have affinity for both the aqueous and organic phases.[15] Centrifugation provides a physical force to separate the phases, while altering the solvent composition can shift the solubility of the emulsifying agents.
Vigorous Shaking Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the phases.While thorough mixing is necessary for efficient extraction, overly aggressive shaking can increase the formation of stable emulsions, particularly with complex biological samples.
High Concentration of Particulates Ensure that the initial tissue homogenate is centrifuged adequately to remove cell debris and other particulates before proceeding with the liquid-liquid extraction.[7]Particulate matter can accumulate at the interface between the two liquid phases, stabilizing emulsions and making phase separation difficult.

III. Experimental Protocols & Workflows

Protocol 1: General Purpose this compound Extraction from Soft Tissue

This protocol is a modified version of the widely used Bligh & Dyer method.

  • Homogenization:

    • Weigh approximately 100 mg of frozen tissue and place it in a glass homogenizer.

    • Add 1 mL of a cold 2:1 (v/v) mixture of chloroform:methanol.

    • Homogenize on ice until the tissue is completely dispersed.

  • Lipid Extraction:

    • Transfer the homogenate to a glass tube with a Teflon-lined cap.

    • Add an additional 2 mL of the 2:1 chloroform:methanol mixture and vortex for 1 minute.

    • Add 0.8 mL of water, vortex for 1 minute, and then centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Isolation of Organic Phase:

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Solvent Evaporation:

    • Evaporate the chloroform under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution:

    • Reconstitute the dried lipid extract in a known volume of an appropriate solvent for your downstream analysis (e.g., hexane for GC-MS after derivatization, or a mobile phase compatible solvent for LC-MS).

Workflow Diagrams

General Workflow for this compound Extraction and Analysis

This compound Extraction Workflow cluster_0 Sample Preparation cluster_1 Sample Processing cluster_2 Analysis Tissue Sampling Tissue Sampling Homogenization Homogenization Tissue Sampling->Homogenization Immediate processing or flash freezing Lipid Extraction Lipid Extraction Homogenization->Lipid Extraction Add solvent Phase Separation Phase Separation Lipid Extraction->Phase Separation Add water/centrifuge Solvent Evaporation Solvent Evaporation Phase Separation->Solvent Evaporation Collect organic layer Derivatization (GC) Derivatization (GC) Solvent Evaporation->Derivatization (GC) For GC analysis GC-MS or LC-MS Analysis GC-MS or LC-MS Analysis Solvent Evaporation->GC-MS or LC-MS Analysis For direct LC analysis Derivatization (GC)->GC-MS or LC-MS Analysis

Caption: Overview of the key stages in this compound extraction from tissue samples.

Troubleshooting Logic for Low this compound Recovery

Low Recovery Troubleshooting Low Recovery Low Recovery Check Homogenization Check Homogenization Low Recovery->Check Homogenization Is tissue fully dispersed? Review Solvent System Review Solvent System Low Recovery->Review Solvent System Is solvent:sample ratio adequate? Verify Phase Separation Verify Phase Separation Low Recovery->Verify Phase Separation Are layers clearly defined? Assess Evaporation Step Assess Evaporation Step Low Recovery->Assess Evaporation Step Is temperature too high? Optimize method Optimize method Check Homogenization->Optimize method Increase volume or test alternatives Increase volume or test alternatives Review Solvent System->Increase volume or test alternatives Re-centrifuge Re-centrifuge Verify Phase Separation->Re-centrifuge Reduce temperature Reduce temperature Assess Evaporation Step->Reduce temperature

Caption: A decision tree for troubleshooting low recovery of this compound.

IV. References

  • Recommended Tissue Homogenization Protocol for Lipid Analysis. iLab Solutions CDN. 7

  • Development and validation of a gas chromatography–mass spectrometry method to analyze octanoate enrichments at low concentrations in human plasma. NIH. 8

  • Sample preparation for lipid extraction. Analytical Techniques in Aquaculture Research. 1

  • Accurate Lipid Quantification of Tissue Homogenates Requires Suitable Sample Concentration, Solvent Composition, and Homogenization Procedure—A Case Study in Murine Liver. NIH. 11

  • Accurate Lipid Quantification of Tissue Homogenates Requires Suitable Sample Concentration, Solvent Composition, and Ho… OUCI. 13

  • State of art and best practices for fatty acid analysis in aquatic sciences. Oxford Academic. 2

  • Full article: Isolation of lipids from biological samples. Taylor & Francis. 3

  • Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome. 12

  • Minimizing degradation of 12-tridecenoic acid during sample preparation. Benchchem. 5

  • A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. AIR Unimi. 6

  • Lipid extraction optimization for the lipidomic profiling analysis of cultured cells used for ocular cell research and therapy. IOVS. 4

  • Liquid Chromatography–High Resolution Mass Spectrometry Analysis of Fatty Acid Metabolism. Analytical Chemistry - ACS Publications. 9

  • Problem with this compound peak. Chromatography Forum. 14

  • Development of a Liquid Chromatography–High Resolution Mass Spectrometry Method for the Determination of Free Fatty Acids in Milk. PMC - NIH. 10

  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. 15

References

Technical Support Center: Optimization of Derivatization Reactions for Octanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of octanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing and troubleshooting common derivatization procedures. The following question-and-answer format directly addresses specific issues you may encounter during your experiments, moving beyond simple protocols to explain the causal logic behind each step.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for gas chromatography (GC) analysis?

A1: Direct analysis of free carboxylic acids like this compound by GC is challenging due to their high polarity and low volatility.[1][2][3] The polar carboxyl group (-COOH) can interact strongly with the GC column's stationary phase, leading to poor peak shape, significant tailing, and inaccurate quantification.[4][5] Derivatization converts the polar carboxyl group into a less polar, more volatile ester or silyl ether, making the analyte more "GC-amenable."[2][3][6] This chemical modification results in sharper, more symmetrical peaks, shorter retention times, and improved analytical accuracy.[2][3]

Q2: What are the most common derivatization methods for this compound?

A2: The two most prevalent methods are esterification and silylation.[7][8]

  • Esterification: This typically involves converting this compound into its fatty acid methyl ester (FAME) using reagents like Boron Trifluoride-Methanol (BF3-Methanol) or methanolic HCl.[9][10][11] This is a robust and widely used method, especially for complex matrices.[1][12]

  • Silylation: This method replaces the active hydrogen of the carboxyl group with a trimethylsilyl (TMS) group.[13][14] Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[7][15] Silylation is very effective but is highly sensitive to moisture.[5][13]

Q3: I see a broad, tailing peak for my this compound standard, or no peak at all. What's happening?

A3: This is a classic symptom of incomplete or failed derivatization.[5][7] The unreacted, polar this compound is interacting poorly with the GC column.[4][5] The root cause is often related to reaction conditions or reagent integrity. See the troubleshooting section below for a detailed workflow to diagnose and solve this issue.

Q4: My chromatogram shows two peaks where I expect one for my derivatized this compound. What is the likely cause?

A4: While less common for a monofunctional molecule like this compound, multiple peaks can sometimes arise from side reactions or impurities. For instance, if your sample preparation involves steps that could cause isomerization of other fatty acids in your sample, you might see additional peaks.[5] More commonly, one peak could be your target derivative while another could be a byproduct from the reagent or a contaminant in your sample. It's crucial to run a reagent blank to rule out interferences from the derivatization agents themselves.[12]

Troubleshooting Guide: Incomplete Derivatization

Incomplete derivatization is the most common failure mode. Use the following logical workflow to diagnose and resolve the issue.

G start Problem: Incomplete Derivatization (Poor Peak Shape/Low Yield) check_moisture Step 1: Check for Moisture - Are solvents anhydrous? - Was sample dried completely? - Is glassware properly dried? start->check_moisture reagent_issue Step 2: Evaluate Reagent - Is the reagent expired? - Has it been stored properly? - Is there sufficient molar excess? check_moisture->reagent_issue If moisture is eliminated solution_moisture Solution: - Use anhydrous solvents. - Dry sample under N2. - Bake glassware and cool in desiccator. check_moisture->solution_moisture If moisture is present conditions_issue Step 3: Review Reaction Conditions - Was the temperature correct? - Was the reaction time sufficient? - Was mixing adequate? reagent_issue->conditions_issue If reagent is viable solution_reagent Solution: - Use fresh, unopened reagent. - Store under inert gas. - Increase reagent-to-analyte ratio (e.g., >2:1 molar ratio). reagent_issue->solution_reagent If reagent is suspect solution_conditions Solution: - Verify incubator/heating block temp. - Increase reaction time/temperature incrementally. - Ensure vigorous vortexing. conditions_issue->solution_conditions If conditions are suboptimal

Caption: A logical workflow for troubleshooting incomplete derivatization.

Detailed Troubleshooting Steps
Issue 1: Presence of Water (The Primary Culprit)
  • Causality: Derivatization reagents, especially silylating agents like BSTFA and acid catalysts like BF3, are highly sensitive to moisture.[5][14] Water will preferentially react with the reagent, consuming it and preventing it from reacting with the this compound.[7][13]

  • Validation & Solution:

    • Sample Preparation: If your sample is in an aqueous solution, it must be evaporated to complete dryness before adding reagents.[9][12] Lyophilization or gentle heating under a stream of nitrogen are effective methods.

    • Solvents & Glassware: Use only high-purity, anhydrous solvents. All glassware must be thoroughly dried, for example, by baking in an oven and cooling in a desiccator before use.[7][16]

    • Reaction Environment: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.

Issue 2: Insufficient or Degraded Reagent
  • Causality: The derivatization reaction is a chemical equilibrium. A sufficient molar excess of the reagent is required to drive the reaction to completion.[6][14] Reagents can also degrade over time, especially if improperly stored, leading to reduced reactivity.

  • Validation & Solution:

    • Molar Ratio: Ensure you are using a significant molar excess of the derivatization reagent. For silylation, a common starting point is at least a 2:1 molar ratio of reagent (e.g., BSTFA) to active hydrogens.[6][14] For esterification with BF3-Methanol, the reagent is typically used as the reaction solvent, ensuring a large excess.[9][12]

    • Reagent Age & Storage: Use fresh reagents whenever possible. Silylating reagents are particularly susceptible to degradation and should be stored in a desiccator under an inert atmosphere. Discard any reagent that appears cloudy or contains precipitates.

Issue 3: Suboptimal Reaction Conditions (Time & Temperature)
  • Causality: Like most chemical reactions, derivatization is dependent on time and temperature. Insufficient heating or too short a reaction time will result in an incomplete reaction.[6][7]

  • Validation & Solution:

    • Temperature: Ensure your heating block or oven is calibrated and maintaining the correct temperature. For many esterification and silylation reactions, a temperature of 60-80°C is a good starting point.[1][5]

    • Time: Derivatization times can vary. While some reactions are complete in minutes, others, especially with sterically hindered molecules, may require an hour or more.[6][14] If you suspect incomplete reaction, analyze aliquots at different time points (e.g., 30, 60, 90 minutes) to determine when the product peak area maximizes.[17]

    • Mixing: Ensure the sample and reagents are thoroughly mixed by vortexing to ensure homogeneity.[1]

Experimental Protocols & Data

The following protocols provide detailed, step-by-step methodologies. Optimization may be required for your specific sample matrix.

Protocol 1: Esterification using BF3-Methanol

This protocol is highly effective for converting this compound to its methyl ester (octanoate).

Workflow Diagram:

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction prep1 1. Weigh 1-25 mg sample into reaction vial prep2 2. Dry sample completely (e.g., under N2 stream) prep1->prep2 deriv1 3. Add 2 mL of 10-14% BF3-Methanol prep2->deriv1 deriv2 4. Cap tightly & Vortex deriv1->deriv2 deriv3 5. Heat at 60°C for 5-10 minutes deriv2->deriv3 extract1 6. Cool to room temp. deriv3->extract1 extract2 7. Add 1 mL water & 1 mL hexane extract1->extract2 extract3 8. Vortex to extract FAMEs extract2->extract3 extract4 9. Collect upper hexane layer extract3->extract4 analyze 10. Analyze by GC extract4->analyze

Caption: Experimental workflow for BF3-Methanol esterification.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 1-25 mg of your sample containing this compound into a screw-cap reaction vial.[1][12] If the sample is in solution, evaporate the solvent to complete dryness.[12]

  • Derivatization: Add 2 mL of a 10-14% Boron Trifluoride-Methanol solution to the vial.[1][9] Tightly cap the vial and vortex for approximately 10 seconds.[1]

  • Reaction: Heat the vial at 60°C for 5-10 minutes in a heating block or water bath.[1][9]

  • Extraction: Cool the vial to room temperature. Add 1 mL of water and 1 mL of a nonpolar solvent like hexane.[1][9]

  • Phase Separation: Vortex the vial vigorously for 30 seconds to extract the fatty acid methyl esters (FAMEs) into the hexane layer.[1] To improve phase separation, a saturated NaCl solution can be used instead of pure water.[1]

  • Sample Collection: Allow the layers to separate. Carefully transfer the upper hexane layer, which contains the derivatized this compound, to a clean autosampler vial for GC analysis.[1]

Protocol 2: Silylation using BSTFA + 1% TMCS

This protocol is a rapid and effective method for creating trimethylsilyl (TMS) esters.

Step-by-Step Methodology:

  • Sample Preparation: Place 1-10 mg of your thoroughly dried sample into a reaction vial.[14]

  • Solvent Addition (Optional but Recommended): Add 100 µL of an anhydrous solvent like pyridine or acetonitrile to dissolve the sample.[7]

  • Reagent Addition: Add 200 µL of BSTFA containing 1% TMCS to the vial. The TMCS acts as a catalyst, increasing the reactivity of the BSTFA.[7][16]

  • Reaction: Tightly cap the vial, vortex for 30 seconds, and heat at 70°C for 1 hour in a heating block or oven.[7]

  • Analysis: Allow the vial to cool to room temperature before GC analysis. Dilution with an appropriate solvent may be necessary depending on the initial sample concentration.

Data Summary: Typical Reaction Parameters

The table below summarizes common starting conditions for the two primary derivatization methods for this compound. These may require optimization for your specific application.

ParameterEsterification (BF3-Methanol)Silylation (BSTFA + 1% TMCS)
Reagent 10-14% BF3 in Methanol[9][12]BSTFA with 1% TMCS catalyst[7][15]
Temperature 60 - 100°C[1][5]60 - 70°C[7][15]
Time 5 - 60 minutes[1][7][9]30 - 60 minutes[7][14]
Key Advantage Robust, less sensitive to trace moistureFast, highly reactive[14]
Key Consideration Longer reaction times may be neededExtremely sensitive to moisture[5][13][14]

References

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Octanoic Acid Quantification: A Comparative Analysis of GC-MS and HPLC

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of two commonly employed analytical techniques for octanoic acid quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). We will delve into the core principles of analytical method validation as stipulated by the International Council for Harmonisation (ICH) Q2(R2) guidelines, providing both the theoretical underpinnings and practical, step-by-step protocols.[1][2][3][4][5]

The objective is to equip you with the necessary knowledge to not only choose the most suitable method for your application but also to design and execute a comprehensive validation study that ensures your data is reliable, reproducible, and defensible.

The Imperative of Method Validation

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[4] This process is essential for ensuring the quality and reliability of analytical data.[1][2] For bioanalytical methods, which are often employed for this compound quantification in biological matrices like plasma or serum, specific guidelines from regulatory bodies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) provide a framework for validation.[6][7][8][9][10][11][12][13][14]

The core validation parameters that we will explore for both GC-MS and HPLC are:

  • Specificity

  • Linearity and Range

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Robustness

Comparative Overview: GC-MS vs. HPLC for this compound Analysis

The choice between GC-MS and HPLC for this compound quantification depends on several factors, including the sample matrix, required sensitivity, and available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For volatile compounds like this compound (often after derivatization to a more volatile ester), GC-MS offers high sensitivity and selectivity.[15]

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that is well-suited for a wide range of analytes. For this compound, which lacks a strong UV chromophore, derivatization with a UV-absorbing tag or the use of a universal detector like a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD) is often necessary.[16][17]

Below is a summary of the typical performance characteristics of each technique for this compound quantification, based on published data.

Validation Parameter GC-MS HPLC-UV (with derivatization)
Specificity High (mass fragmentation pattern is highly specific)Moderate to High (dependent on chromatographic resolution and derivatization agent)
Linearity (R²) Typically > 0.99[18]Typically > 0.99
LOD Low (can reach low µM levels)[19]Moderate (can be improved with fluorescent tags)[16]
LOQ Low (can reach low µM levels)[19]Moderate (typically in the low mg/L range)[16]
Precision (%RSD) < 15%[19]< 15%[16]
Accuracy (% Recovery) 85-115%[18]85-115%
Sample Throughput Lower (longer run times, potential for derivatization)Higher (shorter run times)
Derivatization Often required to improve volatilityOften required for UV detection[16]

The Validation Workflow: A Visual Guide

The process of validating an analytical method is a logical sequence of experiments designed to demonstrate its fitness for purpose.

ValidationWorkflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Experimental Execution cluster_documentation Phase 3: Documentation Define_Purpose Define Intended Use (e.g., QC, PK study) Set_Criteria Set Acceptance Criteria (based on guidelines) Define_Purpose->Set_Criteria Specificity Specificity/ Selectivity Set_Criteria->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Validation Report Robustness->Validation_Report SOP Standard Operating Procedure (SOP) Validation_Report->SOP

Caption: A generalized workflow for analytical method validation.

Detailed Experimental Protocols for Method Validation

Here, we provide detailed, step-by-step protocols for each validation parameter. These protocols are intended as a guide and should be adapted to the specific analytical method and laboratory conditions.

Specificity

Why it's important: Specificity ensures that the analytical signal is solely from the analyte of interest (this compound) and not from other components in the sample matrix, such as impurities, degradation products, or endogenous substances.[2]

Experimental Protocol:

  • Blank Matrix Analysis: Analyze a blank matrix sample (e.g., plasma from a subject not exposed to this compound) to ensure no interfering peaks are present at the retention time of this compound.

  • Spiked Matrix Analysis: Analyze a blank matrix sample spiked with the this compound standard at a known concentration.

  • Forced Degradation Studies (for stability-indicating methods): Subject a solution of this compound to stress conditions (e.g., acid, base, heat, light, oxidation) and analyze the resulting solution to ensure that the method can separate this compound from its degradation products.

Linearity and Range

Why it's important: Linearity demonstrates a proportional relationship between the concentration of this compound and the analytical signal over a defined range. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[1]

Experimental Protocol:

  • Preparation of Calibration Standards: Prepare a series of at least five calibration standards by spiking the blank matrix with known concentrations of this compound, spanning the expected concentration range of the samples.

  • Analysis of Calibration Standards: Analyze each calibration standard in triplicate.

  • Data Analysis: Plot the mean analytical signal versus the concentration of this compound. Perform a linear regression analysis and determine the coefficient of determination (R²). The acceptance criterion for R² is typically ≥ 0.99.

Accuracy

Why it's important: Accuracy measures the closeness of the measured value to the true value. It is typically expressed as the percentage of recovery.[2]

Experimental Protocol:

  • Preparation of Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range by spiking a blank matrix with known amounts of this compound.

  • Analysis of QC Samples: Analyze at least five replicates of each QC sample.

  • Calculation of Recovery: Calculate the percentage recovery for each QC sample using the following formula: (Mean measured concentration / Nominal concentration) x 100% The acceptance criteria for recovery are typically within 85-115%.

Precision

Why it's important: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD).

  • Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or with different equipment.

Experimental Protocol:

  • Repeatability: Analyze at least five replicates of the low, medium, and high QC samples on the same day and by the same analyst. Calculate the %RSD for each concentration level.

  • Intermediate Precision: Repeat the analysis of the QC samples on at least two different days, with a different analyst if possible. Calculate the overall %RSD for each concentration level across all days. The acceptance criterion for %RSD is typically ≤ 15%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Why it's important:

  • LOD: The lowest concentration of analyte in a sample that can be detected but not necessarily quantitated with an acceptable level of accuracy and precision.

  • LOQ: The lowest concentration of analyte in a sample that can be reliably quantitated with an acceptable level of accuracy and precision.[19]

Experimental Protocol (based on the signal-to-noise ratio):

  • Determination of Noise: Analyze a blank matrix sample and determine the background noise level.

  • Determination of Signal: Analyze a series of diluted solutions of this compound to find the concentrations that produce a signal-to-noise ratio of approximately 3:1 for the LOD and 10:1 for the LOQ.

  • Confirmation of LOQ: The LOQ should be confirmed by analyzing at least five replicates of a sample at this concentration and demonstrating that the accuracy and precision meet the acceptance criteria.

Robustness

Why it's important: Robustness measures the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Identify Critical Parameters: Identify the critical parameters of the method that could potentially affect the results (e.g., for HPLC: mobile phase composition, pH, column temperature, flow rate; for GC-MS: oven temperature program, carrier gas flow rate, injection volume).

  • Vary Parameters: Deliberately vary each of these parameters within a small, predefined range.

  • Analyze Samples: Analyze a sample at a known concentration under each of the modified conditions.

  • Evaluate Impact: Evaluate the effect of these variations on the analytical results (e.g., peak area, retention time, resolution). The method is considered robust if the results remain within the acceptance criteria.

Interpreting the Validation Data: A Comparative Perspective

The following diagram illustrates the relationship between the key validation parameters and their impact on the overall reliability of the analytical method.

ValidationParameters cluster_quantitative Quantitative Performance cluster_sensitivity Sensitivity cluster_reliability Reliability & Specificity Accuracy Accuracy (Trueness) Method_Reliability Method Reliability Accuracy->Method_Reliability Precision Precision (Reproducibility) Precision->Method_Reliability Linearity Linearity Range Range Linearity->Range Range->Method_Reliability LOD LOD LOQ LOQ LOD->LOQ LOQ->Method_Reliability Robustness Robustness Robustness->Method_Reliability Specificity Specificity Specificity->Method_Reliability

Caption: Interrelationship of analytical method validation parameters.

Conclusion: Selecting the Right Tool for the Job

Both GC-MS and HPLC are powerful techniques for the quantification of this compound. The choice between them should be guided by the specific requirements of the study.

  • GC-MS is often the method of choice when high sensitivity and specificity are paramount, particularly for complex biological matrices. The need for derivatization can, however, increase sample preparation time.[15][19][20][21]

  • HPLC , especially when coupled with mass spectrometry (LC-MS), offers a versatile and high-throughput alternative. HPLC with UV detection is a more accessible option but typically requires derivatization to achieve adequate sensitivity for this compound.[16][17][22][23][24]

Regardless of the technique chosen, a thorough validation in accordance with established guidelines is non-negotiable. By systematically evaluating the specificity, linearity, range, accuracy, precision, sensitivity, and robustness of your analytical method, you can ensure the generation of high-quality, reliable data that will withstand scientific and regulatory scrutiny.

References

Comparative Efficacy of Octanoic Acid (C8) and Decanoic Acid (C10): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of octanoic acid (C8) and decanoic acid (C10), two medium-chain fatty acids (MCFAs) of significant interest in therapeutic and research applications. While structurally similar, the two-carbon difference between them dictates distinct physicochemical properties, leading to notable variations in their biological efficacy. This document is designed for researchers, scientists, and drug development professionals to elucidate these nuances and guide experimental design.

Introduction: The Critical Role of Carbon Chain Length

This compound and decanoic acid are saturated fatty acids that form the backbone of medium-chain triglycerides (MCTs). Their relatively short carbon chains allow for unique metabolic and physiological effects compared to more common long-chain fatty acids. They can be metabolized more rapidly, providing a quick source of energy in the form of ketones.[1] However, the subtle difference in their alkyl chain length—eight carbons for this compound versus ten for decanoic acid—profoundly influences their antimicrobial potency, metabolic fate, and neurological impact.

Antimicrobial Efficacy: Membrane Disruption and Potency

The primary antimicrobial action of both C8 and C10 involves the disruption of the pathogen's cell membrane integrity, leading to the leakage of cellular contents and cell death.[2] Their lipophilic nature allows them to insert into the lipid bilayer, but their effectiveness varies with chain length.

Mechanism of Action
  • This compound (C8): With its shorter chain, this compound can more readily perturb the membrane of certain bacteria. Studies have shown it has particularly high antibacterial activity against some Gram-negative bacteria like E. coli and Salmonella species.[3] However, its shorter length can also mean it is less disruptive to the highly organized lipid structures of other microbes. In the yeast Saccharomyces cerevisiae, for instance, C8 tends to accumulate in the cell wall fraction.[4]

  • Decanoic Acid (C10): The longer chain of decanoic acid increases its lipophilicity, enhancing its ability to penetrate and destabilize lipid membranes. This often results in greater potency against a broader range of microorganisms, including various yeasts and bacteria.[5] In S. cerevisiae, C10 was found to accumulate in the endocellular fraction, suggesting a different intracellular fate compared to C8.[4] This increased efficacy makes C10 a subject of interest for its antifungal properties, particularly against species like Candida albicans.[6]

Antimicrobial_Mechanism cluster_MCFAs Medium-Chain Fatty Acids cluster_Pathogen Pathogen Cell C8 This compound (C8) Membrane Cell Membrane C8->Membrane Membrane Perturbation C10 Decanoic Acid (C10) C10->Membrane Enhanced Membrane Disruption (Higher Potency) Lysis Increased Permeability & Cell Lysis Membrane->Lysis

Caption: Comparative antimicrobial mechanism of Octanoic (C8) and Decanoic (C10) acid.

Comparative Efficacy Data

The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial potency, with lower values indicating higher efficacy. The following table summarizes MIC data from various studies.

MicroorganismThis compound (C8) MICDecanoic Acid (C10) MICKey Observation
Saccharomyces cerevisiaeHigher MICLower MICC10 is more toxic at lower concentrations.[4][5]
Oral Bacteria (General)EffectiveBroadly InhibitoryBoth show activity, C10 is broadly potent.[6]
Staphylococcus aureusEffectiveEffectiveBoth show significant bactericidal action.[7]

Interpretation: The data consistently suggests that decanoic acid (C10) is often the more potent antimicrobial agent, exhibiting lower MIC values against a variety of microorganisms compared to this compound (C8).[5]

Metabolic & Neurological Effects: Beyond Energy Provision

In the body, C8 and C10 are transported to the liver and undergo β-oxidation to produce ketone bodies, which can serve as an alternative energy source for the brain and other tissues.[1] This metabolic pathway is central to the ketogenic diet's proposed benefits.

Ketogenesis and Mitochondrial Function
  • This compound (C8): C8 is metabolized more rapidly and efficiently into ketone bodies.[8][9] This is because its β-oxidation is largely independent of the carnitine palmitoyltransferase I (CPT1) transport system, which can be a rate-limiting step for longer-chain fatty acids.[10] This makes C8 the more ketogenic of the two.

  • Decanoic Acid (C10): The metabolism of C10 is slower and more dependent on the CPT1 system.[10] While still ketogenic, it results in a more gradual and sustained rise in ketone levels. Interestingly, research in neuronal cell lines has shown that C10, but not C8, increases the number of mitochondria and the activity of mitochondrial complex I.[11] This suggests a unique role for C10 in enhancing mitochondrial biogenesis, potentially via activation of the PPARγ receptor.[11][12]

Metabolic_Pathway MCFAs This compound (C8) Decanoic Acid (C10) Absorption Rapid GI Absorption (Portal Vein) MCFAs->Absorption Liver Liver (Mitochondria) Absorption->Liver BetaOx β-Oxidation Liver->BetaOx C8: Rapid, CPT1-independent C10: Slower, CPT1-dependent Ketones Ketone Bodies (Acetoacetate, βHB) BetaOx->Ketones Brain Energy for Brain Ketones->Brain

Caption: Differential metabolic pathways of C8 and C10 leading to ketogenesis.

Direct Neurological Actions of Decanoic Acid

Emerging evidence indicates that decanoic acid possesses neuroprotective effects that are independent of ketone production.

  • AMPA Receptor Modulation: Decanoic acid has been shown to act as a non-competitive antagonist of AMPA receptors, which are glutamate receptors involved in excitatory synaptic transmission.[13] This mechanism is a key area of investigation for its potential anti-seizure effects in epilepsy.[1]

  • Neuroprotection: Studies in animal models of stroke and neurotoxicity have demonstrated that decanoic acid can reduce neurological damage, inflammation, and oxidative stress.[13][14] In contrast, this compound has shown minimal to no significant mechanistic effects in similar models, although it may offer slight cognitive benefits.[1][15]

Experimental Protocols: Evaluating Antimicrobial Efficacy

For researchers aiming to compare the antimicrobial properties of C8 and C10, the determination of the Minimum Inhibitory Concentration (MIC) is a fundamental first step.

Protocol: Broth Microdilution MIC Assay

This protocol provides a standardized method for determining the MIC of fatty acids against bacteria.

Justification: The broth microdilution method is a gold standard for quantitative susceptibility testing, allowing for the efficient screening of multiple concentrations and replicates.[3] Ethanol is a preferred solvent for preparing stock solutions due to its efficacy and lower toxicity at final assay concentrations compared to alternatives like DMSO.[2]

Materials:

  • This compound and decanoic acid

  • 100% Ethanol (for stock solution)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Tryptic Soy Broth)

  • Bacterial inoculum, standardized to ~5 x 10^5 CFU/mL

Procedure:

  • Stock Solution Preparation: Prepare high-concentration stock solutions (e.g., 100 mg/mL) of C8 and C10 in 100% ethanol. Ensure complete dissolution, using gentle warming if necessary. Sterilize by filtration through a 0.22 µm filter.[2]

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the fatty acid stock solutions in the broth medium to achieve the desired final concentration range. The final volume in each well before adding bacteria should be 50 µL.

  • Controls: Prepare a positive control (broth + bacteria, no fatty acid) and a negative control (broth only).

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the negative control), bringing the total volume to 100 µL.

  • Incubation: Incubate the plate at the optimal temperature for the test organism (e.g., 37°C) for 16-24 hours.[16]

  • MIC Determination: The MIC is the lowest concentration of the fatty acid that completely inhibits visible bacterial growth.[16] This can be assessed visually or by measuring the optical density (OD600) with a microplate reader.

MIC_Protocol_Workflow Start Start PrepStock Prepare C8/C10 Stock Solutions Start->PrepStock PrepInoculum Prepare Standardized Bacterial Inoculum Start->PrepInoculum SerialDilute Perform 2-Fold Serial Dilutions in Plate PrepStock->SerialDilute Inoculate Inoculate Wells SerialDilute->Inoculate PrepInoculum->Inoculate Incubate Incubate Plate (e.g., 37°C, 16-24h) Inoculate->Incubate DetermineMIC Read Plate & Determine MIC (Lowest concentration with no growth) Incubate->DetermineMIC End End DetermineMIC->End

References

A Comparative Guide for Researchers: Octanoic Acid vs. Butyrate and Their Influence on the Gut Microbiome

Author: BenchChem Technical Support Team. Date: January 2026

The complex interplay between dietary components, the gut microbiome, and host physiology is a frontier in therapeutic development. Central to this interaction are fatty acids, which can act as both fuel and signaling molecules. This guide offers a detailed, technical comparison of two such molecules: butyrate, a well-elucidated short-chain fatty acid (SCFA), and octanoic acid, a medium-chain fatty acid (MCFA) of growing interest. We will dissect their differing origins, mechanisms of action, and ultimate effects on the gut ecosystem and host health, providing a framework for researchers and drug development professionals.

Foundational Differences: A Product of Metabolism vs. a Direct Dietary Input

The most fundamental difference between butyrate and this compound lies in their origin within the gastrointestinal tract. This distinction is critical as it dictates their primary mechanism of interaction with the gut microbiota.

  • Butyrate: This four-carbon SCFA is a postbiotic, meaning it is a product of microbial metabolism.[1] Specifically, it is generated by the anaerobic fermentation of dietary fibers (like resistant starches) by specific bacterial species within the phylum Firmicutes, such as Faecalibacterium prausnitzii and Roseburia.[1][2] Its presence is therefore intrinsically linked to a healthy, fiber-fermenting microbiome.

  • This compound (Caprylic Acid): This eight-carbon MCFA is primarily a dietary component, naturally present in foods like coconut oil and mammalian milk.[3][4] It is introduced directly to the upper gastrointestinal tract and its effects are not contingent on prior microbial fermentation.

This core difference underpins their distinct effects. Butyrate is an indicator and sustainer of a healthy microbial community, while this compound acts as an external modulator with direct antimicrobial properties.

Comparative Effects on the Gut Microbiome

While both fatty acids influence the microbial landscape, their impacts are divergent. Butyrate is largely a selective promoter of beneficial microbes, whereas this compound is better characterized as a broad-spectrum antimicrobial that can reshape the microbial community through inhibition.

Butyrate: The Symbiotic Enhancer

Butyrate is a cornerstone of a healthy anaerobic gut environment. It serves as the preferred energy source for colonocytes (the cells lining the colon), which in turn increases epithelial oxygen consumption.[5][6] This helps maintain a state of low oxygen (anaerobiosis) in the gut lumen, which favors the growth of beneficial obligate anaerobes and suppresses the colonization of facultative anaerobic pathogens like E. coli and Salmonella.[5][7] Furthermore, by supporting the health of the gut lining, it fosters a stable habitat for commensal bacteria.

This compound: The Antimicrobial Modulator

This compound is recognized for its potent, direct antimicrobial activity against a wide range of microbes, including bacteria and fungi.[4][8]

  • Antifungal Activity: It is particularly effective against the yeast Candida albicans, where it disrupts the cell membrane, leading to cell death.[3]

  • Antibacterial Activity: It demonstrates efficacy against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Salmonella enterica) pathogens.[4][8][9] The lipophilic nature of this MCFA allows it to easily integrate into and disrupt the integrity of the bacterial cell membrane.[4][10]

While this antimicrobial action can be beneficial in cases of pathogenic overgrowth, it can also lead to less selective shifts in the microbiome. However, some studies suggest a modulatory role beyond simple inhibition. In a model of intestinal damage, dietary octanoate was shown to repair microbial dysbiosis and increase the relative abundance of beneficial Lactobacillus.[11]

Comparative Summary: Microbiome Effects

FeatureButyrate (Postbiotic SCFA)This compound (Dietary MCFA)
Primary Mechanism Promotes growth of beneficial anaerobes; maintains a healthy gut environment.[5]Direct antimicrobial action via cell membrane disruption.[3][4]
Key Microbial Targets Supports butyrate-producing Firmicutes (Faecalibacterium, Roseburia).[2]Inhibits a broad range of pathogens including Candida albicans, E. coli, and S. aureus.[8][9]
Effect on Environment Lowers luminal oxygen, favoring obligate anaerobes.[5][7]Can directly reduce the load of susceptible pathogenic and commensal microbes.
Overall Impact Stabilizes and supports a symbiotic microbial community.Reshapes the microbial community, primarily through inhibition of specific microbes.

Differential Impact on Host Physiology

The distinct microbial effects of butyrate and this compound translate into different, though sometimes overlapping, impacts on host intestinal barrier function and immune modulation.

Intestinal Barrier Integrity

A robust intestinal barrier is essential for preventing the translocation of harmful luminal contents into circulation.

  • Butyrate: It is a critical molecule for strengthening the gut barrier. Butyrate has been shown to enhance the expression of tight junction proteins, which form the seals between epithelial cells, thereby decreasing intestinal permeability or "leaky gut".[1][2][12]

  • This compound: Its role is more complex. By reducing the burden of pathogens that can damage the epithelium, it can indirectly support barrier function.[3] Some research in animal models indicates that octanoate can alleviate physical barrier damage.[11] However, it is plausible that at high concentrations, its membrane-disrupting properties could potentially affect host epithelial cells, a dose-dependent effect noted with butyrate as well.[6]

Immune Modulation
  • Butyrate: It is a potent anti-inflammatory agent. A key mechanism is its function as a histone deacetylase (HDAC) inhibitor, which allows for the expression of genes that suppress inflammation.[1][6] It can reduce the production of pro-inflammatory cytokines like IL-6 and TNF-α and promote the differentiation of anti-inflammatory regulatory T cells (Tregs).[1][13]

  • This compound: This MCFA also possesses anti-inflammatory properties.[3] Studies have shown it can suppress inflammatory responses in the intestine.[11] Its mechanism may be more related to its ability to reduce the microbial triggers of inflammation, though direct effects on host immune cells are also being investigated.

signaling_pathways cluster_butyrate Butyrate Pathway cluster_octanoic This compound Pathway Butyrate Butyrate HDAC HDAC Butyrate->HDAC Inhibits Treg Regulatory T cells (Tregs) ↑ Butyrate->Treg Gene_Expression Anti-inflammatory Gene Expression ↑ Inflammation_B Inflammation ↓ Gene_Expression->Inflammation_B Treg->Inflammation_B Octanoic_Acid This compound Pathogens Pathogens / PAMPs Octanoic_Acid->Pathogens Inhibits Immune_Cells Host Immune Cells Pathogens->Immune_Cells Activates Inflammation_O Inflammation ↓ Immune_Cells->Inflammation_O

Caption: Simplified comparison of the primary anti-inflammatory mechanisms of Butyrate and this compound.

Methodologies for Experimental Investigation

To rigorously evaluate and compare the effects of these fatty acids, specific, validated protocols are essential. Below are outlines for both in vitro and in vivo experimental designs.

Experimental Protocol 1: In Vitro Batch Fermentation Model

This protocol allows for the direct assessment of a compound's effect on a complex microbial community from a fecal sample.

  • Inoculum Preparation:

    • Obtain fresh fecal samples from healthy, antibiotic-free human donors.

    • In an anaerobic chamber, prepare a 10% (w/v) fecal slurry by homogenizing the sample in a pre-reduced anaerobic buffer (e.g., phosphate-buffered saline with reducing agents).

  • Experimental Setup:

    • Prepare a basal fermentation medium containing carbohydrates and proteins that mimic colonic contents.

    • Aliquot the medium into sterile, anaerobic culture vessels.

    • Spike treatment vessels with either sodium butyrate or this compound to achieve desired physiological concentrations (e.g., 10-20 mM for butyrate, 1-5 mM for this compound). Include a vehicle-only control.

    • Inoculate each vessel with the fecal slurry (e.g., 5% v/v).

  • Incubation and Sampling:

    • Incubate vessels at 37°C under anaerobic conditions.

    • Collect samples at baseline (0 hours) and at subsequent time points (e.g., 12, 24, 48 hours).

  • Analysis:

    • Microbiota Composition: Extract total DNA from samples and perform 16S rRNA gene amplicon sequencing to analyze changes in bacterial community structure and diversity.[14][15]

    • Metabolite Analysis: Centrifuge samples and analyze the supernatant for SCFA (acetate, propionate, butyrate) and MCFA concentrations using gas chromatography (GC) or high-performance liquid chromatography (HPLC).[14]

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Fecal_Sample 1. Fecal Sample Homogenization 2. Prepare Slurry (Anaerobic) Fecal_Sample->Homogenization Inoculation 3. Inoculate Media Homogenization->Inoculation Control Control Medium Control->Inoculation Butyrate_Tx Butyrate Medium Butyrate_Tx->Inoculation Octanoic_Tx This compound Medium Octanoic_Tx->Inoculation Incubate 4. Anaerobic Incubation (37°C) Inoculation->Incubate Sampling 5. Time-course Sampling Incubate->Sampling DNA_Extraction 6a. DNA Extraction Sampling->DNA_Extraction Metabolite_Extraction 6b. Supernatant Collection Sampling->Metabolite_Extraction Sequencing 7a. 16S rRNA Sequencing DNA_Extraction->Sequencing GC_Analysis 7b. GC/HPLC for Fatty Acids Metabolite_Extraction->GC_Analysis

Caption: Experimental workflow for an in vitro fecal fermentation study.

Conclusion for the Research Professional

The distinction between this compound and butyrate is not merely one of carbon chain length; it is a fundamental difference in biological origin and primary function within the gut.

  • Butyrate represents a therapeutic target that can be enhanced endogenously through prebiotic fibers and is a key biomarker of a healthy, fiber-fermenting microbiome.[12][16] Therapeutics based on butyrate would aim to restore a fundamental metabolic function of the gut ecosystem and repair the host epithelial barrier.[17]

  • This compound offers a more direct, drug-like intervention. Its utility lies in its antimicrobial properties, making it a candidate for addressing conditions characterized by dysbiosis involving specific pathogenic overgrowth, such as fungal candidiasis or certain bacterial infections.[3]

Future research should explore potential synergistic effects. For instance, using this compound to reduce a specific pathogen load, followed by prebiotic or probiotic strategies to boost the populations of butyrate-producing bacteria, could be a powerful sequential therapy for restoring gut homeostasis. Understanding these nuances is critical for designing next-generation therapeutics that precisely target the gut microbiome.

References

Navigating the Metabolic Maze: A Comparative Guide to the Validation of Octanoic Acid as a Biomarker for Metabolic Disorders

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complexities of metabolic disorders, the identification and validation of robust biomarkers are paramount. These molecular signposts not only illuminate disease pathogenesis but also serve as critical tools for diagnostics, prognostics, and the evaluation of therapeutic interventions. Among the myriad of potential candidates, the medium-chain fatty acid, octanoic acid (C8:0), has garnered significant attention. This guide provides an in-depth, comparative analysis of the validation of this compound as a biomarker, weighing its utility against established and emerging alternatives, and offering detailed experimental frameworks for its rigorous assessment.

The Double-Edged Sword: this compound in Metabolic Health and Disease

This compound is a saturated fatty acid with an eight-carbon backbone, naturally found in sources like coconut oil and milk products.[1] It plays a multifaceted role in cellular metabolism. Under normal physiological conditions, it is efficiently metabolized via mitochondrial β-oxidation to produce energy.[2] However, in the context of certain metabolic disorders, its accumulation can be a harbinger of cellular dysfunction.

The most well-established role for this compound as a biomarker is in Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency , an autosomal recessive inherited disorder of fatty acid oxidation.[3] In individuals with MCAD deficiency, the impaired ability to break down medium-chain fatty acids leads to the accumulation of this compound and its derivatives in bodily fluids.[4] This buildup is not merely a passive indicator; this compound is a known mitochondrial toxin that can disrupt ammonia metabolism and has been shown to reduce glucose oxidation in the brain, contributing to the neurological abnormalities seen in the disease.

Beyond inherited metabolic disorders, emerging research has implicated this compound in more common metabolic conditions. Studies have shown that dietary medium-chain fatty acids may protect against insulin resistance induced by a high-fat diet in humans.[5] Conversely, other research points to a more complex role, with some evidence suggesting that while certain medium-chain fatty acids may be beneficial, this compound could potentially impair mitochondrial function with prolonged exposure.[5] There is also an observed inverse association between serum this compound levels and the risk of developing type 2 diabetes.[1][6] In the context of nonalcoholic fatty liver disease (NAFLD), this compound has been utilized in breath tests to assess β-oxidation and is being explored as a potential biomarker.[7]

This guide will dissect the evidence supporting this compound's use as a biomarker in these different contexts, providing a critical comparison with alternative markers and the methodologies required for its accurate validation.

Head-to-Head Comparison: this compound vs. Alternative Biomarkers for MCAD Deficiency

While elevated this compound is a feature of MCAD deficiency, it is not the sole or even the most specific biomarker used in clinical practice. The diagnostic landscape has evolved to incorporate a panel of analytes, each with its own strengths and weaknesses.

BiomarkerMatrixTypical Concentration in MCAD DeficiencyNormal RangeSensitivitySpecificityKey AdvantagesKey Limitations
This compound (C8:0) Plasma/SerumSignificantly elevatedVaries, generally low micromolar range[8][9]GoodModerateDirectly reflects the metabolic block.Can be elevated due to diet (MCT oil supplementation) or other conditions, leading to false positives.[10]
Octanoylcarnitine (C8) Plasma/Dried Blood SpotHighly elevated (e.g., median 8.4 µmol/L in newborns)[11]Very low (e.g., max 0.22 µmol/L in newborns)[11]Very HighVery HighPrimary biomarker in newborn screening; highly specific and sensitive.[3][4][10]Can be influenced by carnitine levels; very low levels in some asymptomatic patients.[4]
Hexanoylglycine (C6-glycine) UrineSignificantly elevated[12]Undetectable or very lowHighHighHighly specific for MCAD deficiency.[12]May be undetectable in asymptomatic patients or between crises.[4]
Suberylglycine UrineElevated[4]Undetectable or very lowModerateModerateAnother specific acylglycine marker.Can overlap with values from controls on MCT-containing formula.[12]
C8/C10 Acylcarnitine Ratio Plasma/Dried Blood Spot> 5[13]< 5Very HighVery HighImproves diagnostic accuracy by normalizing for variations in acylcarnitine levels.[13]Dependent on the accurate measurement of both C8 and C10 acylcarnitines.

Causality Behind Experimental Choices: The shift in clinical diagnostics from free this compound to octanoylcarnitine for newborn screening is a prime example of evidence-based practice. While this compound accumulation is a direct consequence of the enzymatic block in MCAD deficiency, its concentration can be influenced by dietary intake of medium-chain triglycerides, leading to a higher rate of false positives.[10] Octanoylcarnitine, the product of octanoyl-CoA conjugation with carnitine for transport, provides a more specific and sensitive window into this metabolic derangement, especially in the neonatal period.[11] The use of ratios, such as C8/C10, further enhances specificity by accounting for inter-individual variations in carnitine metabolism.[13]

Expanding the Horizon: this compound in Broader Metabolic Disorders

The role of this compound as a biomarker extends beyond rare inherited diseases, with growing interest in its involvement in type 2 diabetes and nonalcoholic fatty liver disease (NAFLD).

Type 2 Diabetes and Insulin Resistance:

Recent prospective studies have revealed an inverse association between serum this compound levels and the risk of developing type 2 diabetes.[1][6] One study found that for each standard deviation increase in baseline serum this compound, the odds of developing type 2 diabetes decreased by 10%.[1] Mechanistically, this compound has been shown to potentiate glucose-stimulated insulin secretion in pancreatic β-cells, a process that appears to be mediated by the olfactory receptor Olfr15.[14] Furthermore, some studies in humans and animals suggest that dietary medium-chain fatty acids, including this compound, may protect against diet-induced insulin resistance.[5][15] However, the relationship is not entirely straightforward, as other studies have shown that both long- and medium-chain fatty acids can induce insulin resistance to a similar extent in humans.[16] This highlights the need for further validation before this compound can be considered a definitive biomarker in this context.

Nonalcoholic Fatty Liver Disease (NAFLD):

In NAFLD, the liver's capacity for fatty acid oxidation is a key factor in disease progression. This compound has been used as a substrate in the 13C-octanoic acid breath test to non-invasively assess mitochondrial β-oxidation capacity in patients with NAFLD.[7] While this provides a functional assessment, the utility of circulating this compound levels as a static biomarker for NAFLD diagnosis or staging is still under investigation. Some studies suggest that medium-chain fatty acids, in general, may offer a healthier dietary alternative to long-chain fatty acids in the context of preventing hepatic steatosis.[5]

A Framework for Validation: Experimental Protocols

The validation of any biomarker requires rigorous, reproducible, and well-documented analytical methods. Below are detailed protocols for the quantification of this compound and its key comparator, octanoylcarnitine.

Protocol 1: Quantitative Analysis of Plasma this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for fatty acid analysis in plasma.[17][18][19]

1. Sample Preparation and Lipid Extraction: a. To 50 µL of plasma, add 50 µL of an internal standard mix containing a known concentration of a deuterated this compound standard (e.g., C8:0-d3). b. Add 1 mL of a 9:1 acetonitrile:6N HCl solution to release esterified fatty acids. Vortex thoroughly. c. Incubate at 100°C for 45 minutes. d. Add 1 mL of a 9:1 methanol:10N NaOH solution and incubate at 100°C for another 45 minutes for complete hydrolysis. e. After cooling, add 180 µL of 6N HCl and 3 mL of hexane. f. Vortex for 2 minutes and centrifuge at 1200 x g for 4 minutes to separate the phases. g. Carefully transfer the upper organic (hexane) layer to a clean glass tube and evaporate to dryness under a stream of nitrogen at 37°C.

2. Derivatization: a. To the dried lipid extract, add 25 µL of 1% pentafluorobenzyl bromide (PFB-Br) in acetonitrile and 25 µL of 1% diisopropylethylamine (DIPEA) in acetonitrile. b. Vortex and incubate at room temperature for 20 minutes. c. Dry the derivatized sample under a stream of nitrogen. d. Reconstitute the sample in 50 µL of iso-octane for GC-MS analysis.

3. GC-MS Analysis: a. Gas Chromatograph: Use a capillary column suitable for fatty acid methyl ester analysis (e.g., VF17ms, 30 m x 0.25 mm x 0.25 µm).[17] b. Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[17] c. Injection: 1 µL of the derivatized sample in splitless mode. d. Oven Temperature Program: i. Initial temperature: 55°C, hold for 1 min. ii. Ramp 1: 20°C/min to 130°C, hold for 2 min. iii. Ramp 2: 5°C/min to 160°C. iv. Ramp 3: 30°C/min to 300°C, hold for 5 min.[17] e. Mass Spectrometer: Operate in negative chemical ionization (NCI) mode and use selected ion monitoring (SIM) for the specific mass-to-charge ratio (m/z) of the PFB ester of this compound and its deuterated internal standard.

4. Data Analysis and Quantification: a. Generate a standard curve using known concentrations of this compound. b. Calculate the concentration of this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Protocol 2: Acylcarnitine Profiling in Dried Blood Spots by Tandem Mass Spectrometry (MS/MS)

This protocol is based on standard newborn screening methodologies.[15][20][21]

1. Sample Preparation: a. Punch a 3 mm disc from a dried blood spot into a 96-well microtiter plate. b. To each well, add 100 µL of a methanol solution containing a mix of stable isotope-labeled internal standards for various acylcarnitines, including octanoylcarnitine (e.g., C8-d3). c. Seal the plate and agitate for 30 minutes to extract the acylcarnitines. d. Centrifuge the plate and transfer the supernatant to a new 96-well plate. e. Evaporate the methanol extract to dryness under a stream of nitrogen.

2. Derivatization: a. To each well of the dried extract, add 50 µL of 3N butanolic-HCl. b. Seal the plate and incubate at 65°C for 15 minutes to form butyl esters. c. Evaporate the butanolic-HCl to dryness under a stream of nitrogen. d. Reconstitute the derivatized acylcarnitines in 100 µL of mobile phase (e.g., 80% acetonitrile in water).

3. MS/MS Analysis: a. Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source. b. Analysis Mode: Operate in positive ion mode using a precursor ion scan of m/z 85. This fragment ion is characteristic of all carnitine esters. c. Flow Injection: Introduce the sample directly into the mass spectrometer without chromatographic separation.

4. Data Analysis and Quantification: a. Identify the different acylcarnitine species based on their specific parent ion masses. b. Quantify the concentration of each acylcarnitine, including octanoylcarnitine, by comparing the ion intensity of the endogenous analyte to its corresponding stable isotope-labeled internal standard.

Visualizing the Metabolic Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key metabolic pathway and experimental workflows.

Fatty_Acid_Oxidation_in_MCAD_Deficiency cluster_Mitochondrion Mitochondrial Matrix cluster_Cytosol Cytosol cluster_Bloodstream Bloodstream MCFA_CoA Medium-Chain Acyl-CoA (e.g., Octanoyl-CoA) MCAD MCAD Enzyme Deficient in MCAD Deficiency MCFA_CoA->MCAD β-oxidation Accumulated_MCFA_CoA Accumulated Octanoyl-CoA MCFA_CoA->Accumulated_MCFA_CoA Metabolites Downstream Metabolites (Acetyl-CoA) MCAD->Metabolites Normal Metabolism Energy Energy (ATP) Metabolites->Energy Omega_Oxidation ω-Oxidation Pathway Accumulated_MCFA_CoA->Omega_Oxidation Acylglycines Acylglycines (e.g., Hexanoylglycine) Accumulated_MCFA_CoA->Acylglycines Octanoylcarnitine Octanoylcarnitine (C8) Accumulated_MCFA_CoA->Octanoylcarnitine + Carnitine Elevated_OA Elevated This compound Accumulated_MCFA_CoA->Elevated_OA Dicarboxylic_Acids Dicarboxylic Acids (e.g., Suberic Acid) Omega_Oxidation->Dicarboxylic_Acids Elevated_C8 Elevated Octanoylcarnitine Octanoylcarnitine->Elevated_C8 Carnitine Carnitine MCFA Medium-Chain Fatty Acids (this compound) MCFA->MCFA_CoA Activation

Caption: Metabolic fate of this compound in MCAD deficiency.

Biomarker_Validation_Workflow cluster_Discovery Biomarker Discovery & Hypothesis Generation cluster_Analytical Analytical Validation cluster_Clinical Clinical Validation cluster_Regulatory Regulatory Qualification Discovery Identify Potential Biomarker (e.g., this compound) Method_Dev Develop Quantitative Assay (e.g., GC-MS, LC-MS/MS) Discovery->Method_Dev Validation_Params Assess Accuracy, Precision, Sensitivity, Specificity, Stability Method_Dev->Validation_Params Case_Control Measure in Case vs. Control Populations Validation_Params->Case_Control ROC Determine Diagnostic Accuracy (Sensitivity, Specificity, ROC curves) Case_Control->ROC Longitudinal Evaluate in Longitudinal Studies (Prognostic Value) ROC->Longitudinal Regulatory Submission to Regulatory Bodies (e.g., FDA, EMA) Longitudinal->Regulatory Approval Qualification for Specific Context of Use Regulatory->Approval

Caption: General workflow for biomarker validation.

Conclusion and Future Directions

This compound stands as a clinically relevant biomarker, particularly in the context of MCAD deficiency. However, its validation as a standalone diagnostic marker is challenged by its lack of specificity compared to its carnitine conjugate, octanoylcarnitine. For researchers in drug development, a comprehensive understanding of this comparative landscape is crucial for designing informative clinical trials and diagnostic assays.

The emerging role of this compound in more prevalent metabolic disorders such as type 2 diabetes and NAFLD opens exciting new avenues of research. While preliminary findings are promising, extensive validation is required to establish its clinical utility in these conditions. This will necessitate large-scale prospective studies, elucidation of the underlying molecular pathways, and the development of standardized, high-throughput analytical methods.

As our understanding of metabolic diseases deepens, the integration of biomarkers like this compound into multi-analyte panels, combined with genetic and clinical data, will likely provide the most powerful tools for personalized medicine. The rigorous validation frameworks and comparative data presented in this guide are intended to empower researchers to confidently navigate this complex but rewarding field.

References

A Researcher's Guide to Assessing the Specificity of Octanoic Acid's Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the biological specificity of octanoic acid. By synthesizing technical accuracy with field-proven insights, this document will explore the multifaceted activities of this medium-chain fatty acid and offer detailed experimental protocols to dissect its specific molecular interactions.

Introduction: The Enigma of this compound's Specificity

This compound, a saturated fatty acid with an eight-carbon backbone, is more than just a simple metabolic substrate.[1] It is a signaling molecule with a diverse and expanding repertoire of biological activities, from its critical role in the acylation of ghrelin, the "hunger hormone," to its influence on energy metabolism and neurological functions.[2][3] However, the very breadth of these effects raises a critical question for researchers: how specific are the actions of this compound?

Understanding this specificity is paramount for the development of targeted therapeutics and for accurately interpreting experimental outcomes. This guide will delve into the known biological roles of this compound, compare its activity to other fatty acids, and provide robust, self-validating experimental protocols to empower researchers in their quest to unravel the precise mechanisms of its action.

Part 1: Deconstructing the Biological Activities of this compound

This compound's biological influence stems from its unique physicochemical properties, which allow it to readily cross cellular membranes and interact with a variety of molecular targets.[4]

The Landmark Role in Ghrelin Acylation

The most well-characterized specific action of this compound is its post-translational modification of ghrelin.[2] The enzyme ghrelin O-acyltransferase (GOAT) specifically attaches an octanoyl group to the third serine residue of the ghrelin peptide.[5] This acylation is essential for ghrelin to bind and activate its receptor, the growth hormone secretagogue receptor (GHS-R1a), thereby initiating downstream signaling related to appetite stimulation and growth hormone release.[2][5] While other fatty acids can be utilized by GOAT, this compound is the predominant and most physiologically relevant substrate in humans and rats.[2] Ingested medium-chain fatty acids, including this compound, can be directly used for this acylation process.[6] An this compound-rich diet has been shown to increase the levels of acylated ghrelin.[7]

A Key Player in Cellular Metabolism

As a medium-chain fatty acid (MCFA), this compound is a readily available energy source for cells.[8][9][10] Unlike long-chain fatty acids, its uptake by mitochondria is carnitine-independent, allowing for rapid β-oxidation.[8][9][10] This rapid metabolism provides a quick supply of energy, which has been linked to improved endurance capacity.[11] Beyond its role as a fuel source, this compound modulates key metabolic pathways by inhibiting glycolysis and stimulating lipogenesis or gluconeogenesis.[8][9]

Neurological and Signaling Functions

Recent research has illuminated the diverse signaling roles of this compound within the central nervous system and other tissues. It can cross the blood-brain barrier and is almost exclusively oxidized in the hypothalamus, leading to a reduction in food intake and an increase in energy expenditure.[3] This effect is mediated, in part, through the direct activation of pro-opiomelanocortin (POMC) neurons via the G-protein coupled receptor 40 (GPR40).[3] In pancreatic β-cells, this compound potentiates glucose-stimulated insulin secretion through the olfactory receptor Olfr15, activating a PLC-IP3 signaling pathway.[12]

Antimicrobial and Other Activities

This compound exhibits broad-spectrum antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus and Escherichia coli.[13][14] Its mechanism of action involves disrupting the integrity of the cell membrane.[13] Furthermore, it has demonstrated anti-inflammatory properties and has been investigated for its potential in treating metabolic and neurological disorders.[15][16][17]

Part 2: A Comparative Analysis: this compound vs. Other Fatty Acids

To truly understand the specificity of this compound, its biological activities must be compared and contrasted with those of other fatty acids, particularly other medium-chain fatty acids (MCFAs) and long-chain fatty acids (LCFAs).

Fatty AcidChain LengthKey Differentiating Biological Activities
Hexanoic Acid (C6) 6Shares some metabolic properties with this compound but is less studied.[18][19]
This compound (C8) 8Preferred substrate for ghrelin acylation.[2] Rapid mitochondrial uptake and oxidation.[8][9] Specific signaling roles via GPR40 and Olfr15.[3][12] Detrimental effects on bone have been observed in some studies.[20][21]
Decanoic Acid (C10) 10Can also be used for ghrelin acylation, but to a lesser extent than this compound.[5] May require carnitine for mitochondrial entry.[22] In some cancer cells, it stimulates fatty acid synthesis, contrasting with this compound's effect on mitochondrial metabolism.[22]
Lauric Acid (C12) 12Longer-chain MCFA with slower exchange rates between albumin binding sites compared to octanoic and decanoic acid.[23]
Palmitic Acid (C16) 16A common long-chain fatty acid that requires carnitine palmitoyltransferase I (CPT1) for mitochondrial transport. Induces deleterious lipid accumulation in liver cells.[24]

This comparative data highlights that while MCFAs share some general metabolic characteristics, subtle differences in chain length can lead to significant variations in their biological specificity and downstream effects.

Part 3: Experimental Protocols for Assessing Specificity

The following section provides detailed, step-by-step methodologies for key experiments to dissect the specificity of this compound's biological activity. The causality behind experimental choices is explained to ensure a self-validating system.

In Vitro Binding and Enzyme Activity Assays

These assays are fundamental for determining the direct molecular interactions of this compound.

3.1.1 Ghrelin O-Acyltransferase (GOAT) Activity Assay

This protocol quantifies the enzymatic activity of GOAT and its preference for different fatty acid substrates.

  • Objective: To measure the incorporation of this compound into a ghrelin peptide and compare it to other fatty acids.

  • Methodology:

    • Reaction Setup: Prepare a reaction mixture containing recombinant GOAT enzyme, a synthetic ghrelin peptide (or a fragment containing the acylation site), and a radiolabeled fatty acid (e.g., [1-¹⁴C]this compound) or a fluorescently tagged fatty acid.

    • Incubation: Incubate the reaction mixture at 37°C for a defined period.

    • Quenching: Stop the reaction by adding an acid solution (e.g., 1% trifluoroacetic acid).

    • Separation: Separate the acylated ghrelin from the unreacted fatty acid using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Detection: Quantify the amount of acylated ghrelin by measuring radioactivity or fluorescence.

    • Comparative Analysis: Repeat the assay using other fatty acids of varying chain lengths (e.g., hexanoic, decanoic, lauric acid) to determine the substrate specificity of GOAT.

  • Causality: The use of a purified, recombinant enzyme system isolates the activity of GOAT, ensuring that the observed acylation is a direct result of its enzymatic action. Comparing different fatty acid substrates provides a direct measure of specificity.

3.1.2 Receptor Binding Assays

This protocol assesses the ability of this compound to directly bind to and activate specific receptors.

  • Objective: To determine if this compound binds to and activates a receptor of interest (e.g., GPR40).

  • Methodology:

    • Cell Culture: Culture cells stably expressing the receptor of interest (e.g., HEK293 cells transfected with GPR40).

    • Ligand Binding: Incubate the cells with a radiolabeled or fluorescently labeled known ligand for the receptor in the presence or absence of increasing concentrations of this compound.

    • Washing: Wash the cells to remove unbound ligand.

    • Detection: Measure the amount of bound labeled ligand using a scintillation counter or fluorescence plate reader. A decrease in the signal in the presence of this compound indicates competitive binding.

    • Functional Assay (e.g., Calcium Mobilization): To assess activation, load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM).[6] Measure the change in intracellular calcium concentration upon addition of this compound using a fluorescence plate reader.

  • Causality: Using a cell line that overexpresses the target receptor amplifies the signal and ensures that the observed binding and activation are mediated by that specific receptor. Competition with a known ligand provides strong evidence for direct binding to the same site.

Cell-Based Assays for Signaling and Metabolism

These assays investigate the downstream cellular effects of this compound treatment.

3.2.1 Analysis of Signaling Pathways via Western Blotting

This protocol examines the activation of specific signaling proteins in response to this compound.

  • Objective: To determine if this compound activates specific signaling pathways (e.g., Akt/mTOR).[18]

  • Methodology:

    • Cell Treatment: Treat cultured cells (e.g., HepG2 hepatocytes) with this compound for various time points and concentrations.[24]

    • Cell Lysis: Lyse the cells to extract total protein.

    • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

    • SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.

    • Antibody Incubation: Probe the membrane with primary antibodies specific for the phosphorylated (activated) and total forms of the signaling proteins of interest (e.g., p-Akt, total Akt).

    • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

    • Quantification: Densitometrically quantify the band intensities to determine the ratio of phosphorylated to total protein.

  • Causality: The use of phospho-specific antibodies allows for the direct measurement of protein activation. Comparing the effects of this compound to other fatty acids or known activators/inhibitors of the pathway helps to establish specificity.

3.2.2 Fatty Acid Oxidation and Lipogenesis Assays

This protocol measures the metabolic fate of this compound within cells.

  • Objective: To quantify the rates of β-oxidation and de novo lipogenesis in response to this compound.

  • Methodology:

    • Cell Culture and Treatment: Culture primary hepatocytes or a relevant cell line and treat with this compound or other fatty acids.[25]

    • Radiolabeling:

      • For β-oxidation: Incubate the cells with [¹⁴C]-palmitate (or another labeled fatty acid) and measure the production of ¹⁴CO₂ and acid-soluble metabolites.[25]

      • For Lipogenesis: Incubate the cells with [³H]-acetate and measure its incorporation into lipids.[25]

    • Measurement: Use liquid scintillation counting to quantify the amount of radioactivity in the respective fractions.[25]

  • Causality: The use of radiolabeled substrates provides a direct and quantitative measure of metabolic flux through these pathways. Comparing the effects of this compound to other fatty acids will reveal specific metabolic reprogramming effects.

In Vivo Studies

Animal models are essential for understanding the physiological relevance of this compound's specificity.

3.3.1 Ghrelin Acylation and Feed Intake Studies in Rodents

  • Objective: To assess the in vivo effects of this compound on ghrelin acylation and feeding behavior.

  • Methodology:

    • Animal Groups: Divide mice or rats into groups receiving a control diet, an this compound-supplemented diet, or diets supplemented with other fatty acids.

    • Dietary Administration: Administer the respective diets for a defined period.

    • Blood and Tissue Collection: Collect blood samples to measure plasma levels of acylated and total ghrelin using specific ELISAs or RIAs.[6] Collect stomach tissue to measure ghrelin and GOAT expression.

    • Feed Intake Monitoring: Monitor daily food intake and body weight throughout the study.

  • Causality: This in vivo approach directly links dietary intake of specific fatty acids to physiological outcomes, providing a holistic view of their specificity in a complex biological system.

Part 4: Data Visualization and Interpretation

Clear and concise data presentation is crucial for comparing the specificity of this compound's effects.

Comparative Data Tables

Summarize quantitative data from the described experiments in tables to facilitate direct comparison between this compound and other fatty acids.

Table 1: Comparative GOAT Substrate Specificity

Fatty Acid SubstrateRelative GOAT Activity (%)
Hexanoic Acid (C6)
This compound (C8)100
Decanoic Acid (C10)
Lauric Acid (C12)

Table 2: Effect of Fatty Acids on Akt Phosphorylation in HepG2 Cells

Treatmentp-Akt/Total Akt Ratio (Fold Change vs. Control)
Control1.0
This compound (C8)
Decanoic Acid (C10)
Palmitic Acid (C16)
Visualization of Signaling Pathways and Workflows

Use Graphviz (DOT language) to create clear diagrams of the signaling pathways and experimental workflows discussed.

G cluster_0 This compound-Mediated Ghrelin Acylation This compound This compound GOAT GOAT This compound->GOAT Acylated Ghrelin Acylated Ghrelin GOAT->Acylated Ghrelin Pro-ghrelin Pro-ghrelin Pro-ghrelin->GOAT GHS-R1a GHS-R1a Acylated Ghrelin->GHS-R1a Binds and Activates Downstream Signaling Downstream Signaling GHS-R1a->Downstream Signaling

Caption: this compound is the primary substrate for GOAT-mediated ghrelin acylation.

G cluster_1 Experimental Workflow: Assessing Receptor Activation Cell Culture Culture cells expressing receptor of interest Ligand Binding Assay Competitive binding with labeled ligand Cell Culture->Ligand Binding Assay Functional Assay Measure downstream signal (e.g., Calcium flux) Cell Culture->Functional Assay Data Analysis Determine binding affinity and activation potential Ligand Binding Assay->Data Analysis Functional Assay->Data Analysis

Caption: Workflow for determining receptor binding and activation by this compound.

Conclusion

Assessing the biological specificity of this compound requires a multi-faceted approach that combines in vitro biochemical assays, cell-based functional studies, and in vivo physiological measurements. By systematically comparing its effects to those of other fatty acids and meticulously dissecting its molecular interactions, researchers can move beyond broad descriptions of its activity to a more nuanced understanding of its specific roles in health and disease. The protocols and frameworks provided in this guide are intended to serve as a robust starting point for these investigations, ultimately paving the way for the development of novel therapeutic strategies that harness the unique properties of this versatile medium-chain fatty acid.

References

Navigating Immunomodulation: A Comparative Guide to Octanoic Acid and Short-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Immunological Crosstalk of Fatty Acids

In the intricate landscape of immune regulation, the influence of microbial and dietary metabolites has emerged as a critical area of investigation for researchers, scientists, and drug development professionals. Among these, fatty acids of varying chain lengths are paramount, acting as signaling molecules that can profoundly shape both innate and adaptive immunity. This guide provides an in-depth, objective comparison of the immunomodulatory properties of octanoic acid, a medium-chain fatty acid (MCFA), against the well-characterized short-chain fatty acids (SCFAs) – butyrate, propionate, and acetate. By synthesizing experimental data and elucidating the underlying molecular mechanisms, we aim to equip researchers with the knowledge to strategically leverage these molecules in therapeutic development.

Short-chain fatty acids are predominantly produced by the gut microbiota through the fermentation of dietary fiber and have been largely associated with anti-inflammatory and immunoregulatory functions.[1] In contrast, this compound, found in sources like coconut oil and dairy products, engages distinct signaling pathways, often leading to divergent, and sometimes pro-inflammatory, immune responses.[2][3] Understanding these differences is crucial for the rational design of interventions targeting inflammatory and autoimmune diseases.

Divergent Signaling Pathways: A Tale of Two Receptor Systems

The disparate immunomodulatory effects of this compound and SCFAs can be traced back to their interaction with distinct cellular receptors and downstream signaling cascades.

Short-Chain Fatty Acids: GPR41/43 and HDAC Inhibition

The immunomodulatory effects of acetate, propionate, and butyrate are primarily mediated through two key mechanisms:

  • G-Protein Coupled Receptors (GPCRs): SCFAs are potent agonists for GPR41 (FFAR3) and GPR43 (FFAR2).[1][4][5] These receptors are expressed on a variety of immune cells, and their activation can modulate cytokine production, cell migration, and inflammatory responses.[1] GPR41 couples to Gi/o proteins, while GPR43 can signal through both Gi/o and Gq/11 pathways.[5]

  • Histone Deacetylase (HDAC) Inhibition: Butyrate, and to a lesser extent propionate, are potent inhibitors of class I and II HDACs.[6][7] This epigenetic modification leads to hyperacetylation of histones, altering chromatin structure and the expression of key genes involved in immune cell differentiation and function.[7] This mechanism is independent of their GPCR signaling.[7]

SCFA_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SCFAs SCFAs GPR41/43 GPR41/43 SCFAs->GPR41/43 Activation Downstream Signaling Downstream Signaling GPR41/43->Downstream Signaling Immunomodulation Immunomodulation Downstream Signaling->Immunomodulation HDACs HDACs Histone Acetylation Histone Acetylation HDACs->Histone Acetylation SCFAs_nucleus SCFAs SCFAs_nucleus->HDACs Inhibition Gene Expression Gene Expression Histone Acetylation->Gene Expression Gene Expression->Immunomodulation

Caption: Signaling pathways of Short-Chain Fatty Acids (SCFAs).
This compound: The Pro-Inflammatory GPR84 Receptor

This compound primarily signals through G-protein coupled receptor 84 (GPR84), a receptor highly expressed on immune cells, particularly macrophages.[8][9] Unlike the generally anti-inflammatory signaling of GPR41/43, GPR84 activation is often associated with pro-inflammatory responses.[8] GPR84 signaling has been shown to enhance pro-inflammatory signaling and macrophage effector functions like phagocytosis.[9]

Octanoic_Acid_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound GPR84 GPR84 This compound->GPR84 Activation Pro-inflammatory Signaling Pro-inflammatory Signaling GPR84->Pro-inflammatory Signaling Enhanced Effector Functions Enhanced Effector Functions Pro-inflammatory Signaling->Enhanced Effector Functions

Caption: Signaling pathway of this compound.

Comparative Effects on Key Immune Cells

The differential signaling of this compound and SCFAs translates into distinct functional outcomes in various immune cell populations.

Macrophages: A Dichotomy in Polarization and Cytokine Secretion

Macrophages, central players in innate immunity, exhibit remarkable plasticity, polarizing into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes. This compound and SCFAs exert opposing effects on this process.

  • This compound: Promotes M1 macrophage polarization. One study demonstrated that this compound-rich nutrition alleviates inflammatory bowel disease by regulating intestinal M1/M2 macrophage polarization via the PPARγ/STAT-1/STAT-6 pathway.[10][11] This suggests a nuanced role for this compound, where it may promote a beneficial M1 response in certain contexts. However, other studies have shown that this compound can enhance the secretion of the pro-inflammatory cytokine IL-8.[2]

  • Short-Chain Fatty Acids: Generally promote an anti-inflammatory M2-like phenotype and suppress M1 polarization. Butyrate, in particular, has been shown to inhibit the production of pro-inflammatory mediators like nitric oxide, IL-6, and IL-12 in macrophages, often through HDAC inhibition.[7] Butyrate has also been shown to inhibit NF-κB activation, a key transcription factor for pro-inflammatory genes.[12]

Table 1: Comparative Effects on Macrophage Cytokine Production

Fatty AcidConcentrationStimulusEffect on IL-1βEffect on IL-6Effect on TNF-αEffect on IL-10Source(s)
Butyric Acid 2, 20, 200 µMLPS[2]
Propanoic Acid 2, 20, 200 µMLPS[2]
Acetic Acid 2, 20, 200 µMLPS[2]
This compound 2, 20, 200 µMP3C[2]
Decanoic Acid 2, 20, 200 µMP3C[2]

(LPS: Lipopolysaccharide, a TLR4 agonist; P3C: Pam3CSK4, a TLR2 agonist)

Dendritic Cells: Gatekeepers of Adaptive Immunity

Dendritic cells (DCs) are crucial for initiating T-cell responses. Their maturation state, characterized by the expression of co-stimulatory molecules and cytokine production, dictates the nature of the subsequent adaptive immune response.

  • This compound: The direct comparative effects of this compound on DC maturation are less well-documented. However, given its pro-inflammatory signaling via GPR84, it is plausible that it may promote DC maturation and a pro-inflammatory cytokine profile, though further research is required.

  • Short-Chain Fatty Acids: Butyrate and propionate have been shown to inhibit the maturation of human monocyte-derived DCs.[13] This is characterized by a significant reduction in the expression of co-stimulatory molecules like CD83, CD80, and CD40.[13] Furthermore, they strongly inhibit the secretion of IL-12 and IL-23, cytokines that are critical for the differentiation of Th1 and Th17 cells, respectively.[13]

Table 2: Comparative Effects on Dendritic Cell Maturation and Function

Fatty AcidEffect on CD83, CD80, CD40 ExpressionEffect on IL-12 ProductionEffect on IL-23 ProductionSource(s)
Butyrate [13]
Propionate ↓ (CD83, CD80)[13]
Acetate No significant effectNo significant effectNo significant effect[13]
T Lymphocytes: Orchestrating the Adaptive Response

T cells differentiate into various subsets with distinct effector or regulatory functions. SCFAs, particularly butyrate, have a profound and context-dependent impact on T-cell differentiation.

  • This compound: Direct comparative studies on the effect of this compound on T-cell differentiation are limited. Its pro-inflammatory nature suggests it might favor the development of effector T-cell subsets like Th1 and Th17, but this requires further investigation.

  • Short-Chain Fatty Acids: SCFAs can promote the differentiation of both effector (Th1, Th17) and regulatory (Treg) T cells, depending on the cytokine environment.[7][14] Butyrate is a potent inducer of Treg differentiation, a crucial subset for maintaining immune tolerance, primarily through HDAC inhibition which enhances Foxp3 expression.[15] However, under Th1 polarizing conditions, butyrate can promote T-bet expression and IFN-γ production.[6] Conversely, it inhibits Th17 differentiation.[6]

Experimental Protocols: A Guide to In Vitro Analysis

To facilitate further research in this area, we provide a series of step-by-step protocols for key in vitro experiments.

Protocol 1: In Vitro Macrophage Polarization Assay

Macrophage_Polarization_Workflow Isolate Monocytes Isolate Monocytes Differentiate to Macrophages Differentiate to Macrophages Isolate Monocytes->Differentiate to Macrophages M-CSF (7 days) Treat with Fatty Acids Treat with Fatty Acids Differentiate to Macrophages->Treat with Fatty Acids this compound / SCFAs (24 hours) Polarize to M1/M2 Polarize to M1/M2 Treat with Fatty Acids->Polarize to M1/M2 M1: LPS + IFN-γ M2: IL-4 + IL-13 Analyze Markers Analyze Markers Polarize to M1/M2->Analyze Markers Flow Cytometry (CD80, CD206) ELISA (Cytokines) qPCR (iNOS, Arg1)

Caption: Workflow for in vitro macrophage polarization assay.

Methodology:

  • Isolation and Differentiation: Isolate primary monocytes from peripheral blood mononuclear cells (PBMCs) and differentiate them into macrophages using M-CSF for 6-7 days.[16]

  • Fatty Acid Treatment: Treat the differentiated macrophages with various concentrations of this compound or SCFAs (e.g., 100 µM) for 24 hours.[10]

  • Polarization:

    • M1 Polarization: Add LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 20 ng/mL) to the culture medium.

    • M2 Polarization: Add IL-4 (e.g., 20 ng/mL) and IL-13 (e.g., 20 ng/mL) to the culture medium.

  • Analysis: After 24-48 hours of polarization, analyze the macrophage phenotype:

    • Flow Cytometry: Stain for M1 (e.g., CD80, CD86) and M2 (e.g., CD206, CD163) surface markers.

    • ELISA: Measure the concentration of pro-inflammatory (TNF-α, IL-6, IL-12) and anti-inflammatory (IL-10) cytokines in the culture supernatant.

    • qPCR: Analyze the gene expression of M1 (e.g., iNOS, CXCL9) and M2 (e.g., Arg1, Fizz1) markers.[17]

Protocol 2: Dendritic Cell Maturation Assay

Methodology:

  • Generation of Immature DCs: Generate immature DCs (iDCs) from monocytes by culturing with GM-CSF and IL-4 for 5-6 days.

  • Fatty Acid Treatment and Maturation:

    • Pre-treat iDCs with this compound or SCFAs for 2 hours.

    • Induce maturation by adding a maturation cocktail (e.g., LPS and IFN-γ) for 24-48 hours.

  • Analysis of Maturation:

    • Flow Cytometry: Analyze the expression of maturation markers such as CD83, CD80, CD86, and HLA-DR.[13]

    • ELISA: Measure the production of IL-12p70 and IL-10 in the culture supernatant.

Protocol 3: T-Cell Differentiation Assay

Methodology:

  • Isolation of Naïve CD4+ T-cells: Isolate naïve CD4+ T-cells from PBMCs using magnetic-activated cell sorting (MACS).

  • T-cell Activation and Differentiation:

    • Activate naïve T-cells with anti-CD3 and anti-CD28 antibodies.

    • Culture in the presence of polarizing cytokines for specific T-helper subsets (e.g., Th1: IL-12, anti-IL-4; Th17: TGF-β, IL-6; Treg: TGF-β, IL-2) and the fatty acid of interest.[6]

  • Analysis of Differentiation: After 3-5 days, analyze T-cell differentiation:

    • Intracellular Cytokine Staining and Flow Cytometry: Stain for signature cytokines (Th1: IFN-γ; Th17: IL-17A; Treg: IL-10) and transcription factors (Th1: T-bet; Th17: RORγt; Treg: Foxp3).[6]

Conclusion: A Dichotomous Role in Immune Regulation

The evidence presented in this guide clearly demonstrates the divergent immunomodulatory roles of this compound and short-chain fatty acids. While SCFAs, particularly butyrate, are potent anti-inflammatory agents that promote immune tolerance through HDAC inhibition and GPR41/43 signaling, this compound tends to exert pro-inflammatory effects via the GPR84 receptor.

This dichotomy has significant implications for therapeutic development. Strategies aimed at enhancing SCFA levels or their signaling pathways may be beneficial in inflammatory and autoimmune diseases. Conversely, targeting the GPR84 receptor with antagonists could represent a novel approach to mitigating inflammation driven by MCFAs. For researchers in drug development, a nuanced understanding of these fatty acids' distinct mechanisms of action is paramount for designing effective and targeted immunomodulatory therapies. Further direct comparative studies will be invaluable in fully elucidating the context-dependent effects of these critical metabolic regulators.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Octanoic Acid for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail is paramount, not only in experimental design and execution but also in the often-overlooked aspect of chemical waste management. The proper disposal of laboratory reagents is a critical component of ensuring a safe and compliant research environment. This guide provides an in-depth, procedural overview of the proper disposal of octanoic acid, a common saturated fatty acid utilized in various research applications.

Understanding the Hazards: Why Proper Disposal Matters

This compound, also known as caprylic acid, is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2][3] It is also considered harmful to aquatic life with long-lasting effects.[1][3][4] Therefore, indiscriminate disposal down the drain or in regular waste is not only a breach of regulatory standards but also poses a significant threat to both human health and the environment. Adherence to proper disposal protocols is a cornerstone of responsible laboratory practice.

Immediate Safety and Spill Response

Before initiating any disposal procedure, it is crucial to be prepared for accidental spills. A well-defined spill response plan is the first line of defense.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:

  • Chemical safety goggles or a face shield[5]

  • Chemical-resistant gloves (e.g., nitrile or neoprene)[1]

  • A lab coat or chemical-resistant apron[6]

  • Closed-toe shoes

Spill Cleanup Protocol: In the event of a spill, the following steps should be taken:

  • Alert and Evacuate: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.[7][8]

  • Containment: For liquid spills, create a dike around the spill using an inert absorbent material such as sand, diatomaceous earth, or a universal binder to prevent it from spreading.[1][2][9]

  • Absorption: Absorb the spilled this compound with a suitable absorbent material.[2][4][9]

  • Collection: Carefully scoop the absorbed material into a designated, labeled, and sealable container for hazardous waste.[4][6]

  • Decontamination: Clean the spill area with soap and water, collecting the rinse water for proper disposal if the spill was of a highly toxic substance.[8]

  • Ventilation: Ensure the affected area is well-ventilated.[1][2]

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on the quantity and concentration of the waste, as well as local, state, and national regulations.

Small Quantities (Typically <100 mL) from Laboratory Benchtops

For small volumes of this compound waste generated during routine laboratory procedures, neutralization is a common and effective disposal method.

Protocol for Neutralization:

  • Dilution: In a well-ventilated fume hood, slowly add the this compound waste to a large volume of cold water (a 1:10 ratio of acid to water is recommended) in a suitable container.[10] This helps to dissipate the heat generated during neutralization.

  • Neutralizing Agent: Prepare a dilute solution of a weak base, such as sodium bicarbonate (baking soda) or soda ash (sodium carbonate).[6][7]

  • Slow Addition: While stirring continuously, slowly add the basic solution to the diluted this compound. Monitor the pH of the solution using pH paper or a calibrated pH meter.

  • Target pH: Continue adding the base until the pH of the solution is between 6.0 and 8.0.[11]

  • Final Disposal: Once neutralized, the resulting salt solution can typically be flushed down the drain with copious amounts of water, provided it does not contain any other hazardous materials.[12] Always confirm this practice is in compliance with your institution's and local wastewater authority's regulations.

Large Quantities and Bulk Disposal

For larger volumes of this compound or concentrated waste, direct neutralization may not be practical or safe. In these instances, the waste must be collected and disposed of as hazardous waste.

Procedure for Bulk Waste Collection:

  • Designated Waste Container: Collect all this compound waste in a clearly labeled, non-reactive, and sealable container. The container should be marked as "Hazardous Waste" and specify "this compound."[12]

  • Segregation: Do not mix this compound waste with other incompatible waste streams.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[6] The container should be kept locked up or in a secure area.[4][6]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[6] These professionals are equipped to handle and transport chemical waste in accordance with all regulatory requirements.

Decision Workflow for this compound Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

OctanoicAcidDisposal start This compound Waste Generated check_quantity Assess Quantity start->check_quantity small_quantity Small Quantity (<100 mL) check_quantity->small_quantity < 100 mL large_quantity Large or Bulk Quantity check_quantity->large_quantity >= 100 mL neutralize Neutralize with Weak Base (e.g., Sodium Bicarbonate) to pH 6.0-8.0 small_quantity->neutralize collect_waste Collect in Labeled Hazardous Waste Container large_quantity->collect_waste check_local_regs Check Local Regulations for Drain Disposal neutralize->check_local_regs drain_disposal Dispose Down Drain with Copious Water check_local_regs->drain_disposal Permitted check_local_regs->collect_waste Not Permitted end_drain Disposal Complete drain_disposal->end_drain store_waste Store Safely in a Designated Area collect_waste->store_waste professional_disposal Arrange for Professional Hazardous Waste Disposal store_waste->professional_disposal end_prof Disposal Complete professional_disposal->end_prof

Caption: Decision workflow for the proper disposal of this compound.

Quantitative Data Summary

ParameterValue/RecommendationSource
Hazard Classification Skin Corrosion/Irritation, Category 1C; Serious Eye Damage, Category 1; Hazardous to the aquatic environment, chronic hazard, Category 3[1]
Personal Protective Equipment Safety goggles, chemical-resistant gloves, lab coat[1][5][6]
Spill Absorbent Material Sand, diatomaceous earth, universal binders[1][2][9]
Neutralization Agent Dilute sodium bicarbonate or sodium carbonate solution[6][7]
Target pH for Neutralization 6.0 - 8.0[11]
Bulk Waste Labeling "Hazardous Waste - this compound"[12]

Conclusion

The responsible management of chemical waste is a non-negotiable aspect of scientific research. By adhering to the detailed procedures outlined in this guide, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the most current and detailed information.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Octanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth operational plan for the safe handling of octanoic acid, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). As researchers and drug development professionals, understanding the causality behind safety protocols is paramount. This document moves beyond a simple checklist to offer a self-validating system of protection, grounded in the specific chemical hazards of this compound.

Executive Summary: The Corrosive Threat of this compound

This compound (also known as caprylic acid) is a corrosive substance that poses a significant and immediate threat to personnel.[1][2] The primary hazards are severe, potentially irreversible burns to the skin and catastrophic damage to the eyes upon contact.[3][4][5][6] Inhalation of vapors or mists can also cause extreme irritation to the respiratory tract.[1][7] A robust PPE strategy is not merely recommended; it is an absolute requirement for mitigating these risks. The cornerstone of this strategy is preventing all routes of direct contact.

Understanding the Hazard: Why this compound Demands Respect

This compound is classified under the Globally Harmonized System (GHS) as Skin Corrosion Category 1C and Eye Damage Category 1.[3][5][7] This classification dictates the stringent PPE requirements that follow.

  • Skin Corrosion (H314): Contact with the liquid causes severe skin burns and damage.[3][4][6] The mechanism involves the destruction of skin tissue, leading to painful injuries that are difficult to heal if not treated immediately.[3]

  • Serious Eye Damage (H318): This is the most critical acute hazard. Even minor splashes can cause irreversible eye damage, including blindness.[3][4][7] The corrosive nature of the acid can rapidly destroy the delicate tissues of the eye.

  • Respiratory Irritation: While not its primary classification, vapors and mists are destructive to the mucous membranes and upper respiratory tract.[1] Working outside of a certified chemical fume hood is strongly discouraged.

  • Aquatic Hazard (H412): It is harmful to aquatic life with long-lasting effects, which informs disposal protocols.[3][4][6]

Core PPE Protocol: A Multi-Layered Defense

The selection of PPE must be tailored to the scale and nature of the procedure. The following sections detail the minimum required PPE and escalating levels of protection based on risk.

Eye and Face Protection: The Non-Negotiable Barrier

Due to the risk of severe, irreversible eye damage, eye protection is the most critical component of your PPE.

  • Minimum Requirement: All handling of this compound requires, at minimum, tight-fitting chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[7] Standard safety glasses are insufficient as they do not protect against splashes from the side, top, or bottom.

  • Recommended for All Transfers: When pouring or transferring any volume of this compound, a full-face shield must be worn over chemical splash goggles.[6][7] The face shield provides a secondary barrier, protecting the entire face from splashes.

Skin and Body Protection: Preventing Corrosive Contact
  • Gloves: The Critical Interface The choice of glove material is crucial for effective protection. Not all standard laboratory gloves are suitable.

    • Recommended for Incidental Contact (small volumes, short duration): Nitrile gloves are a suitable choice. They offer good resistance to acids, caustics, and oils.[8][9] However, it is critical to double-glove. This allows for the immediate removal of the outer glove in case of a splash, without exposing the skin.[10]

    • Recommended for Extended Use or Immersion (large volumes, spill cleanup): For tasks involving prolonged contact, heavier-duty gloves such as Neoprene or Butyl rubber are required.[8][9] Neoprene offers excellent protection against a wide range of acids.[9] Butyl rubber is highly resistant to corrosive acids.[8]

    • Causality: The principle here is chemical resistance. Thinner gloves, like standard nitrile, are designed for incidental splash protection and will degrade with prolonged exposure.[10] Always check the glove manufacturer's specific chemical compatibility chart before use.[11]

  • Protective Clothing

    • Lab Coat: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is the minimum requirement.

    • Chemical-Resistant Apron: For any procedure involving more than 50 mL of this compound or where there is a significant splash risk, a chemically resistant apron (e.g., made of rubber or PVC) should be worn over the lab coat.

    • Full Body Protection: For large-scale transfers or spill response, full chemical-resistant coveralls are necessary to protect underlying clothing and skin.[5]

Respiratory Protection: When Engineering Controls Are Not Enough

All work with this compound should ideally be conducted within a certified chemical fume hood to control vapor inhalation.[7]

  • When is a Respirator Needed? A respirator is required if you are working outside of a fume hood, if a significant aerosol or mist is being generated, or during a large spill cleanup.[7][12]

  • Respirator Type: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases (e.g., Type E Yellow filter conforming to EN14387).[7] All personnel requiring a respirator must be part of a respiratory protection program that includes fit testing and training.

PPE Selection Summary Table
Risk Level / TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Low (Handling <10 mL in fume hood)Chemical Splash GogglesDouble Nitrile GlovesLab CoatNot required (in fume hood)
Medium (Transferring 10-500 mL)Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Chemical ApronNot required (in fume hood)
High (Large volume transfer >500 mL)Goggles & Face ShieldNeoprene or Butyl GlovesChemical-Resistant CoverallsRecommended, even in hood
Emergency (Spill Cleanup)Goggles & Face ShieldNeoprene or Butyl GlovesChemical-Resistant CoverallsRequired (Air-purifying respirator with acid gas cartridge)

Operational & Disposal Plans

Step-by-Step Handling Protocol (Medium Risk)
  • Preparation: Don all required PPE (goggles, face shield, double nitrile gloves, lab coat, apron). Ensure the chemical fume hood is functioning correctly. Have a spill kit with an appropriate absorbent (sand, diatomaceous earth, or universal acid binder) readily accessible.[5][13]

  • Transfer: Use a stable container for the transfer. Pour slowly and carefully to minimize splashing. Keep the container opening away from your face.

  • Post-Handling: After use, securely seal the this compound container.

  • Doffing PPE: Remove the outer gloves first, turning them inside out. Remove the apron, face shield, and goggles. Finally, remove the inner gloves.

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete, even if no contact was suspected.[3][13]

Emergency Spill Protocol
  • Evacuate & Alert: Immediately alert others in the area. Evacuate the immediate vicinity of the spill.

  • Don PPE: Before attempting cleanup, don the appropriate high-risk PPE: goggles, face shield, neoprene/butyl gloves, and a chemical-resistant suit or coveralls. A respirator is mandatory.[12]

  • Contain: Cover the spill with an inert, absorbent material like sand, earth, or a commercial acid absorbent.[5][13] Do not use combustible materials like paper towels.

  • Collect: Carefully scoop the absorbed material into a designated, labeled, and corrosion-resistant waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Seal the waste container and handle it as hazardous waste according to your institution's and local regulations.[13][14]

Disposal of Contaminated PPE and Waste
  • Waste this compound: Collect all waste this compound in a clearly labeled, sealed, and compatible container for hazardous waste disposal. Do not pour it down the drain, as it is harmful to aquatic life.[4]

  • Contaminated Materials: Any grossly contaminated PPE (like saturated gloves or lab coats) must be disposed of as hazardous waste.[14] Empty this compound containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste before the container is discarded. Some protocols suggest a final rinse with a 5% aqueous sodium hydroxide or soda ash solution to neutralize residue.[13]

Visual Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the correct level of PPE when working with this compound.

PPE_Selection_Workflow cluster_start cluster_controls cluster_quantity cluster_spill cluster_ppe_low cluster_ppe_medium cluster_ppe_high cluster_stop start Task Assessment: Handling this compound engineering_controls Work in a certified chemical fume hood? start->engineering_controls quantity Volume > 10 mL or Splash Risk Present? engineering_controls->quantity Yes stop_work STOP WORK Consult EHS engineering_controls->stop_work No spill_risk Is this a spill cleanup or large volume transfer? quantity->spill_risk Yes ppe_low Low-Risk PPE: - Chemical Goggles - Double Nitrile Gloves - Lab Coat quantity->ppe_low No ppe_medium Medium-Risk PPE: - Goggles + Face Shield - Double Nitrile Gloves - Lab Coat + Chem Apron spill_risk->ppe_medium No ppe_high High-Risk / Emergency PPE: - Goggles + Face Shield - Neoprene/Butyl Gloves - Chemical Coveralls - Respirator Required spill_risk->ppe_high Yes

Caption: Decision workflow for selecting appropriate PPE for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octanoic Acid
Reactant of Route 2
Octanoic Acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.